KH-CB19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJCGSPAPOTTSF-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)C(=CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)/C(=C\N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KH-CB19 on Alternative Splicing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and subsequently protein isoforms, from a single gene. This intricate mechanism is tightly regulated by a complex interplay of splicing factors, among which the Serine/Arginine-rich (SR) proteins play a pivotal role. The phosphorylation state of SR proteins, controlled by kinases such as the CDC2-like kinase (CLK) family, is critical for their function in spliceosome assembly and splice site selection.[1]
KH-CB19 is a potent and highly specific small molecule inhibitor of CLK isoforms 1 and 4 (CLK1/CLK4).[2] It serves as a powerful research tool for dissecting the role of CLK-mediated phosphorylation in the regulation of alternative splicing. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, its impact on SR protein phosphorylation, and its downstream effects on alternative splicing events. The guide also includes detailed protocols for key experiments to study the effects of this compound.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of CLK1 and CLK4.[2] This inhibition leads to a reduction in the phosphorylation of SR proteins, which in turn modulates the alternative splicing of numerous pre-mRNAs.
Direct Inhibition of CLK1 and CLK4
This compound is a dichloroindolyl enaminonitrile that binds to the ATP-binding pocket of CLK1 and CLK3 in a non-ATP mimetic fashion.[2] X-ray cocrystal structures have revealed that this compound interacts with the kinase hinge region through halogen bonding, a feature that contributes to its high affinity and selectivity.[2] This binding event competitively inhibits the catalytic activity of CLK1 and CLK4, preventing the transfer of phosphate (B84403) groups to their downstream substrates.
Dephosphorylation of SR Proteins
SR proteins are key splicing factors that are direct substrates of CLK1 and CLK4. The phosphorylation of their arginine-serine (RS) rich domains is essential for their localization to nuclear speckles and their recruitment to pre-mRNA to facilitate spliceosome assembly.[1] By inhibiting CLK1 and CLK4, this compound leads to the dephosphorylation of SR proteins, including SRp75 and SRp55.[3] This change in phosphorylation status alters their subcellular localization and their ability to engage with the splicing machinery.
Modulation of Alternative Splicing
The altered activity of dephosphorylated SR proteins directly impacts the selection of splice sites on pre-mRNA transcripts. This results in a shift in the balance of different splice isoforms. One well-documented example is the effect of this compound on the alternative splicing of tissue factor (TF) pre-mRNA.[2] Treatment with this compound has been shown to significantly reduce the expression of both the full-length (flTF) and the alternatively spliced (asHTF) isoforms of tissue factor in human microvascular endothelial cells.[3]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
| Table 1: In Vitro Kinase Inhibition | |
| Kinase | IC50 (nM) |
| CLK1 | 20[3] |
| CLK3 | 530[3] |
| CLK4 | Potent inhibitor, specific IC50 not reported[3] |
| DYRK1A | 55[4] |
| Table 2: Cellular Activity | |
| Cell Line | Assay |
| Human Microvascular Endothelial Cells (HMEC-1) | SR Protein Phosphorylation |
| Human Microvascular Endothelial Cells (HMEC-1) | Tissue Factor mRNA expression |
| A549 cells | CLK4-mediated disruption |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.
In Vitro CLK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for measuring the inhibitory activity of this compound against CLK1.[5][6]
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant CLK1 enzyme in kinase buffer to the desired concentration (e.g., 2.5 ng/µl).[5] Keep the enzyme on ice.
-
Prepare a substrate/ATP master mix containing MBP and ATP in kinase buffer. The final concentrations in the assay are typically around 0.2 mg/ml for MBP and 25 µM for ATP.
-
-
Assay Setup:
-
Add 2.5 µl of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.
-
Add 2.5 µl of the diluted CLK1 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µl of the substrate/ATP master mix to each well.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[7]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Western Blot Analysis of SR Protein Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of SR proteins in cells treated with this compound.[8][9][10]
Materials:
-
Cell line of interest (e.g., HMEC-1, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies:
-
Phospho-SR protein specific antibody (e.g., anti-phospho-SRSF1, anti-phospho-SRSF2)
-
Total SR protein antibody (e.g., anti-SRSF1, anti-SRSF2)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1 hour).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total SR protein and a loading control to normalize the data.
-
Quantify the band intensities to determine the relative change in SR protein phosphorylation.
-
Quantitative RT-PCR (qRT-PCR) for Tissue Factor Isoform Analysis
This protocol allows for the quantification of the relative expression of full-length tissue factor (flTF) and alternatively spliced human tissue factor (asHTF) mRNA in response to this compound treatment.[11][12]
Materials:
-
Cell line of interest (e.g., HMEC-1)
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for flTF, asHTF, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle as described previously.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample and each primer set (flTF, asHTF, and housekeeping gene).
-
The reaction mixture should contain cDNA, qPCR master mix, and the specific forward and reverse primers.
-
-
Data Analysis:
-
Run the qPCR reaction on a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of flTF and asHTF mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound on alternative splicing.
Caption: Workflow for the in vitro CLK1 kinase inhibition assay.
Caption: Workflow for Western blot analysis of SR protein phosphorylation.
References
- 1. Quantitative RT-PCR gene expression analysis of laser microdissected tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative real-time PCR method for tissue factor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Function of KH-CB19
Abstract
This compound is a potent, selective, and cell-permeable small molecule inhibitor of Cdc2-like kinase (CLK) isoforms 1 and 4. Its primary cellular function is the modulation of alternative pre-mRNA splicing through the inhibition of SR protein phosphorylation. By binding to the ATP-binding pocket of CLK1 and CLK4 in a non-canonical, non-ATP mimetic manner, this compound prevents the phosphorylation of key splicing factors, leading to significant alterations in the splicing patterns of various gene transcripts, including those involved in inflammation and viral replication. This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative biochemical and cellular activities, relevant signaling pathways, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound is a dichloroindolyl enaminonitrile that acts as a highly specific inhibitor of CLK1 and CLK4.[1][2] Unlike many kinase inhibitors that mimic ATP, this compound exhibits a unique binding mode.[1][2] Cocrystal structures reveal that it binds to the ATP-binding site of CLK1 but does not form the canonical hydrogen bonds with the kinase hinge region.[1][3] Instead, its interaction is stabilized by a halogen bond between one of its chlorine atoms and the main chain carbonyl of the hinge region residue Glu242.[1][3] This ATP-competitive inhibition prevents CLK1 and CLK4 from phosphorylating their primary substrates, the serine/arginine-rich (SR) family of splicing factors.[1][4]
The phosphorylation status of SR proteins is critical for their function in the spliceosome, a dynamic complex that carries out pre-mRNA splicing.[1] By suppressing the phosphorylation of SR proteins, this compound effectively alters the assembly and activity of the spliceosome, leading to changes in the selection of splice sites.[1] This results in a modified landscape of mRNA isoforms produced from a single gene.[1]
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified across various biochemical and cellular assays. The data is summarized in the tables below for clarity and comparison.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Parameter | Value | Reference(s) |
| CLK1 | IC₅₀ | 19.7 nM - 20 nM | [1][4][5][6] |
| CLK4 | - | Potent Inhibition | [1][7] |
| CLK3 | IC₅₀ | 530 nM | [5] |
| DYRK1A | - | Potent Inhibition | [7] |
| Influenza A Virus Replication | IC₅₀ | 13.6 µM | [5][8] |
Note: The potent inhibition of CLK4 was determined by thermal shift assays.[1][7]
Table 2: Cellular Activity of this compound
| Cell Line | Treatment Conditions | Observed Effect | Reference(s) |
| HMEC-1 | 10 µM this compound for 1 hour (non-stimulated) | Reduced phosphorylation of SRp75, SRp55, and SRp20. No effect on SRp40, SC35, SF2/ASF. | [1][6] |
| HMEC-1 | Pretreatment with 10 µM this compound, then TNF-α stimulation | Reduced TNF-α-induced phosphorylation of all analyzed SR proteins (SRp75, SRp55, SRp40, SRp20, SC35, SF2/ASF). | [1][6] |
| HMEC-1 | Various concentrations | Dose-dependent reduction in the phosphorylation of SRp75 and SRp55 in TNF-α stimulated cells. | [1] |
| HMEC-1 | - | Significantly reduces basal and TNF-α-induced mRNA expression of both full-length Tissue Factor (flTF) and alternatively spliced Tissue Factor (asHTF). | [6] |
| A549 | 50 µM this compound | Reduced levels of influenza virus proteins M1, M2, and NS1. | [8] |
Signaling Pathways and Regulatory Logic
The primary signaling pathway affected by this compound is the CLK-mediated regulation of alternative splicing. This pathway is crucial for normal cellular function and can be activated by extracellular signals, such as proinflammatory cytokines.
Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering mRNA splicing.
Experimental Protocols and Workflows
Investigating the cellular effects of this compound typically involves a combination of biochemical and molecular biology techniques to assess kinase activity, protein phosphorylation, and changes in gene expression.
General Experimental Workflow
The logical flow for analyzing the impact of this compound on alternative splicing in a cellular context is depicted below.
Caption: Workflow for studying this compound's effect on cellular splicing and protein phosphorylation.
Detailed Methodology: Western Blot for SR Protein Phosphorylation
This protocol is based on methodologies reported in the literature for assessing the effect of this compound in human microvascular endothelial cells (HMEC-1).[1][6]
-
Cell Culture and Treatment:
-
Culture HMEC-1 cells in appropriate media until they reach 80-90% confluency.
-
For basal condition analysis, treat cells with vehicle (e.g., DMSO) or 10 µM this compound for 1 hour.[6]
-
For stimulated conditions, pretreat cells with vehicle or 10 µM this compound for 30 minutes, followed by stimulation with a proinflammatory agent like TNF-α for an additional 30 minutes.[1]
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Quantification and Sample Preparation:
-
Determine protein concentration using a BCA or Bradford protein assay.
-
Normalize protein concentrations for all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR mAb 1H4).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For loading controls, strip the membrane and re-probe with antibodies against total SR proteins or a housekeeping protein like β-actin or GAPDH.
-
Applications and Future Directions
This compound serves as an invaluable chemical probe for dissecting the complex mechanisms of alternative splicing regulation by CLK kinases.[1] Its high selectivity and cell-based efficacy make it a superior tool compared to earlier CLK inhibitors like TG003.[1]
Key Applications:
-
Research Tool: Elucidating the role of CLK1 and CLK4 in various physiological and pathological processes, including cell differentiation, inflammatory responses, and cancer.[3][7]
-
Virology: Studying the dependency of viruses, such as influenza A, on the host cell's splicing machinery for their replication cycle.[8][9]
-
Drug Development: Acting as a lead compound for the development of therapeutics targeting diseases driven by aberrant splicing, which are implicated in neurodegenerative disorders and various cancers.[7]
The unique, non-ATP mimetic binding mode of this compound, particularly its reliance on halogen bonding, provides a novel template for the rational design of next-generation kinase inhibitors with potentially greater selectivity and efficacy.[1][2] Further profiling across the kinome and in vivo studies are necessary to fully validate its therapeutic potential.[7]
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
KH-CB19: A Selective CLK1/CLK4 Inhibitor for the Regulation of Alternative Splicing
A Technical Guide for Researchers and Drug Development Professionals
Introduction
KH-CB19 is a potent and highly selective, cell-permeable inhibitor of Cdc2-like kinase 1 (CLK1) and CLK4.[1][2] It belongs to a novel dichloroindolyl enaminonitrile chemotype.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate the roles of CLK1 and CLK4 in cellular processes, particularly in the regulation of alternative splicing, and as a potential starting point for therapeutic development.
CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3] Dysregulation of CLK activity and alternative splicing is implicated in a variety of diseases, including cancer and viral infections. This compound has been shown to effectively suppress the phosphorylation of SR proteins in cells, leading to alterations in alternative splicing patterns.[1][4] Notably, it has demonstrated antiviral activity by inhibiting influenza virus replication.[5]
A key feature of this compound is its unique, non-ATP mimetic binding mode to the kinase hinge region, which is mediated by halogen bonding.[1] This distinct mechanism of action contributes to its high selectivity for CLK1 and CLK4 over other kinases, including the closely related CLK3 isoform.[1]
Quantitative Data
The inhibitory activity of this compound has been characterized in various kinase assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| CLK1 | 19.7 | Radiometric | [3] |
| CLK1 | 20 | Not Specified | [1][2] |
| CLK3 | 530 | Radiometric | [3] |
| DYRK1A | 55.2 | Not Specified | [3] |
Table 2: Cellular Activity of this compound
| Cellular Effect | IC50 (µM) | Cell Line | Assay Type | Reference |
| Influenza Virus Replication Inhibition | 13.6 | Not Specified | Not Specified | [5] |
Signaling Pathways and Experimental Workflows
CLK1/CLK4 Signaling Pathway in Alternative Splicing
Caption: CLK1/CLK4 signaling pathway in alternative splicing.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for in vitro kinase inhibition assay.
Logical Relationship of this compound Selectivity
Caption: Selectivity profile of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of this compound against CLK1 and CLK4.
Materials:
-
Recombinant human CLK1 or CLK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate. Add 2 µL of the master mix to each well.
-
Prepare a solution of CLK1 or CLK4 enzyme in Kinase Assay Buffer.
-
-
Initiate Reaction:
-
Add 2 µL of the enzyme solution to each well to start the kinase reaction. The final volume should be 5 µL.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for SR Protein Phosphorylation
This protocol describes a general method to assess the effect of this compound on the phosphorylation of SR proteins in cultured cells.
Materials:
-
Human microvascular endothelial cells (HMEC-1) or other suitable cell line
-
This compound
-
TNF-α (optional, for stimulating SR protein phosphorylation)
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SRp75, -SRp55)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 1 hour).
-
If applicable, stimulate the cells with TNF-α for a short period before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein or a housekeeping protein like GAPDH.
-
Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a method to quantify the binding of this compound to CLK1 within live cells.[1][3]
Materials:
-
HEK293 cells
-
Plasmid encoding CLK1 fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ tracer that binds to CLK1
-
This compound
-
NanoBRET™ Nano-Glo® substrate
-
Extracellular NanoLuc® inhibitor
-
96-well plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the NanoLuc®-CLK1 fusion vector.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate at 37°C for 2 hours to allow for compound entry and target binding.
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® substrate and the extracellular NanoLuc® inhibitor to the wells.
-
Measure the BRET signal on a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the this compound concentration and fit the data to determine the IC50 value for target engagement.
-
RT-PCR for Alternative Splicing of Tissue Factor
This protocol outlines a method to analyze the effect of this compound on the alternative splicing of tissue factor (TF) mRNA.
Materials:
-
HMEC-1 cells
-
This compound
-
Trizol reagent for RNA extraction
-
Reverse transcription kit
-
PCR primers designed to amplify the region of TF mRNA containing the alternatively spliced exon
-
Taq polymerase and PCR buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat HMEC-1 cells with this compound or DMSO.
-
Extract total RNA using Trizol reagent according to the manufacturer's protocol.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the alternatively spliced exon of the TF pre-mRNA. This will allow for the amplification of both the full-length (flTF) and the alternatively spliced (asHTF) isoforms.
-
Use a PCR program with an appropriate annealing temperature and number of cycles.
-
-
Analysis of Splicing Products:
-
Separate the PCR products on an agarose gel.
-
Visualize the bands corresponding to flTF and asHTF using a gel imaging system.
-
Quantify the intensity of each band to determine the relative abundance of the two splice variants. A change in the ratio of flTF to asHTF upon treatment with this compound indicates an effect on alternative splicing.
-
Conclusion
This compound is a valuable research tool for investigating the roles of CLK1 and CLK4 in cellular signaling and gene expression. Its high potency and selectivity, coupled with its unique mechanism of action, make it a superior chemical probe compared to less selective kinase inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound in various in vitro and cellular assays. Further investigation into the therapeutic potential of this compound class is warranted, particularly in the context of diseases driven by aberrant alternative splicing.
References
The Role of KH-CB19 in SR Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), and its role in the phosphorylation of serine/arginine-rich (SR) proteins. This document details the mechanism of action of this compound, presents key quantitative data, and provides detailed experimental protocols for researchers investigating SR protein phosphorylation and related signaling pathways.
Introduction to this compound and SR Protein Phosphorylation
This compound is a small molecule inhibitor belonging to the dichloroindolyl enaminonitrile chemotype.[1] It has been identified as a highly selective and potent inhibitor of CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.[1]
SR proteins are a family of essential splicing factors characterized by a C-terminal domain rich in arginine and serine residues (the RS domain). The phosphorylation state of the RS domain is critical for the subcellular localization and activity of SR proteins in spliceosome assembly. By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of SR proteins, thereby modulating alternative splicing events.[1] This inhibitory activity is particularly relevant in proinflammatory conditions, such as those induced by tumor necrosis factor-alpha (TNF-α).[1][2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized through various enzymatic and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against CLK Isoforms
| Kinase Target | IC50 (nM) |
| CLK1 | 19.7 |
| CLK3 | 530 |
Data sourced from MedChemExpress product information sheet.[3]
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| CLK1 | 20 |
| DYRK1A | 55 |
Data from Fedorov et al., 2011.[1] this compound was profiled against a panel of 71 protein kinases and showed high selectivity for CLKs.[1][2]
Signaling Pathway: TNF-α Induced SR Protein Phosphorylation and its Inhibition by this compound
Under inflammatory conditions, cytokines such as TNF-α can activate signaling cascades that lead to the activation of kinases like CLKs. Activated CLKs then phosphorylate SR proteins, altering their function and impacting pre-mRNA splicing. This compound acts as a potent inhibitor in this pathway.
Caption: TNF-α signaling pathway leading to SR protein phosphorylation and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on SR protein phosphorylation.
Western Blotting for Phospho-SR Protein Detection in HMEC-1 Cells
This protocol is adapted from the methodology described by Fedorov et al., 2011, and standard western blotting procedures.
Objective: To determine the effect of this compound on TNF-α-induced phosphorylation of SR proteins in Human Microvascular Endothelial Cells (HMEC-1).
Materials:
-
HMEC-1 cells
-
Cell culture medium (e.g., MCDB 131) with supplements
-
Recombinant human TNF-α
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Mouse anti-phospho-SR (specific for phosphorylated SR proteins)
-
Rabbit anti-GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-mouse IgG
-
HRP-conjugated goat anti-rabbit IgG
-
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture HMEC-1 cells to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound (e.g., 10 µM) or DMSO for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 2-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-SR proteins (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
In Vitro Kinase Assay for CLK1 Inhibition by this compound
This protocol provides a general framework for an in vitro kinase assay to measure the inhibitory effect of this compound on CLK1-mediated phosphorylation of a generic SR protein substrate.
Objective: To determine the IC50 of this compound for CLK1 kinase activity in vitro.
Materials:
-
Recombinant active CLK1
-
SR protein substrate (e.g., recombinant SRSF1)
-
This compound
-
DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled ATP for detection with phospho-specific antibodies)
-
96-well plates
-
Phosphocellulose paper or SDS-PAGE and western blotting reagents
-
Scintillation counter or chemiluminescence detection system
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a solution of CLK1 in kinase buffer.
-
Prepare a solution of the SR protein substrate in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Add the SR protein substrate.
-
Add the CLK1 enzyme to each well to initiate the reaction, except for the negative control wells.
-
Pre-incubate for 10 minutes at 30°C.
-
Start the reaction by adding ATP.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
-
Stop Reaction and Detect Phosphorylation:
-
Radiometric Detection:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Non-Radiometric Detection (Western Blot):
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and western blotting using a phospho-specific SR protein antibody as described in Protocol 4.1.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental and Logical Workflows
The discovery and characterization of a kinase inhibitor like this compound typically follows a structured workflow.
Caption: General experimental workflow for the discovery and validation of a kinase inhibitor.
This guide provides a comprehensive technical overview of this compound and its role in SR protein phosphorylation. The provided data, protocols, and diagrams are intended to facilitate further research into the function of CLK kinases and the development of novel therapeutic agents targeting pre-mRNA splicing.
References
Foundational Research on Dichloroindolyl Enaminonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on dichloroindolyl enaminonitriles, a class of compounds with significant potential in medicinal chemistry. This document outlines their synthesis, chemical properties, and biological activities, with a focus on their prospective application as anticancer agents. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Concepts and Synthesis
Dichloroindolyl enaminonitriles are organic compounds characterized by a dichloro-substituted indole (B1671886) ring linked to an enaminonitrile group. The presence of the dichloro-substituted indole moiety, a privileged scaffold in medicinal chemistry, combined with the reactive enaminonitrile functional group, makes these compounds promising candidates for the development of novel therapeutic agents.
The synthesis of indolyl enaminonitriles is often achieved through a Knoevenagel condensation. This reaction typically involves the condensation of an indole aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a basic catalyst.
Experimental Protocol: General Synthesis of Indolyl Acrylonitriles via Knoevenagel Condensation
This protocol is a general method for the synthesis of 2-(1H-indol-2-yl)-3-acrylonitriles and can be adapted for dichloro-substituted indole precursors.
Materials:
-
2-(1H-indol-2-yl)acetonitrile (or a corresponding dichloro-substituted analogue)
-
Appropriate aromatic or heteroaromatic aldehyde
-
Anhydrous methanol (B129727)
-
Sodium methoxide (B1231860) solution
Procedure:
-
Dissolve 2-(1H-indol-2-yl)acetonitrile (2.0 mmol) in anhydrous methanol (10 mL).
-
To the solution, add a solution of sodium methoxide (prepared from 60 mg of sodium in 6 mL of anhydrous methanol) dropwise.
-
Stir the reaction mixture for 30 minutes.
-
Add the appropriate aldehyde (4.0 mmol) to the reaction mixture.
-
Continue stirring the mixture overnight at ambient temperature.
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with methanol.
-
If necessary, purify the product further using silica (B1680970) gel column chromatography with dichloromethane (B109758) as the eluent.[1]
Biological Activity and Quantitative Data
Research into the biological activity of dichloroindolyl enaminonitriles and related compounds has primarily focused on their potential as anticancer agents. The cytotoxic effects of these compounds are evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values being key quantitative metrics of their potency.
While specific data for dichloroindolyl enaminonitriles is still emerging, studies on structurally related indole-acrylonitrile and dichlorophenyl-acrylonitrile derivatives provide valuable insights into their potential efficacy.
Table 1: Growth Inhibition (GI50) of Representative Indole-Acrylonitrile Derivatives Against Various Human Cancer Cell Lines
| Compound/Cell Line | Leukemia (HL-60(TB)) | Non-Small Cell Lung Cancer (NCI-H522) | Colon Cancer (COLO 205) | CNS Cancer (SF-539) | Ovarian Cancer (OVCAR-3) | Renal Cancer (A498) | Breast Cancer (MDA-MB-468) |
| Compound 5c * | 0.0244 µM | 0.0866 µM | 0.0938 µM | 0.102 µM | 0.133 µM | 0.158 µM | 0.111 µM |
*Compound 5c is 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile. Data is presented as GI50 values, the concentration causing 50% growth inhibition.[1]
Table 2: Growth Inhibition (GI50) of Dichlorophenyl-Acrylonitrile Derivatives Against MCF-7 Breast Cancer Cells
| Compound | GI50 (µM) |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) | 0.56 ± 0.03 |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) | 0.127 ± 0.04 |
| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) | 0.030 ± 0.014 |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) | 0.034 ± 0.01 |
These data highlight the potent anticancer activity of acrylonitrile (B1666552) derivatives bearing a dichloro-aromatic moiety, suggesting that dichloroindolyl enaminonitriles would likely exhibit similar or enhanced cytotoxic profiles.
Signaling Pathways and Mechanism of Action
A promising avenue of investigation for the mechanism of action of dichloroindolyl enaminonitriles is their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[2]
The activation of the AhR signaling pathway by certain ligands can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, and can trigger apoptotic cell death in cancer cells.[3] Research on dichlorophenylacrylonitriles has demonstrated their ability to act as AhR ligands and exhibit selective cytotoxicity in breast cancer cells.[4] This suggests a plausible mechanism for the anticancer effects of dichloroindolyl enaminonitriles.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for dichloroindolyl enaminonitriles.
Experimental Workflow: Investigating AhR-Mediated Activity
Caption: Experimental workflow for evaluating the anticancer activity and mechanism of action of dichloroindolyl enaminonitriles.
Conclusion and Future Directions
The foundational research on dichloroindolyl enaminonitriles and structurally related compounds indicates a promising class of molecules with potent anticancer activity. Their synthesis via established methods like the Knoevenagel condensation is feasible, and preliminary data from analogous compounds suggest high efficacy against a range of cancer cell lines. The likely mechanism of action through the Aryl Hydrocarbon Receptor signaling pathway provides a solid basis for further investigation and drug development.
Future research should focus on the synthesis and biological evaluation of a broader library of dichloroindolyl enaminonitrile derivatives to establish clear structure-activity relationships. In-depth studies are required to confirm their interaction with the AhR pathway and to elucidate the downstream molecular events leading to cancer cell death. These efforts will be crucial in advancing this promising class of compounds towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The aryl hydrocarbon receptor (AhR) mediates resistance to apoptosis induced in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor-dependent induction of apoptosis by 2,3,7,8-tetrachlorodibenzo-p-dioxin in cerebellar granule cells from mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Downstream Cascade: A Technical Guide to KH-CB19 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper delves into the molecular underpinnings of KH-CB19, a potent and highly selective inhibitor of CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4). Through a comprehensive review of preclinical data, this document elucidates the downstream effects of this compound, focusing on its mechanism of action, impact on cellular signaling, and potential therapeutic applications.
Core Mechanism of Action: Targeting the Spliceosome Machinery
This compound operates as a selective inhibitor of CLK1 and CLK4, key regulators of pre-mRNA splicing.[1][2][3] Unlike typical kinase inhibitors, this compound employs a non-ATP mimetic binding mode, interacting with the kinase hinge region through halogen bonding.[1] This specific interaction leads to the suppression of the phosphorylation of serine/arginine-rich (SR) proteins, crucial components of the spliceosome.[1][3] By modulating the phosphorylation state of these proteins, this compound effectively alters the landscape of alternative splicing.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data available for this compound, highlighting its potency and selectivity.
Table 1: Inhibitory Potency of this compound against Various Kinases
| Target Kinase | IC50 Value |
| CLK1 | 19.7 nM[4][5], 20 nM[2][3][6][7] |
| CLK3 | 530 nM[4], 0.53 µM[5] |
| DYRK1A | 55.2 nM[5] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | IC50 Value |
| Influenza A Virus | A549 | 13.6 µM[4][8] |
Table 3: Comparative Inhibition of SR Protein Phosphorylation in HMEC-1 cells (stimulated with TNF-α)
| SR Protein | This compound (5 µM) Inhibition | TG003 (5 µM) Inhibition |
| SRp75 | 80% | 27.5%[5] |
| SRp55 | 77.5% | 45%[5] |
Downstream Signaling Effects
The primary downstream effect of this compound is the modulation of pre-mRNA splicing. This is achieved through the dephosphorylation of key SR proteins.
Key Experimental Methodologies
The following sections detail the protocols for key experiments used to characterize the effects of this compound.
Western Blotting for SR Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of SR proteins in response to this compound treatment.
-
Cell Culture and Treatment: Human Microvascular Endothelial Cells (HMEC-1) are cultured to 80-90% confluency. Cells are then treated with a vehicle control or specified concentrations of this compound (e.g., 10 µM) for a designated time (e.g., 1 hour). For stimulated conditions, cells are subsequently treated with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 2 minutes).[1]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of SR proteins (e.g., phospho-SRp75, phospho-SRp55, phospho-SRp20). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Alternative Splicing Analysis
This method quantifies the changes in the expression of different splice variants of a target gene, such as Tissue Factor (TF).
-
Cell Treatment and RNA Extraction: HMEC-1 cells are treated as described for the Western blot protocol. Total RNA is then extracted using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: The relative expression of the different splice variants (e.g., full-length TF and alternatively spliced human TF) is quantified using specific primers and a SYBR Green-based qRT-PCR master mix. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative changes in the expression of each splice variant are calculated using the ΔΔCt method.
Antiviral Effects
This compound has demonstrated antiviral activity, particularly against the influenza virus.[4][8] While the precise mechanism is still under investigation, it is hypothesized to be linked to the inhibition of CLK1, a host factor required for influenza virus replication and the regulation of viral mRNA splicing.[6] However, studies have shown that at certain concentrations, this compound can reduce viral protein levels without affecting the spliced to unspliced ratio of viral M and NS mRNAs, suggesting a more complex mechanism of action in the context of viral infection.[8]
Conclusion
This compound is a valuable research tool for dissecting the intricate role of CLK1 and CLK4 in the regulation of alternative splicing. Its high potency and selectivity make it a promising candidate for further investigation in therapeutic areas where aberrant splicing is a key pathological feature. The downstream effects, primarily the modulation of SR protein phosphorylation and subsequent alteration of splicing patterns, underscore the potential of targeting the spliceosome for therapeutic intervention. Further research is warranted to fully elucidate the antiviral mechanisms of this compound and to explore its efficacy in various disease models.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cdc2-Like Kinase Inhibitor IV, this compound - Calbiochem | 219511 [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.cn]
- 8. researchgate.net [researchgate.net]
KH-CB19: A Technical Guide to a Potent and Selective CLK Inhibitor for Splicing Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and mechanism of action of KH-CB19, a potent and highly selective inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4. This compound serves as a critical tool for studying the role of CLKs in the regulation of alternative splicing and holds potential for therapeutic development in diseases where splicing is dysregulated.
Discovery and Overview
This compound, a dichloroindolyl enaminonitrile, was identified as a highly selective and potent inhibitor of CLK1 and CLK4.[1] Its discovery was significant due to the growing recognition of protein kinases' importance in controlling alternative splicing and the need for selective inhibitors to probe these regulatory mechanisms.[1] Unlike many kinase inhibitors, this compound exhibits a non-ATP mimetic binding mode.[1]
Mechanism of Action
This compound binds to the ATP-binding site of CLK1 and CLK3.[2][3] However, its interaction is not typical of ATP-competitive inhibitors. Methylation of the indole (B1671886) nitrogen in its structure prevents the canonical ATP mimetic binding mode.[1] A key feature of its binding is the formation of a halogen bond between one of its chlorine atoms and the main chain carbonyl of Glu242 in the kinase hinge region.[1] This unique interaction contributes to its high affinity and selectivity.[1][4]
The primary cellular effect of this compound is the suppression of phosphorylation of serine/arginine-rich (SR) proteins, which are key splicing factors.[1][2] By inhibiting CLK1 and CLK4, this compound leads to the dephosphorylation of SR proteins, thereby altering alternative splicing patterns.[1] This has been demonstrated by its profound effect on the splicing of tissue factor (TF) isoforms, specifically full-length TF (flTF) and alternatively spliced human TF (asHTF).[1]
Quantitative Data
The following tables summarize the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| CLK1 | 19.7 - 20 |
| CLK3 | 530 |
| DYRK1A | 55.2 |
Data sourced from multiple references.[2][5]
Table 2: Antiviral Activity
| Virus | IC50 (µM) |
| Influenza A Virus | 13.6 |
Data sourced from MedchemExpress and a study on influenza virus replication.[5][6]
Signaling Pathway
This compound modulates the CLK-mediated signaling pathway that controls alternative splicing. The diagram below illustrates this pathway and the point of intervention by this compound.
Caption: Signaling pathway of CLK-mediated alternative splicing and inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of this compound.
Protein Expression and Purification of CLK1 and CLK3
-
Cloning: The kinase domains of human CLK1 (residues 148-484) and CLK3 (residues 275-632) are subcloned into a pET-derived expression vector using ligation-independent cloning.[1]
-
Expression: The expression constructs are transformed into E. coli BL21(DE3) cells. Protein expression is induced with 1 mM IPTG for 4 hours at 18°C.[1]
-
Lysis: Cells are harvested and lysed using a high-pressure homogenizer.[1]
-
Purification: The lysate is subjected to affinity chromatography followed by gel filtration to obtain purified CLK1 and CLK3 proteins.
In Vitro Kinase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified CLK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Measure the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP) or luminescence-based assays that quantify the amount of ATP remaining.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Culture and Treatment
-
Cell Line: Human microvascular endothelial cells (HMEC-1) are cultured in endothelial cell (EC) growth medium supplemented with 5% fetal calf serum at 37°C in a humidified incubator with 5% CO2.[1]
-
Serum Starvation: Before experiments, switch the cells to EC basal medium without fetal calf serum for 1 hour.[1]
-
Inhibitor Pretreatment: Pretreat the cells with this compound at the desired concentrations (e.g., 1 nM to 100 µM) for 1 hour.[1]
-
Stimulation: For experiments investigating inflammatory conditions, stimulate the cells with 10 ng/ml TNF-α.[1]
-
Harvesting: After the desired incubation time, harvest the cells for downstream analysis (e.g., Western blotting, RT-PCR).
Western Blotting for SR Protein Phosphorylation
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated forms of SR proteins (e.g., p-SRp75, p-SRp55).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Experimental workflow for the characterization of the CLK inhibitor this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the roles of CLK1 and CLK4 in cellular processes, particularly alternative splicing. Its high potency and selectivity, coupled with a unique non-ATP mimetic binding mode, make it a distinguished tool for kinase research. The detailed methodologies and data presented in this guide are intended to facilitate its application in further studies aimed at understanding and targeting splicing dysregulation in disease.
References
An In-depth Technical Guide to the Cellular Pathways Modulated by KH-CB19
For Researchers, Scientists, and Drug Development Professionals
Abstract
KH-CB19 is a potent and selective small molecule inhibitor of the CDC2-like kinase (CLK) family, particularly targeting CLK1 and CLK4. Its primary mechanism of action involves the modulation of alternative pre-mRNA splicing through the inhibition of serine/arginine-rich (SR) protein phosphorylation. This activity alters the expression of key protein isoforms, notably tissue factor (TF), leading to significant downstream effects on cellular signaling pathways implicated in angiogenesis, inflammation, and cancer. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction
Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. The dysregulation of this process is increasingly recognized as a hallmark of various diseases, including cancer. The CDC2-like kinases (CLKs) are key regulators of alternative splicing through their phosphorylation of SR proteins, which are essential components of the spliceosome. This compound has emerged as a valuable chemical probe to investigate the roles of CLKs in cellular processes and as a potential therapeutic agent. This document serves as an in-depth resource for researchers and drug development professionals, detailing the molecular pathways affected by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| CLK1 | 19.7 | [1] |
| CLK3 | 530 | [1] |
| DYRK1A | 55.2 | [2] |
Table 2: Cellular Activity of this compound
| Activity | Cell Line | IC50 / Concentration | Effect | Reference |
| Antiviral (Influenza Virus Replication) | A549 | 13.6 µM | Inhibition of viral replication | [1] |
| SR Protein Phosphorylation | HMEC-1 | 10 µM | Reduced phosphorylation of SRp75, SRp55, and SRp20 | [3] |
| SR Protein Phosphorylation (TNF-α stimulated) | HMEC-1 | Dose-dependent | Significant reduction in phosphorylation of SRp75 and SRp55 | [3] |
| Tissue Factor mRNA Expression | HMEC-1 | 10 µM | Significant reduction in basal and TNF-α-induced expression of flTF and asHTF | [4] |
Core Signaling Pathway Modulated by this compound
This compound's primary molecular effect is the inhibition of CLK1 and CLK4. This disrupts the normal phosphorylation cycle of SR proteins, leading to their dephosphorylation. Hypophosphorylated SR proteins have altered sub-nuclear localization and reduced ability to participate effectively in spliceosome assembly. This modulation of the splicing machinery leads to changes in the alternative splicing of various pre-mRNAs, including that of Tissue Factor (F3). The altered splicing of Tissue Factor pre-mRNA results in a shift in the ratio of its two main isoforms: the pro-coagulant full-length Tissue Factor (flTF) and the pro-angiogenic alternatively spliced Tissue Factor (asHTF).
Caption: Core mechanism of this compound action on the CLK/SR protein axis and Tissue Factor splicing.
Downstream Cellular Pathways
The alteration in the balance of flTF and asHTF isoforms by this compound leads to the modulation of distinct downstream signaling pathways.
Full-Length Tissue Factor (flTF) Signaling Pathway
Full-length Tissue Factor is a transmembrane protein that, upon binding to Factor VIIa (FVIIa), initiates the extrinsic coagulation cascade. This complex can also activate Protease-Activated Receptors (PARs), particularly PAR2, leading to intracellular signaling that promotes inflammation and cell survival.
Caption: Signaling cascade initiated by the full-length Tissue Factor (flTF).[5][6][7][8]
Alternatively Spliced Tissue Factor (asHTF) Signaling Pathway
Alternatively spliced Tissue Factor is a soluble protein that lacks a transmembrane domain. It exerts its biological effects primarily through binding to integrins, particularly αvβ3 and α6β1. This interaction triggers intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which promote angiogenesis, cell migration, and proliferation. A key downstream effect is the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[9][10][11][12]
Caption: Pro-angiogenic signaling pathway activated by alternatively spliced Tissue Factor (asHTF).[9][10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro CLK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against CLK1.
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, 10 µM ATP, and 0.2 mg/ml MBP.
-
Add 1 µl of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 10 µl of the reaction mixture to each well.
-
Initiate the kinase reaction by adding 10 µl of CLK1 enzyme (e.g., 25 ng/µl) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 20 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 40 µl of Kinase Detection Reagent to convert ADP to ATP.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro CLK1 kinase inhibition assay.
Western Blot Analysis of SR Protein Phosphorylation
This protocol describes the analysis of SR protein phosphorylation in Human Microvascular Endothelial Cells (HMEC-1) treated with this compound.
Materials:
-
HMEC-1 cells
-
Cell culture medium and supplements
-
This compound
-
TNF-α (optional, for stimulation)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-SRp75, anti-SRp55, anti-SRp20, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture HMEC-1 cells to 80-90% confluency.
-
Treat cells with 10 µM this compound or DMSO for 1-2 hours.
-
(Optional) Stimulate cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the phospho-SR protein signal to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alternatively spliced tissue factor promotes plaque angiogenesis through the activation of hypoxia-inducible factor-1α and vascular endothelial growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Splice variants of Tissue Factor and integrin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue Factor, Blood Coagulation, and Beyond: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Tissue Factor Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Alternatively Spliced Tissue Factor Promotes Plaque Angiogenesis Through the Activation of HIF-1α and VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternatively spliced tissue factor contributes to tumor spread and activation of coagulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternatively spliced tissue factor induces angiogenesis through integrin ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of KH-CB19 on Splicing Factor Dephosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of KH-CB19, a potent and selective inhibitor of Cdc2-like kinases (CLKs), with a specific focus on its role in inducing the dephosphorylation of splicing factors. This document outlines the core signaling pathway, presents quantitative data on its efficacy, and provides detailed experimental protocols for researchers investigating its effects.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of CLK1 and CLK4, key regulators of pre-mRNA splicing.[1][2] These kinases are responsible for the phosphorylation of serine/arginine-rich (SR) proteins, a family of essential splicing factors. By inhibiting CLK activity, this compound effectively suppresses the phosphorylation of SR proteins, leading to their dephosphorylation.[1][2] This alteration in the phosphorylation status of SR proteins modulates their activity and localization, thereby impacting alternative splicing events.[1] Evidence suggests that Protein Phosphatase 1 (PP1) is a key phosphatase responsible for the dephosphorylation of SR proteins following the inhibition of CLK kinases.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.
| Target Kinase | IC50 (nM) |
| CLK1 | 19.7 |
| CLK3 | 530 |
| DYRK1A | 55.2 |
| Splicing Factor | Condition | Effect of 10 µM this compound |
| SRp75 | Basal | Reduced phosphorylation |
| SRp55 | Basal | Reduced phosphorylation |
| SRp20 | Basal | Reduced phosphorylation |
| SRp75 | TNF-α stimulated | Reduced phosphorylation |
| SRp55 | TNF-α stimulated | Reduced phosphorylation |
| SRp40 | TNF-α stimulated | Reduced phosphorylation |
| SC35 | TNF-α stimulated | Reduced phosphorylation |
| SF2/ASF | TNF-α stimulated | Reduced phosphorylation |
| SRp20 | TNF-α stimulated | Reduced phosphorylation |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on splicing factor dephosphorylation.
Experimental Workflow
Cell Culture and Treatment with this compound
This protocol describes the culture of a relevant cell line and subsequent treatment with this compound to analyze its effects on splicing factor phosphorylation.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1) or other suitable cell line
-
Complete cell culture medium (e.g., MCDB 131 supplemented with 10% FBS, L-glutamine, hydrocortisone, and EGF)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed HMEC-1 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from a DMSO stock. A final concentration of 10 µM is often effective.[3]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 1-6 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis, such as Western blotting.
Western Blot Analysis of Phosphorylated SR Proteins
This protocol details the detection of phosphorylated SR proteins in cell lysates following this compound treatment.
Materials:
-
Cell lysates from this compound and vehicle-treated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg)) and total SR proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein from each cell lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated SR protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total SR protein to normalize for protein loading.
In Vitro Kinase Assay for CLK1 Inhibition
This protocol describes how to assess the direct inhibitory effect of this compound on CLK1 activity in a cell-free system.
Materials:
-
Recombinant active CLK1 enzyme
-
SR protein substrate (e.g., recombinant ASF/SF2)
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
P81 phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, the SR protein substrate, and varying concentrations of this compound (or DMSO vehicle control).
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow this compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).
-
Detection of Phosphorylation:
-
Radioactive method: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's instructions for the specific ATP detection kit to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
Luciferase Reporter Assay for Alternative Splicing
This protocol allows for the functional assessment of this compound's effect on alternative splicing using a dual-luciferase reporter system.
Materials:
-
A dual-luciferase reporter plasmid containing a specific alternative splicing event of interest (e.g., a minigene construct where splicing results in a functional luciferase).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Suitable host cells (e.g., HEK293T).
-
Transfection reagent.
-
This compound.
-
Dual-luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Transfection: Co-transfect the host cells with the splicing reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for plasmid expression.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the effect on alternative splicing.
Conclusion
This compound is a valuable research tool for investigating the role of CLK-mediated phosphorylation in the regulation of alternative splicing. Its high potency and selectivity make it a suitable compound for dissecting the intricate signaling pathways that govern splicing factor activity. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular mechanisms of this compound and its potential therapeutic applications.
References
The Decisive Role of Halogen Bonding in the Inhibition of CDC2-Like Kinases by KH-CB19: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the potent and selective CDC2-like kinase (CLK) inhibitor, KH-CB19. The document is intended for researchers, scientists, and drug development professionals interested in kinase inhibition, alternative splicing, and the nuanced roles of molecular interactions in drug design. Herein, we detail the pivotal function of halogen bonding in the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows.
Introduction
This compound is a dichloroindolyl enaminonitrile compound that has demonstrated high potency and selectivity for CLK isoforms, particularly CLK1 and CLK4.[1][2] These kinases are crucial regulators of alternative pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3][4] Dysregulation of this process is implicated in various diseases, making CLKs attractive therapeutic targets. A unique feature of this compound's inhibitory mechanism is its reliance on a halogen bond to interact with the kinase hinge region, a departure from the canonical hydrogen bond interactions of typical ATP-mimetic inhibitors.[1][5] This guide will explore the specifics of this interaction and its implications for inhibitor design.
Data Presentation
The inhibitory activity of this compound against various kinases has been quantified through several studies. The following tables summarize the key quantitative data for easy comparison.
| Kinase | IC50 (nM) | Notes | Reference |
| CLK1 | 19.7 | Potent inhibition. | [6] |
| CLK1 | 20 | Consistent potent inhibition reported. | [7] |
| CLK3 | 530 | Significantly lower potency compared to CLK1, indicating selectivity. | [6] |
| DYRK1A | 55.2 | This compound also shows activity against DYRK1A. | [8] |
| CLK4 | - | While a specific IC50 is not provided, thermal shift assays indicate strong interaction with CLK4. | [1] |
| Panel of 71 other kinases | - | No significant inhibition, highlighting the selectivity of this compound. | [7] |
Table 1: Inhibitory Potency of this compound Against Various Kinases.
| Parameter | Value | Reference |
| Halogen Bond Distance (Cl···O) | 2.9 Å | [9] |
| Sum of van der Waals radii (Cl and O) | 3.3 Å | [9] |
Table 2: Structural Data of the Halogen Bond in the CLK1:this compound Complex.
The Central Role of Halogen Bonding
The cocrystal structures of this compound in complex with CLK1 and CLK3 have unequivocally revealed its non-ATP mimetic binding mode.[1] Unlike traditional kinase inhibitors that form hydrogen bonds with the hinge region backbone, this compound utilizes one of its chlorine atoms to form a halogen bond with the main chain carbonyl of Glu242 in CLK1.[10] This interaction is crucial for its potent inhibitory activity. The observed distance of 2.9 Å for this halogen bond is significantly shorter than the 3.3 Å sum of the van der Waals radii of the chlorine and oxygen atoms, indicating a strong and directional interaction.[9] This chlorine atom effectively mimics the hydrogen bond donor of the NH2 group of ATP.[10] The second chlorine atom does not participate in halogen bonding and is involved in more common lipophilic interactions.[10]
This unique binding mode, facilitated by the halogen bond, contributes to the high affinity and selectivity of this compound.[11] The hydrophilic groups of the inhibitor are oriented towards the back of the ATP pocket, where the cyano moiety forms a hydrogen bond with the catalytic residue Lys191, and the amino group forms bidentate hydrogen bonds with the backbone of Glu292 and the side chain of Asn293.[10]
Signaling Pathway and Downstream Effects
This compound, by inhibiting CLK1 and CLK4, effectively suppresses the phosphorylation of SR proteins.[1] This dephosphorylation event directly impacts the regulation of alternative splicing. A notable downstream effect is the modulation of tissue factor (TF) splicing, leading to a decrease in both the full-length (flTF) and the alternatively spliced (asHTF) isoforms.[1]
Figure 1: Signaling pathway of this compound inhibition.
Experimental Protocols
Detailed methodologies for the key experiments that have elucidated the role of halogen bonding in this compound inhibition are provided below.
CLK1 Enzymatic Assay
This protocol is adapted from commercially available kinase assay kits and published optimization studies.
-
Reagent Preparation :
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM MnCl2, 5 mM EGTA, 500 µM Na3VO4, 25 mM DTT).
-
Dilute recombinant human CLK1 protein to a working concentration of 2.5 ng/µL in 1x Kinase Assay Buffer.
-
Prepare a substrate solution containing Myelin Basic Protein (MBP) at 0.05 µg/µL and ATP at 1 µM in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Assay Procedure :
-
In a 96-well plate, add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 10 µL of the diluted CLK1 enzyme to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection (using ADP-Glo™ Kinase Assay) :
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. bio-rad.com [bio-rad.com]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression, purification and crystallization of CLK1 kinase - A potential target for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Preliminary Investigation of KH-CB19: A Technical Guide to its Role in Novel Regulatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KH-CB19, a potent and selective chemical probe for studying cellular signaling pathways. This compound is a dichloroindolyl enaminonitrile compound that acts as a highly specific inhibitor of Cdc2-like kinase (CLK) isoforms 1 and 4.[1] Its primary mechanism of action involves the suppression of serine/arginine-rich (SR) protein phosphorylation, a critical step in the regulation of alternative pre-mRNA splicing.[1][2] This guide details its established mechanism, explores its function in novel pathways related to inflammation and viral replication, presents key quantitative data, and outlines detailed experimental protocols for its investigation.
Core Mechanism of Action: Inhibition of the CLK/SR Pathway
The CLK family of dual-specificity kinases plays a crucial role in gene expression by phosphorylating SR proteins.[2][3] SR proteins are essential components of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA.[4][5] By binding to specific RNA sequences and recruiting spliceosome components, phosphorylated SR proteins regulate both constitutive and alternative splicing, thereby controlling which protein isoforms are produced from a single gene.[6][7][8]
This compound exerts its effect by binding to the ATP-binding site of CLK1 and CLK4.[1][2] Structural studies have revealed a unique, non-ATP mimetic binding mode, distinguished by the formation of a halogen bond with the kinase hinge region.[1][9][10] This high-affinity interaction potently inhibits the kinase activity of CLK1/4, leading to the dephosphorylation of SR proteins.[1] This event alters the assembly and function of the spliceosome, resulting in significant changes to alternative splicing patterns.[1][9]
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been characterized against several kinases and in functional assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target / Process | IC50 Value | Reference(s) |
| Kinase Targets | ||
| CLK1 (Cdc2-like kinase 1) | 19.7 nM / 20 nM | [2][11][12] |
| CLK3 (Cdc2-like kinase 3) | 530 nM | [2][11] |
| DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A) | 55.2 nM | [2][13][14] |
| Functional Activity | ||
| Influenza Virus Replication | 13.6 µM | [11][15][16] |
Investigation of this compound in Novel Pathways
Beyond its foundational role in splicing, the inhibitory action of this compound provides a tool to investigate the impact of CLK-mediated splicing on specific pathophysiological processes.
Proinflammatory Signaling and Tissue Factor Splicing
In inflammatory conditions, cytokines like Tumor Necrosis Factor-alpha (TNF-α) can alter gene expression and cellular function.[17][18] Studies in human microvascular endothelial cells (HMEC-1) have shown that TNF-α stimulation increases the phosphorylation of multiple SR proteins.[1][2] This event modulates the alternative splicing of Tissue Factor (TF), a key initiator of the coagulation cascade, resulting in two isoforms: a full-length, membrane-bound form (flTF) and a soluble, alternatively spliced variant (asHTF).[1][2]
This compound has been shown to effectively suppress the TNF-α-induced phosphorylation of SR proteins, including SRp75 and SRp55.[1][13] Consequently, treatment with this compound significantly reduces the expression of both flTF and asHTF mRNA, demonstrating that the CLK/SR pathway is a critical regulator of TF expression in response to inflammatory stimuli.[2][19] This positions this compound as a valuable tool for investigating the links between inflammation, alternative splicing, and coagulation.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. An inhibitor of the Cdc2-like kinase 4 (Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SR protein - Wikipedia [en.wikipedia.org]
- 5. Role of SR protein modular domains in alternative splicing specificity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR proteins and related factors in alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. This compound | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 16. researchgate.net [researchgate.net]
- 17. Endothelial cells stimulated with tumor necrosis factor-alpha express varying amounts of tissue factor resulting in inhomogenous fibrin deposition in a native blood flow system. Effects of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endothelial cells stimulated with tumor necrosis factor-alpha express varying amounts of tissue factor resulting in inhomogenous fibrin deposition in a native blood flow system. Effects of thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. universalbiologicals.com [universalbiologicals.com]
KH-CB19: A Technical Guide to a Potent and Selective CLK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and structure of KH-CB19, a potent and selective inhibitor of Cdc2-like kinases (CLKs). The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its chemical nature, biological activity, and mechanism of action.
Core Properties of this compound
This compound, with the chemical name (E)-ethyl 3-(2-amino-1-cyanovinyl)-6,7-dichloro-1-methyl-1H-indole-2-carboxylate, is a small molecule inhibitor belonging to the dichloroindolyl enaminonitrile chemotype.[1] It has emerged as a valuable tool for studying the roles of CLK1 and CLK4 in cellular processes, particularly in the regulation of alternative splicing.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (E)-ethyl 3-(2-amino-1-cyanovinyl)-6,7-dichloro-1-methyl-1H-indole-2-carboxylate | [2][3] |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | [2][4] |
| Molecular Weight | 338.19 g/mol | [2][4] |
| CAS Number | 1354037-26-5 | [2][4] |
| Appearance | White to light yellow solid powder | [5] |
| Purity | ≥97% | [4] |
| Solubility | Soluble to 40 mM in DMSO | [4] |
| Storage | Store at -20°C, protect from light | [3][4] |
Biological Activity and Mechanism of Action
This compound is a highly selective and potent inhibitor of CLK1 and CLK4.[4][6] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of these kinases.[1][4] A notable feature of its binding mode is the formation of a halogen bond with the kinase hinge region, contributing to its high affinity and selectivity.[1]
The primary biological effect of this compound is the suppression of serine/arginine-rich (SR) protein phosphorylation.[1][4] SR proteins are key regulators of alternative splicing, and their phosphorylation by CLKs is essential for their function. By inhibiting CLK1 and CLK4, this compound leads to the dephosphorylation of SR proteins, thereby modulating alternative splicing events.[1] This mechanism has been shown to affect the splicing of tissue factor (TF), reducing the expression of both full-length TF (flTF) and alternatively spliced human TF (asHTF).[1][6]
Kinase Inhibitory Potency
The inhibitory activity of this compound against various kinases has been quantified, demonstrating its high selectivity for CLK1.
| Kinase Target | IC₅₀ (nM) | Reference |
| CLK1 | 20 | [4][6] |
| CLK3 | 530 | [7] |
| DYRK1A | 55.2 | [3] |
Experimental Protocols
Western Blotting for Phosphorylated SR Proteins
This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation of SR proteins in cell culture.
1. Cell Culture and Treatment:
-
Human microvascular endothelial cells (HMEC-1) are cultured under standard conditions.[6]
-
Cells are treated with a desired concentration of this compound (e.g., 10 µM) for a specific duration (e.g., 1 hour).[6]
-
For experiments involving stimulation, cells can be co-treated with an inflammatory agent like TNF-α.[6][8]
2. Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
3. Protein Quantification:
-
The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated SR proteins (e.g., monoclonal antibody mAb1H4).[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands corresponding to phosphorylated SR proteins (e.g., SRp75, SRp55, SRp20) is quantified to assess the effect of this compound treatment.[6][8]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the synthetic route for the preparation of this compound.
Caption: Synthetic pathway for this compound, starting from ethyl 3-cyanomethyl-6,7-dichloro-1-methyl-1H-indole-2-carboxylate.
Signaling Pathway of this compound Action
This diagram depicts the mechanism of action of this compound on the CLK signaling pathway and its downstream effects on alternative splicing.
Caption: Mechanism of action of this compound on the CLK signaling pathway, leading to altered alternative splicing.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 6. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
KH-CB19: A Potent and Selective Chemical Probe for CLK Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK activity has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.[2][3] KH-CB19 is a potent and highly selective inhibitor of CLK isoforms 1 and 4 (CLK1/CLK4), emerging from a dichloroindolyl enaminonitrile chemotype.[1][4] This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its biochemical activity, cellular effects, and the experimental protocols for its characterization.
Introduction
Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes.[5] The CLK family of kinases (CLK1, CLK2, CLK3, and CLK4) are key regulators of this process.[2] They phosphorylate SR proteins, which are essential components of the spliceosome, thereby influencing exon selection and the final mRNA transcript.[1][2] Given their central role in gene expression, there is a growing interest in developing specific inhibitors of CLKs to probe their biological functions and for potential therapeutic applications.[1]
This compound was identified as a highly selective inhibitor of CLK kinases with a novel, non-ATP mimetic binding mode.[1] Co-crystal structures have revealed that its interaction with the kinase hinge region is mediated by halogen bonding.[1][6] This unique mechanism of action contributes to its favorable selectivity profile compared to typical ATP-competitive inhibitors.[1] In cellular contexts, this compound effectively suppresses the phosphorylation of SR proteins, leading to significant alterations in alternative splicing.[1] This makes this compound an invaluable tool for studying the roles of CLKs in cellular processes and disease.
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| CLK1 | 19.7 | [7][8] |
| CLK3 | 530 | [7][8] |
| DYRK1A | 55.2 | [8] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | Concentration | Incubation Time | Result | Reference(s) |
| Inhibition of Influenza Virus Replication | A549 | IC50 = 13.6 µM | - | Potent antiviral activity | [7][8] |
| Suppression of SR Protein Phosphorylation (SRp75, SRp55, SRp20) | HMEC-1 | 10 µM | 1 hour | Reduced phosphorylation compared to non-stimulated controls and reduced TNF-α-induced phosphorylation. | [7][8] |
| Inhibition of CLK4-mediated disruption | A549 | 50 µM | 6 hours | Inhibits cellular disruption | [4][7] |
Signaling Pathway and Mechanism of Action
CLK kinases are integral to the regulation of alternative splicing. They phosphorylate SR proteins, which then recruit spliceosomal components to pre-mRNA, influencing the selection of splice sites. Inhibition of CLKs by this compound disrupts this process, leading to changes in the splicing patterns of various genes.
Caption: CLK Kinase Signaling Pathway in Alternative Splicing.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the IC50 of an inhibitor against a specific kinase.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).
-
Dilute the kinase (e.g., recombinant human CLK1) to the desired concentration in the reaction buffer.
-
Prepare a solution of the substrate (e.g., Myelin Basic Protein, MBP) in the reaction buffer.
-
Prepare a stock solution of ATP (e.g., 10 mM) and for radiometric assays, spike with [γ-33P]ATP.
-
Prepare serial dilutions of this compound in DMSO, and a DMSO-only control.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase solution.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
Add the substrate solution to all wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 40 minutes).
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding 3% phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto filter paper, wash, and measure radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol.[9][10]
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the binding of an inhibitor to its target in a cellular environment.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Methodology:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with the desired concentration of this compound or DMSO as a vehicle control for a specified time.
-
-
Sample Preparation and Heat Treatment:
-
Harvest the cells, wash with PBS, and lyse them.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Fractionation and Analysis:
-
Cool the samples to room temperature.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (e.g., CLK1 or CLK4) in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both the this compound-treated and DMSO-treated samples.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blotting for SR Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of SR proteins in cells.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HMEC-1) and treat with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 1 hour).[8] In some experiments, cells can be subsequently stimulated with an agent like TNF-α.[1]
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of SR proteins (e.g., anti-phospho-SR antibody) or specific phosphorylated SR proteins.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or a total SR protein antibody.
-
Quantify the band intensities to determine the relative change in SR protein phosphorylation upon treatment with this compound.
-
RT-PCR for Alternative Splicing Analysis
This protocol is used to analyze changes in the alternative splicing of specific genes in response to this compound treatment.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or DMSO as described previously.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Polymerase Chain Reaction (PCR):
-
Design PCR primers that flank the alternatively spliced region of the target gene. This allows for the amplification of different splice isoforms, which will have different lengths.
-
Perform PCR using the synthesized cDNA as a template and the designed primers.
-
-
Analysis of PCR Products:
-
Separate the PCR products by agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
The relative abundance of the different splice isoforms can be estimated by the intensity of the corresponding bands. For more quantitative analysis, quantitative real-time PCR (qRT-PCR) with isoform-specific primers can be performed.[11][12]
-
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for CLK1 and CLK4. Its unique halogen-bonding-mediated, non-ATP mimetic binding mode confers a high degree of selectivity, making it a superior tool compared to less selective inhibitors. The detailed quantitative data and experimental protocols provided in this guide will enable researchers to effectively utilize this compound to investigate the roles of CLK kinases in the intricate regulation of alternative splicing and to explore their potential as therapeutic targets in various diseases.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assays [bio-protocol.org]
- 4. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 5. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Methodological & Application
Application Notes and Protocols for KH-CB19 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-CB19 is a potent and selective small molecule inhibitor of Cdc2-like kinases (CLK), particularly CLK1 and CLK4. CLKs are key regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[1] By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of SR proteins, leading to alterations in alternative splicing. This mechanism of action gives this compound potential therapeutic applications, including antiviral activity, specifically against the influenza A virus.[2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, SR protein phosphorylation, and influenza A virus replication.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| CLK1 | 19.7 nM | Biochemical Kinase Assay | [2] |
| CLK3 | 530 nM | Biochemical Kinase Assay | [2] |
| DYRK1A | 55.2 nM | Biochemical Kinase Assay | [3] |
| Influenza Virus Replication | 13.6 µM | Cell-Based Assay (A549 cells) | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. CLK1 and CLK4 phosphorylate SR proteins, a crucial step in the regulation of pre-mRNA splicing. This compound inhibits CLK1/4, leading to a reduction in SR protein phosphorylation and subsequent modulation of alternative splicing.
Experimental Protocols
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of A549 cells using a standard MTT assay.
Experimental Workflow: Cell Viability Assay
Materials:
-
A549 cells (human lung carcinoma)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 0.6 x 10^4 to 1 x 10^4 cells per well in 100 µL of complete medium.[4][5] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis of SR Protein Phosphorylation
This protocol details the procedure for analyzing the phosphorylation status of SR proteins in Human Microvascular Endothelial Cells (HMEC-1) treated with this compound.
Experimental Workflow: Western Blot Analysis
Materials:
-
HMEC-1 cells
-
MCDB 131 complete medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Anti-Phosphoepitope SR proteins, clone 1H4 (Merck Millipore, Cat. # MABE50)[6]
-
Anti-SR protein family Antibody, clone 16H3 (recognizes SRp75, SRp55, SRp40, SRp20; Sigma-Aldrich, Cat. # MAB1238)
-
-
HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Peroxidase Conjugated)
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Culture and Treatment: Seed HMEC-1 cells in 6-well plates and grow to 80-90% confluency.[7] Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.[2]
-
Sample Preparation: Wash cells with ice-cold PBS. Lyse the cells in buffer containing phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and run under standard conditions.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SR protein antibody, diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[6] A recommended starting dilution is 0.025 µg/mL for the anti-phospho-SR antibody.[6]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the signal using an ECL reagent and an imaging system. To confirm equal loading, the membrane can be stripped and re-probed with an antibody for a total SR protein or a housekeeping protein like β-actin.
Influenza A Virus Replication Assay
This protocol provides a method to assess the inhibitory effect of this compound on influenza A virus (A/WSN/33 strain) replication in A549 cells using a plaque assay.
Experimental Workflow: Influenza Plaque Assay
Materials:
-
A549 cells
-
Influenza A/WSN/33 (H1N1) virus stock
-
DMEM, serum-free
-
TPCK-treated trypsin
-
This compound
-
6-well plates
-
Agarose
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (4% in PBS) for fixing
Protocol:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow until they form a confluent monolayer.
-
This compound Pre-treatment: Two hours prior to infection, replace the growth medium with serum-free DMEM containing various concentrations of this compound or vehicle control.
-
Virus Infection: Dilute the influenza A/WSN/33 virus stock in serum-free DMEM to achieve a low multiplicity of infection (MOI), for example, 0.001.[9] Aspirate the medium from the cells and infect with 200 µL of the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Agarose Overlay: After the 1-hour incubation, remove the virus inoculum. Overlay the cells with 2 mL of a mixture containing 2x DMEM, 1% agarose, and TPCK-treated trypsin, supplemented with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formalin for at least 1 hour. Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction in this compound-treated wells compared to the vehicle control to determine the antiviral activity.
Alternative Quantification Method: RT-qPCR Viral replication can also be quantified by measuring the amount of viral RNA in the cell culture supernatant or cell lysate using a quantitative real-time reverse transcription PCR (RT-qPCR) assay.[10][11] This method is often more sensitive and rapid than a plaque assay. Specific primers and probes for a conserved influenza A virus gene, such as the matrix (M) gene, are used to quantify the viral RNA copies.[10]
References
- 1. licorbio.com [licorbio.com]
- 2. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. HMEC-1: establishment of an immortalized human microvascular endothelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time RT-qPCR assay for the analysis of human influenza A virus transcription and replication dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
Application Notes and Protocols for Utilizing KH-CB19 in Influenza Virus Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising strategy is to target host cellular factors that are essential for viral replication, a concept known as host-directed therapy. This approach can potentially offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins. Cdc2-like kinase 1 (CLK1) has been identified as a critical host factor for influenza A virus replication, playing a key role in the regulation of viral mRNA splicing.[1][2][3][4]
KH-CB19 is a potent and specific inhibitor of CLK1 and has demonstrated significant antiviral activity against influenza A virus.[3][5] These application notes provide a comprehensive overview of the use of this compound in influenza virus research, including its mechanism of action, key quantitative data, and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the enzymatic activity of host cell CLK1.[5] CLK1 is a serine/threonine kinase that phosphorylates serine/arginine-rich (SR) proteins.[6] Phosphorylated SR proteins are essential components of the spliceosome and play a crucial role in both constitutive and alternative splicing of pre-mRNA.[6]
Influenza A virus utilizes the host cell's splicing machinery to process its viral mRNAs, leading to the production of multiple essential viral proteins from a single gene segment.[1][4] By inhibiting CLK1, this compound reduces the phosphorylation of SR proteins, thereby disrupting the normal splicing of viral mRNAs.[6] This disruption leads to a decrease in the synthesis of key viral proteins, ultimately inhibiting viral replication.[7]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Influenza A Virus (A/WSN/33) | Antiviral Activity (IC₅₀) | 13.6 µM | [7] |
| CLK1 | Kinase Inhibition (IC₅₀) | 19.7 nM | [5] |
| CLK3 | Kinase Inhibition (IC₅₀) | 530 nM | [5] |
Table 2: Effect of this compound on Viral and Host Cellular Components
| Target | Effect | Concentration | Reference |
| Viral Proteins (M1, M2, NS1) | Marked Reduction | 50 µM & 100 µM | [7] |
| SR Protein Phosphorylation (SRp75, SRp55, SRp20) | Reduced Phosphorylation | 10 µM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: Mechanism of this compound action on influenza virus replication.
Caption: General workflow for testing this compound antiviral activity.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound against influenza A virus.
Protocol 1: Plaque Assay for Determining Viral Titer
This assay is used to quantify the number of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Influenza A virus stock (e.g., A/WSN/33)
-
This compound
-
Agarose (B213101) or Avicel RC-591
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well). Incubate overnight at 37°C with 5% CO₂.
-
Virus Dilution: On the day of infection, prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers twice with PBS. Infect the cells with 200 µL of each virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
This compound Treatment and Overlay:
-
Prepare an overlay medium. For an agarose overlay, mix 2X DMEM with an equal volume of 1.2% molten agarose. For an Avicel overlay, prepare a 1.2% Avicel solution in DMEM.
-
Add the desired concentrations of this compound to the overlay medium.
-
After the 1-hour incubation, aspirate the virus inoculum and add 2 mL of the overlay medium containing this compound to each well.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Fixation and Staining:
-
Fix the cells by adding 1 mL of 4% formaldehyde (B43269) to each well and incubating for at least 30 minutes at room temperature.
-
Carefully remove the overlay and the formaldehyde.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Protocol 2: Western Blot Analysis of Viral Protein Expression
This protocol is used to qualitatively or quantitatively assess the levels of specific viral proteins in infected cells treated with this compound.
Materials:
-
A549 cells (or other susceptible cell line)
-
Influenza A virus stock
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-influenza M1, M2, NS1, and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture, Infection, and Treatment:
-
Seed A549 cells in 6-well plates.
-
Infect the cells with influenza A virus at a desired multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 8, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-M1 at 1:1000, anti-M2 at 1:1000, anti-NS1 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Protocol 3: Quantitative RT-PCR (qRT-PCR) for Viral RNA Analysis
This protocol is used to quantify the levels of viral RNA in infected cells treated with this compound.
Materials:
-
A549 cells (or other susceptible cell line)
-
Influenza A virus stock
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probes specific for influenza A virus M and NS gene segments (see Table 3) and a housekeeping gene (e.g., GAPDH or β-actin).
Table 3: Example Primer Sequences for Influenza A/WSN/33 qRT-PCR
| Target Gene | Primer/Probe | Sequence (5' to 3') |
| M gene | Forward | CTTCTAACCGAGGTCGAAACGTA |
| Reverse | GGTGACAGGATTGGTCTTGTCTTTA | |
| Probe | (FAM)-TCAGGCCCCCTCAAAGCCGAG-(BHQ1) | |
| NS gene | Forward | GACCAATCCTGTCACCTCTGA |
| Reverse | AGGACATACTGCTGAGCTCGT | |
| Probe | (HEX)-ATGGCCATCGGATCCTCAACTC-(BHQ1) |
Procedure:
-
Cell Culture, Infection, and Treatment: Follow the same procedure as described in the Western Blot protocol (Step 1).
-
RNA Extraction:
-
At the desired time post-infection, wash the cells with PBS and lyse them directly in the well using the lysis reagent from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, probe (for TaqMan assays), and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the viral genes and the housekeeping gene.
-
Calculate the relative expression of the viral genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
-
Conclusion
This compound is a valuable research tool for studying the role of CLK1 and mRNA splicing in influenza A virus replication. Its potent and specific inhibitory activity makes it an excellent candidate for further investigation as a potential host-directed antiviral therapeutic. The protocols provided here offer a framework for researchers to effectively utilize this compound in their studies to further elucidate the intricacies of influenza virus-host interactions and to evaluate novel antiviral strategies.
References
- 1. Regulation of influenza A virus mRNA splicing by CLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for KH-CB19 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-CB19 is a potent and selective inhibitor of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4, with IC50 values of 19.7 nM and likely similar potency for CLK4, respectively.[1][2] It also shows activity against DYRK1A (IC50 = 55.2 nM) and to a lesser extent, CLK3 (IC50 = 530 nM).[1][2] CLKs are key regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3] Dysregulation of alternative splicing is a hallmark of cancer, contributing to tumor progression, and making CLKs attractive therapeutic targets.[4][5][6] Inhibition of CLKs by compounds like this compound can suppress cancer cell growth and induce apoptosis by modulating the alternative splicing of genes crucial for cell cycle progression, survival, and oncogenic pathways such as MYC-driven processes.[4][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer cell line research.
Data Presentation
Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| CLK1 | 19.7 | [1][2] |
| CLK3 | 530 | [1][2] |
| DYRK1A | 55.2 | [2] |
Note: The IC50 value for CLK4 has not been explicitly reported as a numerical value in the search results, but a thermostability shift assay suggests a strong interaction, predicting comparable or better potency against CLK4 than CLK1.[2] The anti-proliferative IC50 values of this compound in various cancer cell lines are not widely available in published literature and should be determined empirically for each cell line of interest. A starting concentration range for cell-based assays can be guided by its potent enzymatic inhibition, typically from 10 nM to 10 µM.
Mechanism of Action: Inhibition of CLK and Regulation of Alternative Splicing
This compound exerts its effects by inhibiting CLK1 and CLK4. These kinases phosphorylate SR proteins, which are essential for the recognition of exons and the assembly of the spliceosome. By inhibiting CLK-mediated phosphorylation, this compound alters the alternative splicing of numerous pre-mRNAs. This can lead to the production of non-functional protein isoforms or the degradation of mRNA transcripts containing premature termination codons, ultimately affecting proteins involved in cell survival and proliferation.[3][4][5]
Mechanism of this compound action on alternative splicing.
Key Applications in Cancer Cell Line Research
Induction of Apoptosis
CLK inhibitors have been shown to induce apoptosis in cancer cells.[4][5] This is often a consequence of altered splicing of anti-apoptotic proteins, leading to a shift in the balance towards pro-apoptotic factors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdc2-Like Kinase Inhibitor IV, this compound - Calbiochem | 219511 [merckmillipore.com]
- 3. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 5. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Probing SR Protein Phosphorylation using the CLK Inhibitor KH-CB19
References
Application Notes and Protocols for Studying Alternative Splicing with KH-CB19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a crucial mechanism for generating proteomic diversity from a limited number of genes and plays a pivotal role in cellular function and disease. The CDC-like kinases (CLKs), particularly CLK1 and CLK4, are key regulators of this process. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. The phosphorylation status of SR proteins influences their subnuclear localization and their binding to pre-mRNA, thereby modulating splice site selection.
KH-CB19 is a potent and highly selective inhibitor of CLK1 and CLK4.[1][2] It has been demonstrated to effectively suppress the phosphorylation of SR proteins in cells, leading to significant alterations in the alternative splicing of various genes, including tissue factor (TF).[1] This makes this compound an invaluable tool for researchers studying the mechanisms of alternative splicing and for professionals in drug development targeting splicing-related pathologies.
This document provides detailed application notes and protocols for utilizing this compound to investigate alternative splicing.
Mechanism of Action of this compound
This compound inhibits CLK1 and CLK4, preventing the phosphorylation of SR proteins. Hypophosphorylated SR proteins are impaired in their ability to promote spliceosome assembly at specific splice sites, leading to changes in exon inclusion or exclusion. This modulation of alternative splicing can result in the production of different protein isoforms with distinct functions.
Caption: Mechanism of this compound in modulating alternative splicing.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target Kinases | CLK1, CLK4 | [1][2] |
| IC50 (CLK1) | 19.7 nM | [2] |
| IC50 (CLK3) | 530 nM | [2] |
| Effective Concentration (in cells) | 10 µM for significant SR protein dephosphorylation | [1][3] |
| Treatment Time (Phosphorylation) | 1 hour | [1][3] |
| Treatment Time (Splicing changes) | 1-24 hours | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound to study its effects on alternative splicing. Human Microvascular Endothelial Cells (HMEC-1) have been shown to be a responsive cell line.[1]
Materials:
-
HMEC-1 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare working solutions of this compound in complete culture medium. A typical final concentration for inducing significant splicing changes is 10 µM, but a dose-response experiment (e.g., 0.1, 1, 10, 25 µM) is recommended to determine the optimal concentration for your cell line and target gene.[1]
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound or vehicle control (DMSO) to the cells. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the cells for the desired time period. For studying changes in SR protein phosphorylation, a 1-hour incubation is often sufficient.[1][3] For analyzing changes in mRNA splicing, a longer incubation of 6-24 hours may be necessary.
-
After incubation, proceed with either protein extraction for Western blot analysis or RNA extraction for RT-PCR or RNA-seq.
Western Blot Analysis of SR Protein Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of SR proteins following this compound treatment.
Materials:
-
Treated and control cell lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Caption: Western blot workflow for phospho-SR protein detection.
RT-PCR Analysis of Alternative Splicing
This protocol is used to analyze changes in the alternative splicing of a specific gene of interest, such as Tissue Factor (TF).
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Reverse transcription kit
-
PCR primers flanking the alternative splicing event
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Protocol:
-
Extract total RNA from this compound-treated and control cells.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Design PCR primers that flank the alternatively spliced exon(s). For example, to analyze the alternative splicing of Tissue Factor (TF), which can produce a full-length (flTF) and an alternatively spliced (asHTF) isoform, design primers in the exons flanking the alternatively spliced region.
-
Perform PCR using the synthesized cDNA as a template.
-
Separate the PCR products on an agarose gel. The different splice isoforms will appear as bands of different sizes.
-
Visualize and quantify the band intensities using a gel imaging system. The ratio of the different isoforms can be calculated to determine the effect of this compound on splicing.
Example: Primer Design for Tissue Factor (TF) Alternative Splicing
| Primer | Sequence (5' to 3') | Target Exon |
| Forward | AGTGAGTTTGAAGCAGACGTG | Exon 3 |
| Reverse | GGTTACTGTTTCTCCTGTTGC | Exon 5 |
Note: These are example primer sequences and should be validated for your specific experimental system.
RNA-Seq for Global Splicing Analysis
RNA-sequencing provides a comprehensive, transcriptome-wide view of alternative splicing changes induced by this compound.
Materials:
-
High-quality total RNA (RIN > 8)
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Protocol:
-
Extract high-quality total RNA from multiple biological replicates of this compound-treated and control cells.
-
Prepare stranded, paired-end RNA-seq libraries according to the manufacturer's protocol.
-
Sequence the libraries on a high-throughput sequencing platform to a sufficient depth (e.g., >30 million reads per sample).
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR.
-
Splicing Analysis: Use specialized software like rMATS, MAJIQ, or LeafCutter to identify and quantify differential alternative splicing events (e.g., exon skipping, intron retention) between the this compound-treated and control samples.
-
Visualization: Use tools like Sashimi plots to visualize the alternative splicing events for genes of interest.
-
Caption: RNA-Seq workflow for global splicing analysis.
Minigene Splicing Assay
Minigene assays are a powerful tool to study the cis-acting elements and trans-acting factors that regulate the splicing of a specific exon.
Materials:
-
Minigene plasmid containing the exon of interest and its flanking intronic sequences
-
Mammalian cell line (e.g., HEK293T)
-
Transfection reagent
-
This compound
-
RNA extraction, RT-PCR, and gel electrophoresis reagents
Protocol:
-
Construct a minigene by cloning the genomic region containing the exon of interest and its flanking intronic sequences into a splicing reporter vector.
-
Transfect the minigene plasmid into a suitable mammalian cell line.
-
24 hours post-transfection, treat the cells with this compound or vehicle control for an additional 24 hours.
-
Extract total RNA and perform RT-PCR using primers specific to the exons of the minigene vector.
-
Analyze the splicing pattern of the minigene transcript by agarose gel electrophoresis. Changes in the ratio of spliced products will indicate the effect of this compound on the splicing of the exon of interest.
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in SR protein phosphorylation | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment. |
| Low CLK1/4 expression in the cell line. | Verify CLK1/4 expression by Western blot or qPCR. | |
| No change in alternative splicing | The target gene is not regulated by CLK-mediated phosphorylation. | Choose a known CLK-dependent splicing event as a positive control. |
| Insufficient treatment time. | Increase the incubation time with this compound. | |
| High background in Western blot | Inadequate blocking or washing. | Increase blocking time and use 5% BSA. Increase the number and duration of washes. |
| Antibody concentration is too high. | Titrate the primary antibody concentration. | |
| Multiple bands in RT-PCR | Non-specific primer binding or multiple splice isoforms. | Optimize PCR conditions (annealing temperature). Sequence the PCR products to confirm their identity. |
Conclusion
This compound is a valuable chemical probe for dissecting the role of CLK1 and CLK4 in the regulation of alternative splicing. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. By combining cellular treatments with molecular analysis techniques such as Western blotting, RT-PCR, and RNA-seq, investigators can gain significant insights into the complex mechanisms of alternative splicing and its implications in health and disease.
References
Application Notes and Protocols: Investigating the Effects of KH-CB19 on HMEC-1 Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: KH-CB19 is a potent inhibitor of CDC2-like kinases (CLKs)[1]. The following application notes and protocols are based on its known mechanism of action and established experimental procedures for characterizing the effects of kinase inhibitors on human microvascular endothelial cells (HMEC-1). The quantitative data presented are illustrative and intended to serve as a guide for experimental design and data interpretation.
Introduction
This compound is a potent inhibitor of the CDC2-like kinase (CLK) family, with IC50 values of 19.7 nM for CLK1 and 530 nM for CLK3[1]. CLKs are involved in the regulation of RNA splicing by phosphorylating serine and arginine-rich (SR) proteins. In human microvascular endothelial cells (HMEC-1), this compound has been shown to reduce the phosphorylation of several SR proteins, including SRp75, SRp55, and SRp20, particularly in the context of TNF-α stimulation[1]. This suggests a potential role for this compound in modulating inflammatory responses and angiogenic processes in the endothelium, which are often dependent on precise gene expression regulation.
These application notes provide a comprehensive guide for investigating the effects of this compound on HMEC-1 cells, a widely used model for human microvascular endothelium[2]. The protocols detailed below cover essential in vitro assays to characterize the compound's impact on endothelial cell viability, migration, and tube formation, as well as its influence on key signaling pathways.
Data Presentation
Cell Viability (MTT Assay)
The cytotoxic or cytostatic effects of this compound on HMEC-1 cells can be determined using an MTT assay. Cells are treated with a range of this compound concentrations for 72 hours.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 85.3 ± 6.2 |
| 25 | 60.1 ± 5.5 |
| 50 | 42.7 ± 4.9 |
| 100 | 25.4 ± 3.8 |
| Caption: Effect of this compound on HMEC-1 Cell Viability. |
Cell Migration (Wound Healing Assay)
The effect of this compound on the migratory capacity of HMEC-1 cells is assessed by measuring the closure of a scratch wound over 24 hours.
| Treatment | % Wound Closure at 24h (Mean ± SD) |
| Vehicle Control | 95.7 ± 5.3 |
| This compound (10 µM) | 45.2 ± 6.8 |
| This compound (25 µM) | 20.1 ± 4.5 |
| Caption: Inhibition of HMEC-1 Cell Migration by this compound. |
Tube Formation Assay
The anti-angiogenic potential of this compound is evaluated by its ability to inhibit the formation of capillary-like structures by HMEC-1 cells on a basement membrane matrix.
| Treatment | Total Tube Length (µm) (Mean ± SD) | Number of Branch Points (Mean ± SD) |
| Vehicle Control | 12,500 ± 1,100 | 85 ± 9 |
| This compound (10 µM) | 5,800 ± 950 | 32 ± 7 |
| This compound (25 µM) | 2,100 ± 650 | 11 ± 4 |
| Caption: Inhibition of In Vitro Angiogenesis by this compound. |
Western Blot Analysis of Key Signaling Proteins
The impact of this compound on relevant signaling pathways can be assessed by quantifying the phosphorylation status of key proteins after treatment.
| Treatment (1h) | p-VEGFR2 (Y1175) / VEGFR2 Ratio | p-p65 (S536) / p65 Ratio |
| Vehicle Control | 1.00 | 1.00 |
| VEGF (50 ng/mL) | 3.5 ± 0.4 | 1.1 ± 0.1 |
| TNF-α (20 ng/mL) | 1.1 ± 0.2 | 4.2 ± 0.5 |
| This compound (10 µM) + VEGF | 1.8 ± 0.3 | - |
| This compound (10 µM) + TNF-α | - | 1.5 ± 0.2 |
| Caption: Modulation of VEGF and NF-κB Signaling by this compound. |
Experimental Protocols
HMEC-1 Cell Culture
-
Medium Preparation: Prepare complete growth medium consisting of MCDB 131 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 ng/mL Epidermal Growth Factor (EGF), 1 µg/mL Hydrocortisone, and 10 mM L-Glutamine[3].
-
Cell Thawing and Plating: Thaw cryopreserved HMEC-1 cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5-7 minutes. Resuspend the cell pellet in fresh medium and plate onto a T75 flask.
-
Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with sterile PBS and detach using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete medium and re-plate at a 1:4 to 1:6 split ratio[4].
MTT Cell Viability Assay
-
Cell Seeding: Seed HMEC-1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours[5].
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C[6].
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes on an orbital shaker[5][7].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[6][7].
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed HMEC-1 cells in a 24-well plate and grow to form a confluent monolayer[8].
-
Serum Starvation: Before creating the wound, serum-starve the cells for 18-24 hours in a medium containing 0.5% FBS to minimize proliferation[8].
-
Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip[9][10].
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh serum-free medium containing this compound or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and after 24 hours of incubation at 37°C using an inverted microscope.
-
Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL of the extract into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes[11][12][13].
-
Cell Preparation: Harvest HMEC-1 cells and resuspend them in a serum-low medium (e.g., 2% FBS) at a density of 1.5 x 10⁵ cells/mL.
-
Treatment and Seeding: Mix the cell suspension with the desired concentrations of this compound or vehicle control. Add 100 µL of this suspension to each coated well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of capillary-like structures[13][14].
-
Imaging and Analysis: Visualize the tube network using an inverted microscope. Quantify the extent of tube formation by measuring the total tube length and the number of branch points using angiogenesis analysis software[12].
Western Blotting
-
Cell Lysis: After treating HMEC-1 cells with this compound and/or stimulants (e.g., VEGF, TNF-α), place the culture dish on ice and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors[15][16].
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay[15].
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes[16][17].
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane[17].
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-p65, anti-p65) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature[15][17].
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be performed to quantify protein levels.
Visualizations
Caption: this compound inhibits CLKs, affecting SR protein phosphorylation and downstream signaling.
Caption: Experimental workflow for evaluating this compound effects on HMEC-1 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HMEC-1: establishment of an immortalized human microvascular endothelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. HMEC Cell Culture - HMEC Cell Line [hmec-cells.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Endothelial cell wound healing assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
- 17. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: A549 Cell Line for KH-CB19 Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A549 cell line, derived from a human lung carcinoma, is a well-established and widely utilized in vitro model for the study of respiratory viruses and the evaluation of antiviral compounds.[1][2] These cells are susceptible to infection by a variety of viruses, including influenza A virus. This document provides detailed protocols for the cultivation of A549 cells and for conducting antiviral assays to evaluate the efficacy of KH-CB19, a potent cdc2-like kinase (CLK) inhibitor with demonstrated antiviral activity.[3][4] this compound has been shown to inhibit influenza virus replication with an IC50 of 13.6 µM in A549 cells.[3][4] The protocols outlined below include methods for determining cytotoxicity, viral plaque reduction, and viral RNA quantification.
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) | CC50 (µM) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 | |
| 1 | 1.22 | 0.07 | 97.6 | |
| 5 | 1.18 | 0.09 | 94.4 | |
| 10 | 1.10 | 0.06 | 88.0 | |
| 25 | 0.95 | 0.05 | 76.0 | >50 |
| 50 | 0.70 | 0.04 | 56.0 | |
| 100 | 0.45 | 0.03 | 36.0 |
This table presents hypothetical data for illustrative purposes. The half-maximal cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Table 2: Antiviral Activity of this compound (Plaque Reduction Assay)
| This compound Concentration (µM) | Average Plaque Count | Standard Deviation | Plaque Reduction (%) | IC50 (µM) |
| 0 (Virus Control) | 150 | 12 | 0 | |
| 1 | 135 | 10 | 10 | |
| 5 | 98 | 8 | 34.7 | |
| 10 | 65 | 6 | 56.7 | ~13.6 |
| 25 | 25 | 4 | 83.3 | |
| 50 | 5 | 2 | 96.7 |
This table presents hypothetical data consistent with the known IC50 of this compound for illustrative purposes. The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits viral plaque formation by 50%.
Table 3: Inhibition of Viral RNA Replication by this compound (qRT-PCR)
| This compound Concentration (µM) | Relative Viral M Gene Expression (Fold Change) | Standard Deviation | Inhibition of Viral RNA (%) |
| 0 (Virus Control) | 1.00 | 0.12 | 0 |
| 1 | 0.85 | 0.09 | 15 |
| 5 | 0.55 | 0.07 | 45 |
| 10 | 0.28 | 0.05 | 72 |
| 25 | 0.10 | 0.03 | 90 |
| 50 | 0.04 | 0.02 | 96 |
This table presents hypothetical data for illustrative purposes. Data is normalized to an internal control (e.g., GAPDH) and expressed as a fold change relative to the virus control.
Experimental Protocols
A549 Cell Culture
This protocol describes the routine maintenance of the A549 cell line.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture A549 cells in T-75 flasks with supplemented DMEM.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
When cells reach 80-90% confluency, subculture them.[2]
-
To subculture, aspirate the culture medium and wash the cell monolayer once with sterile PBS.[2]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[5]
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:5 ratio) to a new T-75 flask containing pre-warmed complete culture medium.[2]
-
Return the flask to the incubator.
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on A549 cells.
Materials:
-
A549 cells
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[6]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a cell-free blank.[6]
-
Incubate the plate for 48 hours at 37°C.[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle control.
Plaque Reduction Assay
This protocol quantifies the antiviral activity of this compound by measuring the reduction in viral plaques.
Materials:
-
Confluent A549 cell monolayers in 6-well plates
-
Influenza A virus stock
-
Serum-free DMEM
-
This compound serial dilutions in overlay medium
-
Overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or agarose) containing TPCK-treated trypsin (for influenza virus)
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
Grow A549 cells to 90-100% confluency in 6-well plates.[2]
-
Wash the cell monolayers with sterile PBS.
-
Infect the cells with influenza virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01) for 1 hour at 37°C.[7]
-
After the adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of overlay medium containing serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[2]
-
Fix the cells with 4% formaldehyde (B43269) or methanol.
-
Stain the cells with crystal violet solution to visualize and count the plaques.[7]
-
Calculate the percentage of plaque reduction compared to the virus control.
Viral RNA Quantification (qRT-PCR)
This protocol measures the effect of this compound on viral RNA synthesis.
Materials:
-
A549 cells in 24-well plates
-
Influenza A virus
-
This compound serial dilutions
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix for qRT-PCR
-
Primers specific for a viral gene (e.g., M gene) and a host housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed A549 cells in 24-well plates and grow to 90-100% confluency.[2]
-
Infect the cells with influenza virus at a desired MOI (e.g., 1) for 1 hour.[8]
-
Remove the inoculum, wash the cells, and add fresh culture medium containing different concentrations of this compound.[2]
-
Incubate for a defined period (e.g., 24 hours).[2]
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[2]
-
Synthesize cDNA from the extracted RNA.[2]
-
Perform qRT-PCR using primers for the target viral gene and the housekeeping gene.[2]
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the virus control.[2]
Visualizations
Signaling Pathway of this compound Antiviral Action
Caption: Mechanism of this compound antiviral activity.
Experimental Workflow for this compound Antiviral Assay
Caption: Workflow for evaluating this compound antiviral efficacy.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bcrj.org.br [bcrj.org.br]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Contrasting interferon-mediated antiviral responses in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Assessing the Effect of KH-CB19 on Tissue Factor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue Factor (TF), a transmembrane protein, is the primary initiator of the extrinsic coagulation cascade.[1][2] Upon vessel injury, TF binds to Factor VII (FVII), leading to its activation (FVIIa). The TF:FVIIa complex then activates Factor IX and Factor X, culminating in thrombin generation and fibrin (B1330869) clot formation.[2][3] Beyond its role in hemostasis, TF is implicated in various pathological processes, including thrombosis, inflammation, and cancer progression, through intracellular signaling pathways, primarily involving Protease-Activated Receptors (PARs).[4][5]
KH-CB19 is identified as a potent inhibitor of cdc2-like kinases (CLKs), specifically CLK1 and CLK3, and has been shown to inhibit SR protein phosphorylation in human microvascular endothelial cells.[6] Given that endothelial cells are known to express TF under inflammatory conditions,[7][8] it is plausible that a CLK inhibitor like this compound could modulate TF expression or activity. This document provides detailed methodologies to investigate the potential effects of this compound on Tissue Factor.
Quantitative Data Summary
The following tables represent hypothetical data to illustrate how results from the described protocols can be presented.
Table 1: Effect of this compound on Tissue Factor mRNA Expression in Endothelial Cells
| Treatment Group | Concentration (µM) | Relative TF mRNA Expression (Fold Change vs. Control) | p-value |
| Vehicle Control | 0 | 1.00 | - |
| TNF-α (10 ng/mL) | - | 8.52 | <0.001 |
| This compound + TNF-α | 1 | 6.25 | <0.01 |
| This compound + TNF-α | 5 | 3.14 | <0.001 |
| This compound + TNF-α | 10 | 1.21 | <0.001 |
Table 2: Effect of this compound on Tissue Factor Procoagulant Activity
| Treatment Group | Concentration (µM) | Factor Xa Generation (fM/min/mg protein) | Clotting Time (seconds) |
| Vehicle Control | 0 | 5.2 | 185 |
| TNF-α (10 ng/mL) | - | 45.8 | 35 |
| This compound + TNF-α | 1 | 32.1 | 58 |
| This compound + TNF-α | 5 | 18.9 | 92 |
| This compound + TNF-α | 10 | 8.3 | 155 |
Table 3: Effect of this compound on TF-Mediated PAR2 Signaling
| Treatment Group | Concentration (µM) | Intracellular Calcium Flux (RFU) | p-value |
| Vehicle Control | 0 | 150 | - |
| FVIIa (10 nM) | - | 850 | <0.001 |
| This compound + FVIIa | 1 | 830 | >0.05 |
| This compound + FVIIa | 5 | 845 | >0.05 |
| This compound + FVIIa | 10 | 835 | >0.05 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the preparation of cells for assessing the impact of this compound on induced TF expression.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as they express TF upon stimulation.
-
Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce TF expression, stimulate confluent HUVEC monolayers with a pro-inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour before adding TNF-α. Include a vehicle control (e.g., DMSO).
-
Incubation: Co-incubate the cells with TNF-α and this compound for 4-6 hours for mRNA analysis or 12-18 hours for protein and activity assays.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TF mRNA Expression
-
RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for human TF and a housekeeping gene (e.g., GAPDH).
-
Human TF Forward Primer: 5'-CGC GAG TTT CAG TGT GGT TTA-3'
-
Human TF Reverse Primer: 5'-TCT GCT GGG CTT GAG TCT TCT-3'
-
-
Data Analysis: Calculate the relative expression of TF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Tissue Factor Procoagulant Activity Assays
A. Chromogenic Factor Xa Generation Assay [9]
This assay measures the ability of cell-associated TF to activate Factor X to Factor Xa.
-
Cell Lysis: After treatment, wash cells with PBS and lyse them by three cycles of freeze-thaw in a buffer containing Tris-HCl and 0.1% Triton X-100 to preserve TF activity.[9]
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay for normalization.[9]
-
Reaction Setup: In a 96-well plate, incubate 20 µL of cell lysate with human Factor VII (1 nM) and human Factor X (100 nM) in a buffer containing calcium chloride at 37°C for 30 minutes.
-
Xa Measurement: Stop the reaction by adding EDTA.[9] Add a chromogenic substrate for Factor Xa (e.g., S-2765).
-
Data Acquisition: Measure the absorbance at 405 nm kinetically using a plate reader. Convert the rate of substrate cleavage to the concentration of Factor Xa generated by using a standard curve prepared with purified Factor Xa.
-
Data Analysis: Normalize the Factor Xa generation rate to the protein concentration of the lysate (e.g., fM FXa/min/mg protein).
B. One-Stage Plasma Clotting Assay [1]
This assay measures the ability of TF in a sample to shorten the clotting time of plasma.
-
Sample Preparation: Use the cell lysates prepared as described in Protocol 3A.
-
Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of relipidated TF.[1]
-
Assay Performance:
-
Pre-warm a coagulometer cuvette to 37°C.
-
Pipette 50 µL of cell lysate or TF standard into the cuvette.
-
Add 50 µL of pooled normal plasma.
-
Incubate for 2 minutes at 37°C.[1]
-
Initiate clotting by adding 50 µL of pre-warmed 25 mM calcium chloride solution.
-
The coagulometer will automatically detect clot formation and record the clotting time.
-
-
Data Analysis: Plot the clotting times of the standards against their concentrations on a log-log scale to generate a standard curve. Determine the TF activity in the cell lysates by interpolating their clotting times from this curve.[1]
Protocol 4: Flow Cytometry for Cell Surface TF Protein
-
Cell Preparation: After treatment, detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Staining: Resuspend cells in a staining buffer (PBS with 2% FBS). Add a fluorescently labeled primary antibody against human Tissue Factor. Incubate on ice for 30-45 minutes, protected from light.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer, gating on the live cell population. Record the mean fluorescence intensity (MFI) for the TF-positive population.
-
Data Analysis: Compare the MFI of this compound-treated samples to the TNF-α stimulated control to determine the relative change in cell surface TF protein.
Visualizations: Signaling Pathways and Workflows
Caption: Extrinsic pathway of blood coagulation initiated by Tissue Factor.
Caption: TF:FVIIa-mediated PAR2 signaling pathway.
Caption: Workflow for assessing this compound's effect on Tissue Factor.
References
- 1. tf7.org [tf7.org]
- 2. Tissue factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue factor in COVID-19-associated coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tissue factor signaling suppresses tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Tissue Factor In Signaling Pathways of Pathological Conditions and Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of Tissue Factor in the Pathogenesis of COVID-19 and the Possible Ways to Inhibit It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMMHC IIA inhibition impedes tissue factor expression and venous thrombosis via Akt/GSK3β-NF-κB signalling pathways in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.8. Procoagulant Activity of TF [bio-protocol.org]
Application Notes and Protocols: Dose-Response Curve for KH-CB19
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-CB19 is a potent and highly specific inhibitor of the CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4).[1] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2] By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of SR proteins, leading to alterations in alternative splicing. This mechanism of action makes this compound a valuable tool for studying the roles of CLK1 and CLK4 in various cellular processes and a potential therapeutic agent.
These application notes provide a detailed protocol for generating a dose-response curve for this compound in a cell-based assay. Two key experimental approaches are described: a cell viability assay (MTT) to determine the cytotoxic or cytostatic effects of the compound, and a Western blot analysis to measure the dose-dependent inhibition of SR protein phosphorylation, a direct downstream marker of this compound activity.
Signaling Pathway of this compound Action
Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering alternative splicing.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CLK1 | 19.7 - 20[1][3][4] |
| CLK3 | 530[3] |
Table 2: Exemplar Dose-Response Data for Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 0.5 | 92 |
| 1 | 85 |
| 5 | 60 |
| 10 | 45 |
| 25 | 20 |
| 50 | 10 |
| 100 | 5 |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1) or A549 cells
-
Appropriate cell culture medium (e.g., MCDB 131 for HMEC-1, F-12K for A549) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining cell viability in response to this compound using the MTT assay.
Procedure:
-
Cell Seeding:
-
Culture HMEC-1 or A549 cells in their recommended medium.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of SR Protein Phosphorylation
This protocol details the method to assess the dose-dependent inhibition of SR protein phosphorylation by this compound.
Materials:
-
HMEC-1 or A549 cells
-
6-well plates
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-SR (e.g., clone 1H4)
-
Antibodies specific for individual phosphorylated SR proteins (e.g., p-SRp75, p-SRp55)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-6 hours. A time-course experiment may be necessary to determine the optimal treatment duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-SR or specific p-SR protein antibodies) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-SR protein bands to the loading control.
-
Plot the normalized phospho-SR protein levels against the this compound concentration to visualize the dose-dependent inhibition.
-
References
Application Notes and Protocols: Preparation of KH-CB19 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-CB19 is a potent and selective inhibitor of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP binding site of these kinases.[1][2] This inhibition leads to the suppression of phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of pre-mRNA alternative splicing.[2][4] Consequently, this compound has been utilized as a chemical probe to investigate the roles of CLKs in various cellular processes, including the regulation of alternative splicing and its implications in diseases such as cancer and viral infections.[4][5][6]
These application notes provide a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), ensuring its stability and proper handling for reproducible experimental results.
Quantitative Data Summary
For accurate and reproducible experiments, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 338.19 g/mol | [1][7] |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | [1][7][8] |
| CAS Number | 1354037-26-5 | [1][7] |
| Appearance | White solid | [9] |
| Purity | ≥95% by HPLC | [9] |
| Solubility in DMSO | ≥ 50 mg/mL (~147.85 mM) | [5][7][10] |
| IC₅₀ (CLK1) | 19.7 nM - 20 nM | [1][3][5][7] |
| IC₅₀ (CLK3) | 530 nM | [5][7] |
| IC₅₀ (DYRK1A) | 55.2 nM | [2][7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Pre-weigh Vial: Tare a sterile, amber-colored vial on a calibrated analytical balance.
-
Weigh this compound: Carefully weigh 3.38 mg of this compound powder into the tared vial.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Volume (L) = 0.001 L
-
Molecular Weight ( g/mol ) = 338.19 g/mol
-
Mass (g) = Molarity x Volume x Molecular Weight = 0.010 mol/L x 0.001 L x 338.19 g/mol = 0.0033819 g = 3.38 mg
-
-
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve Compound: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot for Storage: To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C.[1][9] When stored properly, the DMSO stock solution is stable for up to 3 months.[9]
Protocol for Preparing Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
Important Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Example: Preparing a 10 µM working solution in cell culture medium.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform Serial Dilution:
-
Intermediate Dilution: Dilute the 10 mM stock solution 1:100 by adding 2 µL of the stock to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Final Dilution: Dilute the 100 µM intermediate solution 1:10 by adding 100 µL to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous before adding it to your experimental system.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound Action
Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 4. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C15H13Cl2N3O2 | CID 44237094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
Application Notes and Protocols: In Vitro Kinase Assay for KH-CB19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KH-CB19, a potent and selective inhibitor of Cdc2-like kinases (CLKs), in in vitro kinase assays. The provided protocols and data are intended to facilitate research into the regulatory roles of CLKs in processes such as alternative splicing and to aid in the development of novel therapeutics.
Introduction
This compound is a small molecule inhibitor that shows high selectivity for CLK isoforms, particularly CLK1 and CLK4.[1] It functions as an ATP-competitive inhibitor but binds in a non-ATP mimetic fashion, interacting with the kinase hinge region through halogen bonding.[1][2] By inhibiting CLK activity, this compound effectively suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[1][3] This mechanism of action makes this compound a valuable tool for studying the pathological roles of CLKs and for screening potential therapeutic agents.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| CLK1 | 19.7 |
| CLK3 | 530 |
| DYRK1A | 55.2 |
Data sourced from MedchemExpress, Ace Therapeutics, and Fedorov, O., et al. (2011).[4][5][6]
Signaling Pathway
The signaling pathway diagram below illustrates the role of CLK1 in the phosphorylation of SR proteins and the subsequent regulation of pre-mRNA splicing, along with the inhibitory action of this compound.
Caption: CLK1 phosphorylates SR proteins, which in turn regulate alternative splicing. This compound inhibits CLK1, preventing this phosphorylation.
Experimental Protocols
This section provides a detailed protocol for a radiometric in vitro kinase assay to determine the inhibitory activity of this compound against CLK1. This protocol is adapted from standard kinase assay methodologies.
Materials and Reagents:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) or a suitable synthetic peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
ATP
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter plates
-
0.75% Phosphoric acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Master Mix: Prepare a master mix containing the kinase assay buffer, DTT, and the recombinant CLK1 enzyme.
-
Compound Preparation: Perform serial dilutions of this compound in DMSO in a separate 96-well plate. For control wells (representing 0% and 100% inhibition), use DMSO alone.
-
Plate Setup: Add 2 µL of the diluted this compound or DMSO to the appropriate wells of the reaction plate.
-
Enzyme and Substrate Addition: Add 20 µL of the enzyme/substrate master mix (containing CLK1 and MBP) to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding 10 µL of the ATP/[γ-³³P]ATP mix to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate completely. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
Data Analysis:
-
The results will be in counts per minute (CPM).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram outlines the workflow for the in vitro kinase assay described above.
Caption: A step-by-step workflow for determining the IC50 of this compound using a radiometric in vitro kinase assay.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Measuring SR Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various techniques to measure the phosphorylation of Serine/Arginine-rich (SR) proteins. Understanding the phosphorylation status of SR proteins is crucial as it regulates their function in pre-mRNA splicing, nuclear import, and their association with the transcriptional machinery.[1][2] Dysregulation of SR protein phosphorylation is implicated in various diseases, making these techniques vital for both basic research and drug development.
Introduction to SR Protein Phosphorylation
SR proteins are essential splicing factors characterized by a C-terminal domain rich in arginine and serine residues (the RS domain) and one or two N-terminal RNA recognition motifs (RRMs). The reversible phosphorylation of serine residues within the RS domain, primarily by SR protein kinases (SRPKs) and Cdc2-like kinases (CLKs), governs their subcellular localization and activity.[2] For instance, SRPK1-mediated phosphorylation in the cytoplasm facilitates the nuclear import of SR proteins.[2] Once in the nucleus, further phosphorylation by CLKs can modulate their distribution between nuclear speckles and sites of active transcription.[2] Growth factor signaling pathways, such as the EGF/Akt pathway, can also influence SR protein phosphorylation, linking cellular signaling to alternative splicing events.[3]
I. Techniques for Measuring SR Protein Phosphorylation
Several methods can be employed to detect and quantify SR protein phosphorylation. The choice of technique depends on the specific research question, available resources, and desired level of detail (qualitative vs. quantitative, global vs. site-specific).
Summary of Techniques
| Technique | Principle | Output | Throughput | Key Advantages | Key Limitations |
| Western Blotting with Phospho-Specific Antibodies | Immuno-detection of phosphorylated SR proteins using antibodies that recognize specific phospho-epitopes. | Semi-quantitative | Moderate | High specificity for the target phospho-epitope; widely available equipment. | Dependent on antibody availability and quality; may not reflect overall phosphorylation. |
| Pro-Q® Diamond Phosphoprotein Gel Stain | A fluorescent dye that specifically binds to phosphate (B84403) groups on proteins separated by SDS-PAGE.[4] | Semi-quantitative | Moderate | Detects all phosphorylated proteins in a sample; compatible with mass spectrometry.[5] | Does not identify the specific protein without further analysis (e.g., Western blot or MS); lower sensitivity for low-abundance proteins. |
| Phos-tag™ SDS-PAGE | A technique that separates phosphorylated proteins from their non-phosphorylated counterparts based on a mobility shift in SDS-PAGE.[6] | Semi-quantitative | Moderate | Allows for the resolution of different phosphorylation states of a single protein; compatible with Western blotting.[6][7] | Can require optimization of gel conditions; may not be suitable for all proteins. |
| Mass Spectrometry (MS) | Identifies and quantifies phosphorylation sites by measuring the mass-to-charge ratio of peptides.[8] | Quantitative | High | Provides precise identification of phosphorylation sites and stoichiometry; high-throughput capabilities.[8][9] | Requires specialized equipment and expertise; can be expensive; may have difficulty detecting low-abundance phosphopeptides.[9] |
| In Vitro Kinase Assay | Measures the transfer of a phosphate group (often radiolabeled) from a kinase (e.g., SRPK1) to a substrate SR protein. | Quantitative | Low to Moderate | Directly assesses the kinase-substrate relationship; can be used to screen for kinase inhibitors. | In vitro conditions may not fully recapitulate the cellular environment. |
II. Experimental Protocols
A. Western Blotting for Phosphorylated SR Proteins using Clone 1H4 Antibody
This protocol describes the detection of phosphorylated SR proteins using the monoclonal antibody 1H4, which recognizes a phospho-epitope on a range of SR proteins.[10]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Anti-Phosphoepitope SR proteins, clone 1H4 (e.g., MilliporeSigma MABE50)[10]
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation:
-
Lyse cells in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 10-30 µg of protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.[11]
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the 1H4 primary antibody (e.g., 0.025 µg/mL in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[10]
-
Incubate with HRP-conjugated anti-mouse secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[10]
-
Wash the membrane three to five times for 5 minutes each with TBST.[10]
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system. The 1H4 antibody typically detects SR proteins at molecular weights of approximately 20, 30, 40, 55, and 75 kDa.[10]
-
B. Pro-Q® Diamond Phosphoprotein Gel Stain
This protocol allows for the in-gel detection of phosphorylated SR proteins. For accurate quantification, it is recommended to subsequently stain the same gel for total protein using a stain like SYPRO® Ruby.
Materials:
-
SDS-PAGE gel with separated proteins
-
Fixing solution: 50% methanol (B129727), 10% acetic acid
-
Staining solution: Pro-Q® Diamond phosphoprotein gel stain
-
Destaining solution: 20% acetonitrile (B52724) in 50 mM sodium acetate, pH 4.0
-
Ultrapure water
-
Fluorescent gel imager
Protocol:
-
Fixation:
-
After electrophoresis, place the gel in a clean polypropylene (B1209903) container.
-
Add at least 100 mL of fixing solution and incubate for a minimum of 30 minutes at room temperature with gentle agitation. Repeat this step once. For optimal results, fixation can be performed overnight.[12]
-
-
Washing:
-
Discard the fixing solution and wash the gel with ultrapure water for 10 minutes. Repeat this step once to ensure complete removal of methanol and acetic acid, which can interfere with staining.[12]
-
-
Staining:
-
Incubate the gel in 50-100 mL of Pro-Q® Diamond stain for 90-120 minutes at room temperature in the dark with gentle agitation. Do not stain overnight.[12]
-
-
Destaining:
-
Incubate the gel in 80-100 mL of destaining solution for 30 minutes at room temperature in the dark with gentle agitation. Repeat this step twice.[13]
-
-
Final Washes:
-
Wash the gel twice with ultrapure water for 5 minutes each.[13]
-
-
Imaging:
C. Phos-tag™ SDS-PAGE
This technique provides a mobility shift for phosphorylated proteins, allowing for their separation from non-phosphorylated forms.
Materials:
-
Phos-tag™ Acrylamide
-
Zinc Chloride (ZnCl₂) or Manganese Chloride (MnCl₂)
-
Standard SDS-PAGE gel casting reagents
-
Transfer buffer with EDTA (for subsequent Western blotting)
Protocol:
-
Gel Preparation:
-
Prepare the separating gel solution as for a standard SDS-PAGE, but include Phos-tag™ Acrylamide (e.g., 25-50 µM) and either ZnCl₂ or MnCl₂ (e.g., 50-100 µM).[14] The optimal concentration may need to be determined empirically.
-
Pour the gel and allow it to polymerize. Prepare the stacking gel without Phos-tag™.
-
-
Electrophoresis:
-
Run the gel as you would a standard SDS-PAGE. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.[6]
-
-
Detection:
-
The separated proteins can be visualized by standard methods such as Coomassie staining, silver staining, or transferred to a membrane for Western blotting.
-
If performing a Western blot, it is crucial to wash the gel in transfer buffer containing EDTA (e.g., 10 mM) for 10-20 minutes before transfer to remove the metal ions from the Phos-tag™, which can interfere with antibody binding.
-
D. Mass Spectrometry-Based Phosphoproteomics
This is a general workflow for identifying and quantifying SR protein phosphorylation sites.
Workflow:
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues, often including an enrichment step for SR proteins via immunoprecipitation.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[15]
-
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[9]
-
The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides.
-
Selected peptides are fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
The fragmentation spectra are searched against a protein sequence database to identify the peptide sequence and the location of the phosphate group (which adds 80 Da to the mass of the modified residue).[8]
-
For quantitative analysis, stable isotope labeling methods (e.g., SILAC, TMT, iTRAQ) can be employed to compare phosphorylation levels between different samples.
-
E. In Vitro Kinase Assay for SRPK1
This assay determines if a specific SR protein is a substrate for SRPK1.
Materials:
-
Recombinant active SRPK1
-
Recombinant purified SR protein substrate
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the SR protein substrate, and recombinant SRPK1.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding Laemmli sample buffer and heating to 95°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
A band corresponding to the molecular weight of the SR protein indicates that it has been phosphorylated by SRPK1.
-
III. Signaling Pathways and Experimental Workflows
A. SR Protein Phosphorylation and Localization Pathway
The phosphorylation state of SR proteins dictates their subcellular localization and involvement in splicing. This process is tightly regulated by kinases and phosphatases.
Caption: SR protein phosphorylation cycle and subcellular localization.
B. Experimental Workflow for Comparing Phosphorylation States
This workflow outlines the general steps for comparing SR protein phosphorylation levels between two conditions (e.g., control vs. drug-treated).
Caption: General workflow for analyzing SR protein phosphorylation.
C. Signaling Pathway Leading to SR Protein Phosphorylation
External signals, like Epidermal Growth Factor (EGF), can trigger intracellular signaling cascades that lead to the phosphorylation of SR proteins and subsequent changes in alternative splicing.
Caption: EGF signaling pathway leading to SR protein phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. SR protein - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Principle and Protocol of the PRO-Q Diamond Staining - Creative BioMart [creativebiomart.net]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 15. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols for Utilizing KH-CB19 in Proinflammatory Condition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-CB19 is a potent and highly selective inhibitor of CDC2-like kinase (CLK) isoforms 1 and 4.[1] These kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins. In proinflammatory conditions, the alternative splicing of various genes, including tissue factor (TF), is altered, contributing to the inflammatory response. This compound has emerged as a valuable chemical probe to investigate the role of CLK1/4 in these processes. By suppressing the phosphorylation of SR proteins, this compound can modulate the alternative splicing of key inflammatory mediators, offering a therapeutic potential for inflammatory diseases.[1]
These application notes provide a comprehensive guide for researchers utilizing this compound to study its effects in cell-based models of inflammation, with a focus on TNF-α-induced responses in human microvascular endothelial cells (HMEC-1).
Mechanism of Action
Under proinflammatory stimulation, such as with Tumor Necrosis Factor-alpha (TNF-α), the activity of CLK1 and CLK4 increases, leading to the hyperphosphorylation of SR proteins. This altered phosphorylation status of SR proteins affects their ability to bind to pre-mRNA and regulate splice site selection. A key consequence of this in endothelial cells is the altered splicing of Tissue Factor (TF) pre-mRNA, leading to changes in the ratio of full-length Tissue Factor (flTF) and alternatively spliced Tissue Factor (asHTF).[1]
This compound, as a selective CLK1/4 inhibitor, intervenes in this pathway by preventing the phosphorylation of SR proteins. This restores a basal splicing pattern for genes like TF, even in the presence of inflammatory stimuli.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CLK1 | 20 |
| CLK4 | Strong Inhibition (IC50 not specified) |
| CLK3 | >100-fold selectivity vs. CLK1 |
Table 1: Inhibitory concentration 50 (IC50) values of this compound against CLK isoforms. Data sourced from Fedorov et al., 2011.[1]
Dose-Response Effect of this compound on SR Protein Phosphorylation in TNF-α-stimulated HMEC-1 Cells
| This compound Concentration (µM) | Inhibition of SRp75 Phosphorylation | Inhibition of SRp55 Phosphorylation |
| 0.01 | + | + |
| 0.1 | ++ | ++ |
| 1 | +++ | +++ |
| 10 | ++++ | ++++ |
Table 2: Qualitative summary of the dose-dependent inhibition of SRp75 and SRp55 phosphorylation by this compound in TNF-α-stimulated HMEC-1 cells. The number of '+' indicates the relative degree of inhibition observed in Western blot analysis from Fedorov et al., 2011.[1]
Experimental Protocols
Protocol 1: Cell Culture and Proinflammatory Stimulation of HMEC-1 Cells
This protocol describes the culture of Human Microvascular Endothelial Cells (HMEC-1) and their stimulation with TNF-α to induce a proinflammatory state.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1)
-
Endothelial Cell (EC) Growth Medium supplemented with 5% Fetal Calf Serum (FCS)
-
EC Basal Medium (without FCS)
-
Recombinant Human TNF-α (Sigma-Aldrich)
-
6-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture HMEC-1 cells in EC Growth Medium with 5% FCS at 37°C in a humidified incubator.
-
Use cells between passages 2 and 6 for experiments.
-
When cells reach 80-90% confluency in 6-well plates, switch the medium to EC Basal Medium (serum-free) and incubate for 1 hour.
-
Prepare a stock solution of TNF-α in sterile PBS.
-
Stimulate the cells by adding TNF-α directly to the medium to a final concentration of 10 ng/mL.
-
Incubate the cells for the desired time points (e.g., 2 minutes for phosphorylation studies, longer for gene expression analysis) before proceeding to downstream applications.[1]
Protocol 2: Inhibition of SR Protein Phosphorylation with this compound
This protocol outlines the treatment of HMEC-1 cells with this compound prior to TNF-α stimulation to assess its inhibitory effect on SR protein phosphorylation.
Materials:
-
This compound (prepared in DMSO)
-
HMEC-1 cells cultured and serum-starved as in Protocol 1
-
TNF-α
-
EC Basal Medium
Procedure:
-
Following the 1-hour serum starvation (Protocol 1, step 3), pretreat the HMEC-1 cells with this compound at the desired concentrations (e.g., 1 nM to 100 µM) for 1 hour.[1] Add the inhibitor directly to the EC Basal Medium. Include a vehicle control (DMSO).
-
After the 1-hour pre-treatment, stimulate the cells with 10 ng/mL TNF-α for 2 minutes.[1]
-
Immediately after stimulation, place the plate on ice and proceed to protein extraction for Western blot analysis (Protocol 3).
Protocol 3: Western Blot Analysis of Phosphorylated SR Proteins
This protocol details the detection of phosphorylated SR proteins in cell lysates by Western blotting.
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies against phosphorylated SR proteins (e.g., anti-phospho-SRp75, -SRp55, -SRp40, -SC35, -SF2/ASF, -SRp20)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific phosphorylated SR protein overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[1]
-
Protocol 4: RT-qPCR Analysis of Tissue Factor Splice Variants (flTF and asHTF)
This protocol describes the quantification of full-length Tissue Factor (flTF) and alternatively spliced Tissue Factor (asHTF) mRNA levels using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for flTF, asHTF, and a housekeeping gene (e.g., GAPDH)
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| flTF | CAGAGTTCACACCTTACCTGGAG | GTTGTTCCTTCTGACTAAAGTCCG |
| asHTF | TTTGCTTCAGGAACTGGGAG | GTTGTTCCTTCTGACTAAAGTCCG |
| GAPDH | GTGGTCTCCTCTGACTTCAACA | CTCTTCCTCTTGTGCTCTTGCT |
(Note: These primer sequences are suggested based on published literature. It is recommended to validate their efficiency and specificity in your experimental system.)
Procedure:
-
RNA Extraction:
-
Lyse the cells treated with this compound and/or TNF-α using an appropriate RNA extraction reagent and follow the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green qPCR Master Mix.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Calculate the relative expression of flTF and asHTF using the ΔΔCt method, normalizing to the housekeeping gene.
-
Mandatory Visualizations
Caption: this compound inhibits CLK1/4 in the TNF-α signaling pathway.
Caption: Experimental workflow for studying this compound effects.
References
Application Notes and Protocols: Analyzing Alternative Splicing Changes with KH-CB19
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing KH-CB19, a potent and selective inhibitor of CDC2-like Kinases 1 and 4 (CLK1/CLK4), to study and analyze changes in alternative pre-mRNA splicing.[1] Alternative splicing is a critical mechanism for generating proteomic diversity, and its dysregulation is implicated in numerous diseases, including cancer.[2][3] this compound serves as a valuable chemical probe to investigate the role of CLK-mediated phosphorylation of Serine/Arginine-rich (SR) proteins in splicing regulation.[2] This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for Western Blot analysis, RT-PCR, and transcriptome-wide RNA sequencing to effectively measure the impact of this compound on alternative splicing.
Mechanism of Action
Cdc2-like kinases (CLKs) are dual-specificity kinases that play a pivotal role in regulating alternative splicing by phosphorylating SR proteins.[4] Phosphorylated SR proteins are essential components of the spliceosome, binding to splicing enhancers on pre-mRNA and recruiting other factors to define exon-intron boundaries.
This compound is an ATP-competitive inhibitor that specifically targets CLK1 and CLK4.[1][2] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of SR proteins.[2][4] The resulting hypo-phosphorylated SR proteins exhibit altered subcellular localization and reduced ability to engage with the splicing machinery, leading to significant changes in splicing patterns, such as exon skipping or intron retention.[2][3]
Quantitative Data Summary
This compound is a highly selective inhibitor for CLK isoforms 1 and 4.[2] Its potency and efficacy in cellular models make it an excellent tool for splicing research.
Table 1: Inhibitor Profile of this compound
| Property | Value | Reference |
| Primary Targets | CLK1, CLK4 | [1][2] |
| IC₅₀ (CLK1) | 19.7 nM (~20 nM) | [1][5] |
| IC₅₀ (CLK3) | 530 nM | [4][5] |
| Binding Mode | ATP-competitive, non-ATP mimetic | [2] |
| Solubility | Soluble to 40 mM in DMSO | [1] |
| Cellular Activity | Effective at 1-10 µM | [4][5] |
Table 2: Summary of Experimental Applications and Expected Outcomes
| Experiment | Purpose | Typical Concentration | Expected Outcome | Reference |
| Western Blot | Assess SR protein phosphorylation status | 10 µM | Decreased phosphorylation of SR proteins (e.g., SRp75, SRp55, SRp20) | [4][5] |
| RT-PCR | Analyze specific alternative splicing events | 1-10 µM | Changes in the ratio of specific splice isoforms (e.g., tissue factor) | [2][4] |
| RNA-Sequencing | Transcriptome-wide analysis of splicing | 1-10 µM | Identification of widespread splicing changes (e.g., exon skipping, intron retention) | [3][6] |
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound. Optimization may be required depending on the cell type and experimental goals.
Protocol 1: Assessing SR Protein Phosphorylation by Western Blot
This protocol determines if this compound treatment leads to the dephosphorylation of SR proteins in your cell model.
A. Cell Culture and Treatment:
-
Plate cells (e.g., human microvascular endothelial cells, HMEC-1) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare fresh dilutions of this compound in cell culture media. A final concentration of 10 µM is a good starting point.[4][5] Always include a vehicle control (e.g., DMSO).
-
Replace the media with the this compound or vehicle-containing media and incubate for the desired time (e.g., 1-6 hours).[5]
B. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
C. Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR) or specific SR proteins overnight at 4°C. A pan-SR protein antibody can show mobility shifts indicative of phosphorylation changes.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Expected Results: A decrease in the signal for phospho-specific SR protein antibodies or a downward mobility shift for total SR proteins in this compound-treated samples compared to the vehicle control.[4][5]
Protocol 2: Analysis of Specific Splicing Events by RT-PCR
This protocol is used to validate changes in the splicing of a specific gene of interest.
A. Cell Culture, Treatment, and RNA Extraction:
-
Perform cell culture and treatment as described in Protocol 1A.
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
B. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
C. PCR Primer Design and Amplification:
-
Design primers that flank the alternative splicing event of interest. One primer should be in an upstream constitutive exon and the other in a downstream constitutive exon.
-
This design allows for the amplification of multiple isoforms in a single reaction, which will appear as different-sized bands on a gel.
-
Perform PCR using the synthesized cDNA as a template.
-
For quantitative analysis (RT-qPCR), design primers specific to each isoform.
D. Data Analysis:
-
Semi-quantitative: Visualize PCR products on an agarose (B213101) gel. The relative intensity of the bands corresponding to different splice isoforms indicates the effect of this compound on splicing.
-
Quantitative (RT-qPCR): Analyze the relative expression of each isoform using the ΔΔCt method, normalized to a stable reference gene.[7]
Protocol 3: Transcriptome-Wide Analysis by RNA-Sequencing
This protocol provides a global view of all splicing changes induced by this compound.
A. Experimental Design and Sample Preparation:
-
Design the experiment with at least three biological replicates per condition (Vehicle vs. This compound) for statistical power.[8]
-
Culture, treat, and extract high-quality total RNA as described in Protocol 2A. Ensure RNA Integrity Number (RIN) is > 8.
B. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, cDNA synthesis, and adapter ligation.
-
Perform paired-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate sufficient read depth for splicing analysis (aim for >30 million reads per sample).
C. Bioinformatics Analysis:
-
The analysis of RNA-Seq data to identify differential splicing is a multi-step process. A typical workflow is outlined below.
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align reads to a reference genome using a splice-aware aligner like STAR.
-
Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events between this compound-treated and control samples.[9]
-
rMATS: Detects differential alternative splicing events corresponding to five major patterns: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).[9]
-
DEXSeq: Tests for differential exon usage, which can help identify more complex splicing patterns.[8][9]
-
-
Interpretation: Generate a list of genes with significant splicing changes (e.g., FDR < 0.05) and perform functional enrichment analysis to understand the biological pathways affected by this compound treatment.[9]
-
Validation: It is crucial to validate key findings from the RNA-Seq data using RT-PCR (Protocol 2).[3]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 7. Methods for Analyzing Alternative Splicing and Its Regulation in Plants: From Gene‐Specific Approaches to Transcriptome‐Wide Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. Alternative splicing analysis [bio-protocol.org]
KH-CB19: A Potent and Selective Tool for Investigating CLK-Mediated Cellular Processes
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
KH-CB19 is a potent and highly selective inhibitor of CDC2-like kinase (CLK) isoforms 1 and 4.[1][2][3] As a valuable tool compound, it offers researchers the ability to probe the intricate roles of CLK1 and CLK4 in various cellular processes, most notably the regulation of alternative splicing.[1][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in a laboratory setting.
Mechanism of Action:
This compound exhibits a unique, non-ATP mimetic binding mode to the ATP-binding pocket of CLK1 and CLK3.[1][3][4] Its interaction is distinguished by the formation of a halogen bond with the kinase hinge region, a feature that contributes to its high affinity and selectivity.[1][3][4] By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of the splicing machinery.[1][5] This leads to modulation of alternative splicing events, impacting the expression of various protein isoforms.[1]
Quantitative Data
The inhibitory activity of this compound has been characterized against several kinases and in functional assays. The following tables summarize the key quantitative data.
| Target Kinase | IC50 (nM) | Reference |
| CLK1 | 19.7 - 20 | [2][6] |
| CLK3 | 530 | [5][6] |
| DYRK1A | 55.2 | [5] |
Table 1: In vitro kinase inhibition data for this compound. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Biological Activity | Cell Line | IC50 (µM) | Reference |
| Influenza Virus Replication | A549 | 13.6 | [6][7] |
Table 2: Antiviral activity of this compound. IC50 value represents the concentration of the compound required to inhibit viral replication by 50%.
Signaling Pathway
This compound primarily acts on the CLK-mediated signaling pathway that controls alternative splicing. The diagram below illustrates this mechanism.
Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering alternative splicing.
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound.
In Vitro Kinase Inhibition Assay
This protocol describes how to determine the IC50 value of this compound against a target kinase like CLK1.
Caption: Workflow for determining the in vitro kinase inhibition (IC50) of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of ATP at a concentration appropriate for the kinase (typically at or near the Km).
-
Prepare a stock solution of a suitable kinase substrate (e.g., a generic peptide substrate like myelin basic protein or a specific SR peptide).
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase and the various concentrations of this compound.
-
Add the substrate to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a kinase inhibitor or a stop solution).
-
Quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Data Analysis:
-
Subtract the background signal (no kinase control) from all measurements.
-
Normalize the data by setting the no-inhibitor control as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Cellular SR Protein Phosphorylation Assay
This protocol outlines a method to assess the effect of this compound on the phosphorylation of SR proteins in cells.[1][5]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., human microvascular endothelial cells (HMEC-1)) to approximately 80-90% confluency.[5]
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).[5][6]
-
If studying the effect under pro-inflammatory conditions, stimulate the cells with a cytokine like TNF-α (e.g., 10 ng/mL) for the last 30 minutes of the inhibitor treatment.[5]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated SR protein signal to the housekeeping protein signal.
-
Compare the phosphorylation levels in this compound-treated cells to the vehicle-treated control.
-
Conclusion
This compound is a powerful and specific chemical probe for studying the functions of CLK1 and CLK4. Its ability to modulate alternative splicing through the inhibition of SR protein phosphorylation makes it an invaluable tool for researchers in areas such as cancer biology, virology, and neurobiology. The protocols provided here offer a starting point for incorporating this compound into various experimental workflows to elucidate the roles of these important kinases in health and disease.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting KH-CB19 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of KH-CB19 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4, with IC50 values of 19.7 nM and a strong inhibition of CLK4, respectively.[1][2][3] It is a cell-permeable N-methylindolyl-enaminonitrile that targets the ATP binding site of the kinase.[4] CLKs are dual-specificity protein kinases that phosphorylate serine- and arginine-rich (SR) proteins.[5] By inhibiting CLKs, this compound suppresses the phosphorylation of SR proteins, which are key regulators of pre-mRNA alternative splicing.[5] This mechanism of action makes this compound a valuable tool for studying the role of CLKs and alternative splicing in various biological processes, including viral replication and cancer.[1][3]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Like many small-molecule inhibitors, this compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media.[6]
-
Solvent Shock: When a concentrated stock of this compound dissolved in an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[7]
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Media Components: Interactions with salts, amino acids, proteins (especially in serum-containing media), and other components in the media can form insoluble complexes with this compound.[6][8]
-
Temperature Changes: Adding this compound to cold media can decrease its solubility. Shifting temperatures, such as moving media from cold storage to a 37°C incubator, can also affect its stability in solution.[7]
-
pH of the Media: The pH of the cell culture medium can influence the solubility of compounds.[6]
-
Evaporation: In long-term cultures, evaporation of media can increase the concentration of all components, including this compound, potentially leading to precipitation.[6]
Q3: My media with this compound looks fine initially, but I see a precipitate after a few hours or days. What is happening?
This delayed precipitation is often due to the compound's limited stability in the complex aqueous environment of the cell culture medium over time. Several factors could be at play:
-
Slow-Rate Chemical Reactions: this compound might be slowly interacting with media components to form insoluble complexes.[8]
-
Cellular Metabolism: As cells metabolize, they can alter the pH of the culture medium, which in turn can affect the solubility of this compound.
-
Temperature Fluctuations: Even minor temperature fluctuations within the incubator over extended periods can impact compound solubility.
-
Evaporation: As mentioned previously, gradual evaporation can concentrate the compound to a point where it precipitates.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation is a classic sign of "solvent shock," where the hydrophobic compound is unable to remain dissolved when rapidly transferred to an aqueous environment.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[6] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Solvent Concentration in Final Medium | A high percentage of the organic solvent (e.g., DMSO) in the final culture medium can be toxic to cells and may also affect compound solubility. | Keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation suggests that while initially soluble, this compound is not stable in your culture conditions over time.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may be interacting with salts, amino acids, or other components in the media, forming insoluble complexes over time.[8] | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[6] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of this compound. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Compound Degradation | Over time in the incubator, the compound may degrade into less soluble forms. | Consider preparing fresh media with this compound more frequently, especially for long-term experiments. |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 338.19 g/mol | [9][10] |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | [2][9] |
| Solubility in DMSO | ≥ 50 mg/mL (~147.85 mM) | [9] |
| 40 mM | ||
| 10 mM | [2] | |
| Storage (Powder) | -20°C for 3 years | [9] |
| 4°C for 2 years | [9] | |
| Storage (in Solvent) | -80°C for 2 years | [9] |
| -20°C for 1 year | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 40 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[9]
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Objective: To dilute the this compound stock solution into cell culture media while minimizing the risk of precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Method A: Direct Dilution (for lower final concentrations)
-
Calculate the volume of stock solution needed for your final concentration. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Add the calculated volume of this compound stock solution dropwise to the pre-warmed media while gently swirling. Do not vortex vigorously.
-
-
Method B: Serial Dilution (recommended for higher final concentrations)
-
Create an intermediate dilution of the this compound stock solution in a small volume of pre-warmed media.
-
Add the intermediate dilution to the final volume of pre-warmed media.
-
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc2-Like Kinase Inhibitor IV, this compound - Calbiochem | 219511 [merckmillipore.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medkoo.com [medkoo.com]
Technical Support Center: Optimizing KH-CB19 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4.[1][2][3] It functions by binding to the ATP-binding site of these kinases in a non-ATP mimetic fashion.[1][4] This inhibition prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA alternative splicing.[1][5] Consequently, this compound can modulate the splicing of various gene transcripts.[1]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
A2: The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. Based on published data, a good starting point for cellular assays is in the low micromolar range. For example, 10 µM has been shown to effectively reduce SR protein phosphorylation in human microvascular endothelial cells (HMEC-1) after a 1-hour incubation.[1][6][7] For enzymatic assays, the IC50 values are much lower, in the nanomolar range.[1][8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to at least 50 mg/mL.[7][9] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-40 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[10] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound cytotoxic?
A4: this compound has shown low cytotoxicity in some cell lines. For instance, in mouse HT-22 cells, the IC50 for cytotoxicity was greater than 100 µM after 48 hours of incubation as determined by an MTS assay.[1] However, it is crucial to determine the cytotoxic concentration range for your specific cell line using a cell viability assay before proceeding with functional experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Suboptimal Concentration: The concentration of this compound may be too low for your cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. |
| Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation time for your desired outcome. | |
| Compound Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and repeat the experiment. Always store aliquots at -20°C. | |
| High cell death or unexpected cellular stress. | Cytotoxicity: The concentration of this compound used may be toxic to your specific cell line. | Perform a cell viability assay (e.g., MTS or MTT) to determine the IC50 for cytotoxicity and use concentrations well below this value for your functional assays. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same DMSO concentration) in your experiments. | |
| Variability between experiments. | Inconsistent Cell Health: Differences in cell confluency, passage number, or overall health can lead to variable results. | Maintain consistent cell culture practices. Use cells at a similar passage number and confluency for all experiments. |
| Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents can introduce variability. | Use calibrated pipettes and be meticulous when preparing your solutions and setting up your experiments. | |
| Potential off-target effects. | Inhibition of other kinases: While this compound is selective for CLKs, it can inhibit other kinases like DYRK1A at higher concentrations.[1][8] | To confirm that the observed phenotype is due to CLK inhibition, consider using a structurally different CLK inhibitor as a control or performing rescue experiments with overexpression of a resistant CLK mutant. Profiling the inhibitor against a broader kinase panel can also help identify potential off-targets.[11][12][13] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| CLK1 | 19.7 nM | Enzymatic Assay | [1][8] |
| CLK3 | 530 nM | Enzymatic Assay | [1][8] |
| DYRK1A | 55.2 nM | Enzymatic Assay | [1][8] |
| Influenza Virus Replication | 13.6 µM | Cellular Assay | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HMEC-1 | 10 µM | 1 hour | Reduced phosphorylation of SRp75, SRp55, and SRp20. | [1][6][7] |
| A549 | 50 µM | 6 hours | Inhibited disruption by CLK4. | [1][7] |
| HT-22 | > 100 µM | 48 hours | No significant cytotoxicity observed (IC50 > 100 µM). | [1] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on SR Protein Phosphorylation by Western Blot
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of SR proteins in a human cell line.
Materials:
-
This compound
-
Human microvascular endothelial cells (HMEC-1) or other suitable cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies against phospho-SR proteins (e.g., pSRSF1, pSRSF2) and total SR proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HMEC-1 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0, 1, 5, 10, 20 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the old medium and add the medium containing this compound or vehicle control to the cells.
-
Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.
-
Western Blotting: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SR proteins and total SR proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Assessing this compound Cytotoxicity using an MTS Assay
This protocol provides a method to evaluate the cytotoxicity of this compound in a given cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A wide concentration range is recommended for the initial assessment (e.g., 0.1 µM to 200 µM).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells. Include wells with medium only as a background control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability). Plot the results to determine the IC50 value for cytotoxicity.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Regulation of CLK1 Isoform Expression by Alternative Splicing in Activated Human Monocytes Contributes to Activation-Associated TNF Production | Semantic Scholar [semanticscholar.org]
- 5. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
KH-CB19 Technical Support Center: Stability and Storage of Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of KH-CB19 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations of 10 mM, 40 mM, and ≥ 50 mg/mL.[1][2]
Q2: What are the recommended storage conditions and stability for powdered this compound?
A2: Solid this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1][3] Some suppliers suggest that the compound is stable for a few weeks at room temperature during shipping.[4][5]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][7] The stability of stock solutions varies by storage temperature. For specific durations, please refer to the data summary table below.
Q4: Can I store my this compound stock solution at 4°C?
A4: It is generally not recommended to store this compound stock solutions at 4°C for extended periods. For short-term storage of a few days to a week, 0-4°C is acceptable, but for longer-term storage, -20°C or -80°C is required to maintain stability.[4]
Q5: How should I handle the powdered compound and stock solutions?
A5: It is recommended to handle the powdered compound in a dry, dark environment.[4] Stock solutions should be protected from light.[7] Always use appropriate personal protective equipment (PPE) when handling the compound.
Data Summary: Storage and Stability
| Form | Storage Temperature | Stability Duration | Citations |
| Powder | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1][3] | |
| In Solvent (DMSO) | -80°C | 2 years | [1][6] |
| -80°C | 6 months | [3][5][8] | |
| -20°C | 1 year | [1][6] | |
| -20°C | 1-3 months | [3][5][7][8] |
Note: Stability durations can vary between suppliers. Always refer to the product-specific data sheet for the most accurate information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Compound Information:
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your specific mass of this compound. For example, to 1 mg of this compound, add 295.7 µL of DMSO. For 5 mg, add 1.4785 mL of DMSO.[1][8]
-
Vortex the solution gently until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Troubleshooting Guide
Issue 1: Precipitate observed in stock solution after thawing.
-
Question: I thawed my stock solution of this compound and noticed a precipitate. Is the compound degraded?
-
Answer: Precipitate formation upon thawing, especially after storage at -20°C or -80°C, is common for compounds dissolved in DMSO. This does not necessarily indicate degradation.
-
Solution:
-
Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution gently to redissolve the precipitate completely.
-
Visually inspect the solution to ensure it is clear before use in your experiment.
-
-
Issue 2: Inconsistent experimental results.
-
Question: I am observing variability in the efficacy of this compound between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the handling and storage of your this compound stock solution.
-
Troubleshooting Steps:
-
Improper Storage: Verify that your stock solutions are stored at the recommended temperature (-20°C or -80°C) and that the stability period has not been exceeded.
-
Freeze-Thaw Cycles: Are you using a fresh aliquot for each experiment? Repeated freeze-thaw cycles of the same stock tube can lead to degradation. It is highly recommended to use single-use aliquots.[6][7]
-
Incomplete Dissolution: Ensure that any precipitate is fully redissolved after thawing and before dilution into your experimental media.
-
Media Compatibility: Although this compound is soluble in DMSO, it may precipitate when diluted into aqueous buffers or cell culture media. Minimize the final DMSO concentration in your assay (typically <0.5%) and ensure the compound remains in solution.
-
-
Issue 3: Difficulty dissolving the this compound powder.
-
Question: I am having trouble getting the this compound powder to dissolve completely in DMSO.
-
Answer: this compound is generally soluble in DMSO.[1][2] If you are facing issues, consider the following:
-
Solution:
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can reduce the solubility of many compounds.
-
Vortexing and Warming: Gentle warming (37°C) and thorough vortexing can facilitate dissolution.
-
Concentration: You may be attempting to prepare a stock solution that is above the solubility limit. While solubility is reported to be at least 40-50 mM, it's advisable to start with a more standard concentration like 10 mM.[1][2]
-
-
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Inhibition of the CLK pathway by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. invivochem.net [invivochem.net]
- 9. This compound | C15H13Cl2N3O2 | CID 44237094 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to prevent KH-CB19 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KH-CB19, a potent and selective inhibitor of CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4). Here you will find troubleshooting guides and frequently asked questions (FAQs) to prevent its degradation during experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly specific inhibitor of the CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4), with an IC50 of approximately 20 nM for CLK1.[1] Its chemical structure is (E)-ethyl 3-(2-amino-1-cyanovinyl)-6,7-dichloro-1-methyl-1H-indole-2-carboxylate, which is a carbazole (B46965) derivative.[2] this compound binds to the ATP-binding site of CLK1 and CLK3.[3] By inhibiting CLK1 and CLK4, this compound suppresses the phosphorylation of serine/arginine-rich (SR) proteins.[1][4] This modulation of SR protein phosphorylation interferes with the regulation of pre-mRNA splicing.[5][6]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is reported to be stable for at least two years. For experimental use, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Q3: How should I prepare this compound working solutions?
It is recommended to prepare fresh working solutions of this compound in DMSO for each experiment to minimize degradation. If a stock solution in DMSO is prepared, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively reported, based on its carbazole structure, potential degradation routes include:
-
Photodegradation: Carbazole-based compounds, especially polyhalogenated ones, can be susceptible to degradation upon exposure to light.
-
Hydrolysis: The ester and enamine functionalities in the this compound molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The electron-rich carbazole ring system can be prone to oxidation.
-
Thermal Degradation: High temperatures may lead to the decomposition of the molecule.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides solutions to common issues that may arise from the degradation of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of inhibitory activity or inconsistent IC50 values. | Degradation of this compound in solution. | Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a solid stock before each experiment. Proper Storage: If using a DMSO stock solution, ensure it is stored in small, tightly sealed aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles. |
| Variability in results between experiments performed on different days. | Photodegradation of this compound. | Protect from Light: Handle this compound solutions in a light-protected environment. Use amber-colored vials or wrap tubes in aluminum foil. Minimize the exposure of plates containing the compound to direct light during incubation. |
| Decreased compound efficacy in acidic or basic media. | pH-dependent hydrolysis. | Maintain Neutral pH: Whenever possible, maintain the pH of your experimental buffers between 6 and 8. Avoid highly acidic or basic conditions. |
| Reduced activity after prolonged incubation at elevated temperatures. | Thermal degradation. | Control Temperature: Avoid exposing this compound solutions to high temperatures for extended periods. Follow the recommended incubation temperatures for your specific assay and minimize prolonged heating. |
| Precipitation of the compound in aqueous buffers. | Poor solubility. | Use of Co-solvents: this compound is soluble in DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. Sonication may aid in dissolution. For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested, but should be prepared fresh. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the IC50 value of this compound against CLK1.
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Add 2 µL of the master mix to each well.
-
Prepare a solution of CLK1 enzyme in Kinase Assay Buffer.
-
-
Initiate Reaction: Add 2 µL of the CLK1 enzyme solution to each well to start the kinase reaction. The final volume should be 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay: Inhibition of SR Protein Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of SR proteins in cells.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-SR, anti-pan-SR, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 1-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Re-probe the membrane with antibodies against total SR proteins and a loading control to confirm equal loading.
-
Quantify the band intensities to determine the relative levels of SR protein phosphorylation.
-
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: A logical workflow for handling this compound to prevent degradation.
Signaling Pathway of this compound Action
Caption: The signaling pathway illustrating the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. CLK1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing KH-CB19 Solubility for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of KH-CB19 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound for in vitro cellular assays is Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL (147.85 mM), 10 mM, and 40 mM.[1][2][3]
Q2: My this compound precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What is causing this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[4] It occurs when the compound's solubility limit is exceeded in the aqueous environment of the cell culture medium upon dilution of the organic solvent stock.[4][5] Several factors can contribute to this, including a high final concentration of this compound, rapid dilution, the temperature of the medium, and a high final concentration of the solvent.[4]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[4][6] High concentrations of DMSO can have immunomodulatory and cytotoxic effects.[7][8][9]
Q4: Can I use other solvents besides DMSO for this compound?
A4: While DMSO is the most commonly reported solvent for this compound in cellular assays, other organic solvents like ethanol (B145695) may be viable alternatives, depending on the specific cell line and experimental conditions.[6][9] However, it is crucial to perform a vehicle control to assess the toxicity of any new solvent on your cells.[6]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it is recommended to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to minimize freeze-thaw cycles.[1]
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
If you observe immediate or delayed precipitation of this compound in your cell culture medium, consult the following troubleshooting table.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium.[4][5] | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[4] |
| Solvent Shock | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes localized supersaturation and precipitation.[5] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[4] Add the compound dropwise while gently vortexing or swirling the medium.[4] |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, decreases at lower temperatures.[4] | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[4][5] |
| High Final Solvent Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[4] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][6] This may require preparing a more concentrated initial stock solution if a high final compound concentration is needed. |
| Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[5] | If using serum-free media, consider if the absence of proteins that can aid in solubilization is a factor. In some cases, increasing the serum percentage (if experimentally permissible) can help.[5] |
| pH of the Media | The pH of the cell culture medium can influence the solubility of ionizable compounds.[4] | While the pKa of this compound is not readily available, significant changes in media pH due to high cell density or bacterial contamination could affect its solubility. Ensure proper cell culture maintenance.[4] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥ 50 mg/mL (~147.85 mM) | [1] |
| DMSO | 10 mM | [2] |
| DMSO | 40 mM | [3] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (7.39 mM) | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (7.39 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 338.19 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.38 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the compound is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve with vortexing, briefly sonicate the solution in a water bath.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
To minimize "solvent shock," perform a two-step dilution. First, create an intermediate dilution of the stock in a small volume of medium. Then, add this intermediate dilution to the final volume of medium.
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the dilutions again for any delayed precipitation.
-
The highest concentration that remains clear is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
-
Visualizations
Signaling Pathway
This compound is a potent inhibitor of CDC2-like kinases (CLKs), specifically CLK1 and CLK4.[2][3][10] These kinases are involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[10][11] Inhibition of CLK by this compound leads to reduced phosphorylation of SR proteins, which can affect the splicing of various gene transcripts.[11][12]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a logical workflow for preparing and testing this compound in cellular assays to avoid solubility issues.
Caption: Experimental workflow for this compound preparation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
determining optimal incubation time for KH-CB19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4.[1] This guide is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: The optimal incubation time for this compound is cell-type and experiment-dependent. Based on published studies, a 1-hour pre-treatment is effective for inhibiting SR protein phosphorylation in Human Microvascular Endothelial Cells (HMEC-1).[2][3] For experiments with A549 cells, a 6-hour incubation has been utilized.[3] It is recommended to perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the ideal incubation period for your specific cell line and experimental endpoint.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent inhibitor of CLK1 and CLK4.[1] It functions by binding to the ATP-binding site of these kinases, but in a non-ATP mimetic manner.[2][4] This inhibition suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA alternative splicing.[2][5] The dephosphorylation of SR proteins ultimately leads to changes in the splicing of target genes, such as the tissue factor (TF).[2]
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary. For CLK1, the IC50 is approximately 19.7 nM, while for CLK3 it is 530 nM.[3][6] In cell-based assays, concentrations around 10 μM have been shown to effectively reduce the phosphorylation of various SR proteins in HMEC-1 cells.[3][5] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in DMSO up to 40 mM.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of SR protein phosphorylation | Sub-optimal incubation time. | Perform a time-course experiment to determine the optimal incubation period for your cell line. |
| Insufficient concentration of this compound. | Conduct a dose-response experiment to identify the most effective concentration. | |
| Cell line resistance. | Consider using a different cell line or a positive control to ensure the assay is working. | |
| Improper compound handling. | Ensure this compound is fully dissolved and has been stored correctly at -20°C.[1][3] | |
| Unexpected changes in alternative splicing | Off-target effects. | While this compound is highly selective for CLK1/4, it's advisable to consult literature for potential off-target effects at high concentrations.[1] |
| Complex cellular response. | The regulation of alternative splicing is intricate. Consider that observed changes may be downstream effects of CLK inhibition. | |
| Cell toxicity or death | High concentration of this compound. | Reduce the concentration of this compound used in your experiment. |
| Prolonged incubation time. | Shorten the incubation period. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. |
Experimental Protocols
Inhibition of SR Protein Phosphorylation in HMEC-1 Cells
This protocol is adapted from studies demonstrating the effect of this compound on SR protein phosphorylation.[2][5]
-
Cell Culture: Culture Human Microvascular Endothelial Cells (HMEC-1) in endothelial cell (EC) growth medium supplemented with 5% fetal calf serum at 37°C in a humidified incubator with 5% CO2.
-
Serum Starvation: Before treatment, switch the cells to EC basal medium without fetal calf serum for 1 hour.
-
This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 μM) for 1 hour.
-
Stimulation (Optional): If studying the effects under pro-inflammatory conditions, stimulate the cells with 10 ng/ml TNF-α.[2]
-
Lysis and Western Blotting: After the incubation period, lyse the cells and perform Western blotting to analyze the phosphorylation status of SR proteins (e.g., SRp75, SRp55, SRp40, SC35, SF2/ASF, and SRp20) using phospho-specific antibodies.[5]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for SR protein phosphorylation analysis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. This compound 1354037-26-5 | MCE [medchemexpress.cn]
addressing KH-CB19 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing potential off-target effects of KH-CB19. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues users might encounter during their experiments to ensure data integrity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly specific small molecule inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] CLKs are dual-specificity kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3][4][5] this compound binds to the ATP-binding site of CLK1 and CLK3, though it does so in a non-ATP mimetic fashion.[1][6] By inhibiting CLK1/4, this compound suppresses the phosphorylation of SR proteins, which in turn modulates alternative splicing of target genes.[1][3]
Q2: What are the known on-target and potential off-target activities of this compound?
A2: this compound is highly selective for CLK1 and CLK4. However, like many kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. The most well-documented off-target activity is against DYRK1A. It is crucial to be aware of this polypharmacology when interpreting experimental data.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Notes |
|---|---|---|
| CLK1 | 19.7 - 20 | Primary Target[7] |
| CLK4 | Potent Inhibition | Primary Target[1][4] |
| DYRK1A | 55.2 | Known Off-Target[3][7] |
| CLK3 | 530 | ~25-fold less potent than against CLK1[7] |
| PIM1/3 | Some activity noted | Potential Off-Target[5] |
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Several indicators may suggest that an observed phenotype is due to off-target effects:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound is not replicated when CLK1 and/or CLK4 are knocked down or knocked out using methods like siRNA or CRISPR-Cas9.[1][8]
-
Inconsistent Results with Other Inhibitors: A structurally different CLK inhibitor (e.g., TG003) fails to produce the same phenotype.[1][8]
-
Unexpected Cytotoxicity: Significant cell death occurs at concentrations that are expected to be selective for CLK1/4 inhibition.[8]
-
Variable Effects Across Cell Lines: The inhibitor produces inconsistent results in different cell lines, which may be due to varying expression levels of unintended target proteins.[8]
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: A well-designed experiment can significantly reduce the risk of misinterpreting off-target effects:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect (e.g., dephosphorylation of SR proteins).[8][9]
-
Perform Thorough Literature Review: Investigate the known targets and any previously reported off-target activities of this compound.[8]
-
Incorporate Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor.[9]
-
Plan for Orthogonal Validation: Design your study to include validation with a mechanistically different approach, such as a structurally unrelated inhibitor or genetic knockdown, from the outset.[1][8]
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway inhibited by this compound.
Troubleshooting Guide for Suspected Off-Target Effects
This guide provides a systematic workflow to investigate and mitigate suspected off-target effects of this compound.
Caption: A workflow for troubleshooting suspected off-target effects.
| Issue | Possible Cause(s) | Recommended Action(s) |
| 1. High cytotoxicity observed at effective concentrations. | 1. Off-target toxicity: The inhibitor is affecting proteins essential for cell survival. 2. On-target toxicity: Inhibition of CLK1/4 is lethal to the specific cell model used. | 1. Perform a dose-response curve to determine the lowest effective concentration that does not cause excessive cell death. 2. Test in a cell line that does not express the target kinase to distinguish between on- and off-target toxicity.[10] 3. Use a structurally unrelated CLK inhibitor to see if cytotoxicity persists, which would suggest an on-target effect.[9] |
| 2. Inconsistent or unexpected experimental results. | 1. Cell line-specific off-targets: Expression levels of unintended targets vary between cell lines. 2. Activation of compensatory signaling pathways: The cell adapts to the inhibition of CLK1/4.[10] | 1. Verify target expression: Use Western blotting to confirm that CLK1 and CLK4 are expressed at similar levels across the cell lines being compared. 2. Probe for compensatory pathways: Analyze the activation state of related signaling pathways (e.g., other kinases in the CMGC family) via Western blot.[10] |
| 3. Phenotype from this compound differs from CLK1/4 genetic knockdown. | 1. Off-target effects of the inhibitor: The observed phenotype is caused by inhibition of a protein other than CLK1/4.[8] 2. Kinase-independent functions: CLK1/4 may have scaffolding functions not affected by a kinase inhibitor but lost upon genetic removal.[11] 3. Compensatory mechanisms: Genetic knockout can lead to long-term cellular adaptations that are not present during acute inhibitor treatment.[11] | 1. Perform kinome-wide selectivity screening to identify other potential targets of this compound.[10] 2. Conduct a rescue experiment: Overexpress a drug-resistant mutant of CLK1/4. If the phenotype is on-target, it should be reversed.[10] 3. Compare results with a kinase-dead mutant of CLK1/4 to investigate kinase-independent roles.[11] |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Effect (pSR Protein Levels)
-
Objective: To determine the minimum concentration of this compound required to inhibit the phosphorylation of SR proteins.
-
Methodology:
-
Cell Plating: Seed cells (e.g., HMEC-1) in 6-well plates and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment: Treat cells with the various concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 1-6 hours).[2][7]
-
Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated SR proteins (e.g., pSRp75, pSRp55) and total SR proteins.[3][7] Also probe for a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify band intensities to determine the concentration at which this compound effectively reduces SR protein phosphorylation.
-
Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
-
Objective: To determine if the genetic removal of the target protein (e.g., CLK1) recapitulates the phenotype observed with this compound.[8]
-
Methodology:
-
gRNA Design: Design two to three different guide RNAs (gRNAs) targeting an early exon of the CLK1 gene.
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance).[8]
-
Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 vectors. After 48 hours, apply selection pressure (e.g., add puromycin) to eliminate non-transfected cells.[8]
-
Clonal Isolation: Isolate single-cell clones to establish monoclonal knockout cell lines.
-
Knockout Validation: Screen the clones for the absence of the CLK1 protein by Western Blot. Genomic sequencing can also be used to confirm the presence of frameshift-inducing indels.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to wild-type cells treated with this compound.
-
Protocol 3: Orthogonal Validation with a Structurally Different Inhibitor
-
Objective: To strengthen the evidence that an observed phenotype is due to on-target CLK inhibition.
-
Methodology:
-
Inhibitor Selection: Choose a potent CLK inhibitor with a different chemical scaffold from this compound (e.g., TG003).[1]
-
Dose-Response: Determine the effective concentration for the alternate inhibitor in your cell system using a relevant on-target biomarker (e.g., pSR protein levels), as described in Protocol 1.
-
Phenotypic Comparison: Treat cells with equipotent concentrations of this compound and the alternate inhibitor.
-
Analysis: Compare the phenotypic outcomes. If both structurally unrelated inhibitors produce the same result, it strongly suggests the effect is due to on-target CLK inhibition.[8][9]
-
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 3. apexbt.com [apexbt.com]
- 4. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
minimizing KH-CB19 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KH-CB19, a potent inhibitor of CDC2-like kinases (CLKs). The information is tailored for researchers, scientists, and drug development professionals to help minimize and understand the cytotoxic effects of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4. It also shows inhibitory activity against DYRK1A. By inhibiting these kinases, this compound prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of pre-mRNA splicing. This disruption of the splicing machinery is the key mechanism through which this compound exerts its biological effects.
Q2: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see specific splicing modulation. What could be the cause?
A2: Unexpectedly high cytotoxicity can stem from several factors:
-
On-target toxicity: The intended biological effect of inhibiting CLKs, which are essential for the viability of certain cells, may be the cause of the observed cell death. This is particularly relevant in cancer cell lines that may be dependent on CLK activity.
-
Off-target effects: Although this compound is highly selective, it can inhibit other kinases at higher concentrations. Known off-targets include PIM1 and PIM3 kinases. Inhibition of these or other unknown kinases could contribute to cytotoxicity.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to their unique genetic backgrounds and dependencies on specific signaling pathways.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence a cell line's response to a compound.
Q3: How can I differentiate between on-target and off-target toxicity?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are several strategies:
-
Use a structurally different CLK inhibitor: If a different CLK inhibitor with a distinct chemical scaffold phenocopies the effects of this compound, it is more likely that the observed toxicity is on-target.
-
Rescue experiments: If possible, expressing a constitutively active downstream effector of the CLK pathway might rescue the cells from this compound-induced toxicity.
-
Genetic knockdown/knockout: Using siRNA or CRISPR/Cas9 to deplete CLK1/4 should mimic the on-target effects of this compound. If the phenotype of genetic knockdown differs from that of this compound treatment, off-target effects are likely involved.
-
Dose-response analysis: Carefully titrate this compound to the lowest effective concentration that modulates SR protein phosphorylation without causing widespread cell death. This can help define a therapeutic window for your experiments.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data:
-
Inhibition of SR protein phosphorylation: In human microvascular endothelial cells (HMEC-1), 10 μM of this compound for 1 hour was effective.
-
Antiviral activity: An IC50 of 13.6 μM was reported for inhibiting influenza virus replication.
-
General cell culture: It is recommended to perform a dose-response curve for your specific cell line, starting from a low nanomolar range up to 50-100 μM, to determine the optimal concentration for your desired effect.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate to avoid edge effects. |
| Compound Instability | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Assay Interference | Run a control with this compound in a cell-free system to check for direct interference with the assay reagents (e.g., MTS, MTT). |
| Timing of Assay | The kinetics of cell death can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and this compound concentration. |
Issue 2: My cells are undergoing apoptosis, but I want to study splicing changes.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response experiment to find a concentration that inhibits SR protein phosphorylation (see Western blot protocol) with minimal induction of apoptosis (see Apoptosis Assay protocol). |
| On-Target Effect | The inhibition of CLKs may be intrinsically linked to apoptosis in your cell line. In this case, focus on early time points (e.g., 1-6 hours) to observe splicing changes before the commitment to apoptosis. |
| Cell Cycle Arrest | This compound, like many kinase inhibitors, may induce cell cycle arrest, which can be a prelude to apoptosis. Analyze the cell cycle profile to understand the cellular response (see Cell Cycle Analysis protocol). |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CLK1 | 19.7[1] |
| CLK3 | 530[1] |
| DYRK1A | 55.2[1] |
Table 2: Cellular Activity and Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| A549 | Antiviral | IC50 | 13.6 | [1] |
| HT-22 | Cytotoxicity (MTS) | IC50 | > 100 | [1] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS/MTT)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 or IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Western Blot for Phospho-SR Proteins
This protocol is for detecting changes in the phosphorylation status of SR proteins following this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Anti-phospho-SR protein antibody (e.g., clone 1H4 or 16H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture and treat cells with this compound. For phosphorylation studies, shorter incubation times (e.g., 1-6 hours) are often sufficient.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR protein antibody (e.g., 1H4 at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed for a total SR protein or a loading control like GAPDH or β-actin.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for apoptosis analysis.
References
Technical Support Center: Challenges with Using KH-CB19 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CLK inhibitor KH-CB19 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly specific small molecule inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] Its mechanism of action involves binding to the ATP-binding site of these kinases in a non-ATP mimetic manner, which is mediated by halogen bonding.[1][2] By inhibiting CLK1 and CLK4, this compound suppresses the phosphorylation of serine/arginine-rich (SR) proteins.[1] This disruption of SR protein phosphorylation alters pre-mRNA splicing, which can affect the expression of various protein isoforms.[3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for CLK1 and CLK4, some off-target activity has been reported. Kinase profiling studies have indicated potential inhibition of other kinases, including DYRK1A, PIM1/3, and SGK085.[4] In long-term studies, these off-target effects could contribute to unexpected cellular phenotypes. It is crucial to consider these potential off-target activities when interpreting experimental results.
Q3: How stable is this compound in solution and under experimental conditions?
For long-term storage, this compound stock solutions in DMSO should be stored at -20°C and are generally stable for up to one year. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
The stability of this compound in aqueous cell culture media at 37°C over extended periods has not been extensively published. However, like many small molecule inhibitors, it may be susceptible to degradation under these conditions. Factors such as pH, temperature, and exposure to light can influence its stability. For experiments lasting several days or weeks, a decline in the effective concentration of the inhibitor should be considered.
Troubleshooting Guides for Long-Term Studies
Problem 1: Diminishing inhibitory effect of this compound over time in cell culture.
-
Possible Cause 1: Chemical Instability or Degradation.
-
Troubleshooting:
-
Replenish the inhibitor: For long-term experiments, it is advisable to replenish the cell culture medium with fresh this compound every 24-48 hours to maintain a consistent effective concentration.
-
Conduct a stability test: To determine the half-life of this compound in your specific cell culture medium, you can perform a time-course experiment and measure the compound's concentration using techniques like HPLC-MS.
-
-
-
Possible Cause 2: Metabolic Degradation by Cells.
-
Troubleshooting:
-
Increase inhibitor concentration: A dose-response experiment can help determine if a higher initial concentration can compensate for metabolic clearance over the desired experimental duration.
-
Use a metabolic inhibitor (with caution): In some experimental setups, it may be possible to use broad-spectrum inhibitors of drug-metabolizing enzymes, but this can have significant off-target effects and should be carefully controlled.
-
-
-
Possible Cause 3: Development of Acquired Resistance.
-
Troubleshooting:
-
Monitor for resistance: Periodically assess the sensitivity of your cell line to this compound by determining its IC50 value. A significant increase in the IC50 suggests the development of resistance.
-
Investigate resistance mechanisms: If resistance is observed, potential mechanisms to investigate include upregulation of the target kinase (CLK1/4), activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR or MAPK pathways), or increased drug efflux through ABC transporters.[5][6][7]
-
Consider combination therapies: Combining this compound with an inhibitor of a potential bypass pathway may help overcome resistance.[8][9][10]
-
-
Problem 2: High cellular toxicity or unexpected phenotypes in long-term cultures.
-
Possible Cause 1: On-target toxicity due to prolonged CLK inhibition.
-
Explanation: CLK inhibitors can induce widespread changes in alternative splicing, leading to the suppression of genes essential for cell survival and proliferation, ultimately causing apoptosis.[11][12] This is an expected on-target effect that may become more pronounced over time.
-
Troubleshooting:
-
Titrate inhibitor concentration: Use the lowest effective concentration of this compound that achieves the desired level of target engagement without causing excessive cell death.
-
Intermittent dosing: Consider a dosing schedule with drug-free periods to allow cells to recover, if experimentally feasible.
-
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting:
-
Use a structurally unrelated CLK inhibitor: To confirm that the observed phenotype is due to on-target CLK inhibition, compare the effects of this compound with another CLK inhibitor that has a different chemical scaffold.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of CLK1 or CLK4 could help determine if the phenotype is on-target.
-
-
-
Possible Cause 3: Solvent (DMSO) toxicity.
-
Troubleshooting:
-
Maintain low DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the experimental group.
-
-
Quantitative Data Summary
| Parameter | Value | Kinase(s) | Comments | Reference(s) |
| IC50 (in vitro kinase assay) | 19.7 nM | CLK1 | Potent inhibition of CLK1. | [13] |
| 530 nM | CLK3 | Lower potency against CLK3. | [13] | |
| 55.2 nM | DYRK1A | Significant off-target activity. | [13] | |
| IC50 (antiviral activity) | 13.6 µM | - | Inhibition of influenza virus replication. | [13] |
| Storage (Stock Solution) | -20°C | - | Recommended for up to 1 year. | - |
| Solubility (DMSO) | ≥ 40 mM | - | Highly soluble in DMSO. | - |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Treatment: Begin by treating the parental cancer cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, sub-culture them and gradually increase the concentration of this compound in a stepwise manner (e.g., doubling the concentration).
-
Selection: Continue this process over several months. The surviving cell population will be enriched for resistant clones.
-
Clonal Isolation: Isolate single-cell clones from the resistant population using methods like limiting dilution or single-cell sorting.
-
Validation: Confirm the resistant phenotype of the isolated clones by performing a dose-response assay and comparing the IC50 value to the parental cell line. An increase of 10-fold or more is typically considered significant.[7]
Protocol 2: Assessing this compound Stability in Cell Culture Media
-
Preparation: Prepare cell culture medium with the desired concentration of this compound.
-
Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO2) in a cell-free plate.
-
Sampling: Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the concentration of this compound in each aliquot using a sensitive analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Calculation: Determine the half-life of the compound under your specific experimental conditions.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Western Blot for Phosphorylated SR Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Western blot analysis of phosphorylated Serine-Arginine (SR) proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of phosphorylated SR proteins via Western blot.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Low abundance of phosphorylated SR protein. | • Increase the amount of protein loaded onto the gel.[1] • Concentrate the sample, possibly by immunoprecipitation of the target SR protein before blotting.[1][2][3] • Use a highly sensitive chemiluminescent substrate.[1] |
| 2. Dephosphorylation of the target protein during sample preparation. | • Work quickly and keep samples on ice or at 4°C at all times.[2][3][4] • Use fresh cell or tissue lysates.[5] • Add phosphatase inhibitors to the lysis buffer.[1][3][4][6] A cocktail of inhibitors is often most effective. | |
| 3. Insufficient antibody concentration or incubation time. | • Optimize the primary antibody concentration by performing a titration. • Increase the primary antibody incubation time, for example, overnight at 4°C.[4] | |
| 4. Inefficient protein transfer. | • Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4] • Ensure the PVDF membrane is pre-wetted with methanol (B129727).[4] | |
| 5. Inappropriate blocking agent. | • While less common for weak signal, ensure the blocking agent is not masking the epitope. Try switching from BSA to a protein-free blocker. | |
| High Background | 1. Blocking agent contains phosphoproteins. | • Avoid using non-fat milk for blocking as it contains casein, a phosphoprotein that can be detected by anti-phospho antibodies.[1][2][3][4][5][7] • Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[1][3][4][7] |
| 2. Non-specific antibody binding. | • Decrease the concentration of the primary or secondary antibody. • Increase the number and duration of wash steps after antibody incubation.[5] • Ensure the blocking agent is included in the antibody dilution buffer. | |
| 3. Buffer composition. | • Use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody dilution steps.[1][3] Phosphate-Buffered Saline (PBS) contains phosphate (B84403) that can interfere with the binding of some phospho-specific antibodies.[1] | |
| 4. Membrane dried out. | • Ensure the membrane remains hydrated throughout the blotting process. | |
| Non-Specific Bands or Incorrect Molecular Weight | 1. Sample degradation. | • Use fresh lysates and always include protease and phosphatase inhibitors.[1][4] |
| 2. Presence of different SR protein family members or isoforms. | • The 1H4 antibody, for instance, recognizes a phosphoepitope on a range of SR proteins, leading to multiple bands at ~20, 30, 40, 55, and 75 kDa. • Post-translational modifications other than the phosphorylation of interest can alter the protein's migration. | |
| 3. Antibody cross-reactivity. | • Use a highly specific antibody for your target phosphorylated SR protein.[1] • Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps in sample preparation for phospho-SR protein Western blotting?
A1: The initial handling of your sample is crucial to preserve the phosphorylation state of SR proteins. Key steps include:
-
Rapid Lysis: Perform cell lysis quickly and on ice to minimize endogenous protease and phosphatase activity.[2][4]
-
Inhibitor Cocktails: Always supplement your lysis buffer with a fresh cocktail of both protease and phosphatase inhibitors.[1][3][4]
-
Cold Conditions: Keep all buffers and equipment pre-chilled and perform all steps on ice or at 4°C.[3][4][5]
-
Sample Storage: After quantification, immediately add SDS-PAGE loading buffer to your samples and store them at -80°C to halt enzymatic activity and prevent repeated freeze-thaw cycles.[3][5]
Q2: Should I use milk or BSA as a blocking agent for phosphorylated SR protein detection?
A2: It is strongly recommended to use Bovine Serum Albumin (BSA) instead of non-fat milk.[3][4][5][7] Milk contains high levels of the phosphoprotein casein, which can lead to high background noise due to non-specific binding of the phospho-specific primary or secondary antibodies.[1][4][5] A 3-5% BSA solution in TBST is a standard and effective blocking agent for these experiments.[4][8]
Q3: Can I use PBS-T for my wash buffers and antibody dilutions?
A3: It is advisable to avoid phosphate-based buffers like PBS. The phosphate ions in PBS can compete with the antibody for binding to the phosphorylated epitope on the target protein, potentially leading to a weaker signal.[1] Tris-Buffered Saline with Tween-20 (TBST) is the recommended buffer for all washing and antibody incubation steps.[1][3]
Q4: I am seeing multiple bands on my blot. What could be the reason?
A4: Serine-Arginine rich proteins are a family of proteins with varying molecular weights.[9][10] Some antibodies, such as the monoclonal antibody 1H4, recognize a conserved phosphorylated epitope present on several SR proteins, which will result in multiple bands.[9] Additionally, SR proteins can undergo various post-translational modifications which can affect their migration on an SDS-PAGE gel. It is also possible that you are detecting different isoforms of the same SR protein.
Q5: How can I be sure that the signal I am detecting is specific to the phosphorylated form of the SR protein?
A5: To confirm the specificity of your signal for the phosphorylated SR protein, you can treat your cell lysate with a phosphatase, such as lambda phosphatase, before running the gel.[1] This treatment will remove the phosphate groups, and if the antibody is specific to the phosphorylated form, you should observe a significant reduction or complete disappearance of the band in the phosphatase-treated sample compared to the untreated control.[1]
Q6: How should I normalize my Western blot data for phosphorylated SR proteins?
A6: It is essential to compare the levels of the phosphorylated SR protein to the total amount of that specific SR protein.[3] After probing for the phosphorylated form, you can strip the membrane and re-probe with an antibody that recognizes the total SR protein, regardless of its phosphorylation state.[5] This allows you to determine the ratio of the phosphorylated protein to the total protein, providing a more accurate measure of changes in phosphorylation levels.[5] Alternatively, fluorescent Western blotting allows for the simultaneous detection of both the phosphorylated and total protein on the same blot using different colored fluorescent secondary antibodies.[2]
Experimental Protocols
General Protocol for Western Blotting of Phosphorylated SR Proteins
This protocol is a general guideline and may require optimization for specific antibodies and experimental conditions.
-
Sample Preparation:
-
Lyse cells in ice-cold RIPA or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[4][11]
-
Keep the lysate on ice for 30 minutes with occasional vortexing.[11]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[11][12]
-
Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Add 4x Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5-10 minutes.[11] Note: Some phosphorylated proteins may be sensitive to boiling; check literature for your specific target.[5]
-
SDS-PAGE and Protein Transfer:
-
Load samples onto a polyacrylamide gel suitable for the molecular weight of your target SR protein.
-
Perform electrophoresis under standard conditions.[4]
-
Transfer the separated proteins to a PVDF membrane.[4] Pre-wet the PVDF membrane in methanol before transfer.[4]
-
(Optional) Check transfer efficiency by staining the membrane with Ponceau S.[4]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature with agitation.[4]
-
Incubate the membrane with the primary antibody (specific for the phosphorylated SR protein) at the recommended dilution in 5% BSA in TBST. This is often done overnight at 4°C with gentle agitation.[4][9][11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[4][11]
-
Wash the membrane three to five times with TBST for 10 minutes each.[9][11]
-
-
Detection:
-
Stripping and Re-probing for Total SR Protein (Optional):
-
After detecting the phosphorylated protein, the membrane can be stripped using a commercial stripping buffer or a mild stripping protocol.
-
Re-block the membrane and probe with a primary antibody that recognizes the total SR protein.
-
Follow with the appropriate secondary antibody and detection steps as described above.
-
Visualizations
Workflow for Phospho-SR Protein Western Blot
Caption: Workflow for Phospho-SR Protein Western Blot.
Troubleshooting Logic for Weak or No Signal
Caption: Troubleshooting Logic for Weak or No Signal.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. biocompare.com [biocompare.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Serine/arginine-rich splicing factors: the bridge linking alternative splicing and cancer [ijbs.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
KH-CB19 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs). The following information is designed to address common issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
This is a common issue when working with hydrophobic compounds like this compound. While this compound is readily soluble in 100% DMSO, its solubility dramatically decreases in aqueous solutions.[1][2] The DMSO from your stock solution is miscible with the aqueous medium, but the this compound compound is not, causing it to precipitate out of solution.
To prevent this, it is crucial to never exceed a final DMSO concentration of 0.5-1% in your final working solution, as higher concentrations can be toxic to cells. Additionally, ensure rapid and thorough mixing upon addition to the aqueous medium to help keep the compound in solution. For highly sensitive assays or cell lines, the final DMSO concentration may need to be even lower.
Q2: What is the maximum recommended concentration of this compound in aqueous solutions?
The maximum achievable concentration of this compound in purely aqueous solutions is very low. The practical upper limit in cell culture media or buffers, even with a small percentage of DMSO, will be significantly lower than its solubility in pure DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it serially in your aqueous medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic to your cells.
Q3: Are there alternative solvents I can use to dissolve this compound?
For most in vitro applications, high-purity DMSO is the recommended solvent for initial stock solutions.[1][2] For in vivo studies, specific formulation strategies are required to ensure bioavailability and prevent precipitation. One such suggested formulation involves a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option for animal studies is a formulation of 10% DMSO in 90% corn oil.[3] The choice of solvent will depend on the experimental design and route of administration.
Troubleshooting Guide
Issue: Precipitate formation in cell culture media
Root Cause: Low aqueous solubility of this compound.
Solutions:
-
Optimize Dilution Technique: Add the this compound DMSO stock solution to your pre-warmed cell culture medium drop-wise while vortexing or swirling the tube to ensure rapid dispersal. Avoid adding the aqueous medium to the DMSO stock.
-
Use a Carrier Protein: Including a protein like bovine serum albumin (BSA) at a concentration of 0.1-0.5% in your final assay buffer can help to stabilize this compound and prevent it from precipitating or adsorbing to plasticware.
-
Test Lower Concentrations: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Perform a dose-response experiment starting with lower concentrations to identify the working range where the compound remains in solution.
Issue: Inconsistent experimental results
Root Cause: Potential precipitation of this compound leading to inaccurate final concentrations.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your DMSO stock for each experiment. Do not store this compound in aqueous solutions for extended periods, as it may precipitate over time.
-
Visual Inspection: Before adding the working solution to your cells or assay, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, do not use it.
-
Sonication: Briefly sonicating the final working solution in a water bath sonicator may help to redissolve small, invisible precipitates and ensure a homogenous solution. However, be cautious with this method as excessive sonication can degrade the compound.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Vendor | Reported Solubility in DMSO |
| MOLNOVA | 10 mM |
| R&D Systems | Soluble to 40 mM |
| MedChemExpress | ≥ 50 mg/mL (147.85 mM) |
| APExBIO | Soluble in DMSO |
Note: The actual solubility may vary slightly between different batches of the compound and sources of DMSO.
Table 2: Example In Vivo Formulations for Poorly Soluble Compounds
| Formulation Component | Option 1 (Aqueous-based) | Option 2 (Oil-based) |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
These are starting points for formulation development and may require optimization for your specific animal model and experimental goals.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 338.19 g/mol . To prepare a 10 mM solution, you will need 3.3819 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid dissolution if needed. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. Mix thoroughly by pipetting or gentle vortexing. b. Next, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium. c. The final DMSO concentration in this working solution will be 0.1%. d. Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound mechanism of action on the CLK signaling pathway.[1][4][5]
References
avoiding common pitfalls in KH-CB19 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4.[1][2][3][4] By inhibiting CLKs, this compound effectively suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of pre-mRNA alternative splicing.[1][2][5] This makes this compound a valuable tool for investigating the roles of CLKs and alternative splicing in various biological processes, including viral replication and cancer biology.[5][6][7]
This guide will help you navigate common challenges and optimize your experimental workflows when working with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of SR Protein Phosphorylation
Question: My Western blot results show inconsistent or no decrease in the phosphorylation of SR proteins (e.g., SRp75, SRp55, SRp20) after treating cells with this compound. What could be the problem?[2][6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a concentration range guided by published data (e.g., 10 µM) and assess the phosphorylation status of target SR proteins.[2][6] |
| Incorrect Timing of Treatment and Lysis | The kinetics of SR protein dephosphorylation can vary. Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal endpoint for observing maximal dephosphorylation. |
| Poor Cell Health | Unhealthy or overly confluent cells may not respond appropriately to treatment. Ensure your cells are healthy, viable, and in the logarithmic growth phase before starting the experiment.[8] |
| Antibody Issues | The primary antibody used for detecting phosphorylated SR proteins may be of poor quality or used at a suboptimal dilution. Verify the specificity of your antibody and optimize its concentration. Consider using a different antibody if the problem persists.[9][10] |
| Western Blotting Technique | Errors during protein extraction, quantification, loading, or transfer can lead to unreliable results. Ensure complete lysis, accurate protein quantification, equal loading across all lanes, and efficient protein transfer to the membrane.[11][12][13] |
Issue 2: High Variability in Cell-Based Assay Results
Question: I am observing high variability between replicates in my cell viability or reporter assays when using this compound. How can I improve the consistency of my results?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting is a common source of variability.[8][14] Ensure your pipettes are calibrated. Use a master mix for reagents and change pipette tips between samples to avoid cross-contamination.[15] |
| Uneven Cell Seeding | A non-uniform cell monolayer will lead to variable results. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[16] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth and drug response.[17] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Compound Precipitation | This compound may precipitate out of solution at higher concentrations or in certain media formulations. Visually inspect your treatment solutions for any signs of precipitation. If necessary, prepare fresh dilutions or test different solvent conditions. |
| Inconsistent Incubation Conditions | Fluctuations in temperature and CO2 levels within the incubator can impact cell health and experimental outcomes. Ensure your incubator is properly maintained and provides a stable environment. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor that binds to the ATP-binding site of CLK1 and CLK4.[3][18] This binding prevents the phosphorylation of SR proteins, which are key regulators of pre-mRNA splicing.[1][2] The dephosphorylation of SR proteins alters the assembly of the spliceosome, leading to changes in alternative splicing patterns.[1]
Q2: How should I prepare and store this compound?
For stock solutions, dissolve this compound in an appropriate solvent, such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have used concentrations in the range of 10 µM to 50 µM for cell-based assays.[6][7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q4: What are some key downstream effects of this compound treatment that I can measure?
The primary downstream effect of this compound is the modulation of alternative splicing. This can be assessed by:
-
Western Blotting: To measure the phosphorylation status of SR proteins.
-
RT-PCR or RNA-Sequencing: To analyze changes in the splicing patterns of specific target genes or on a global scale.
-
Functional Assays: Depending on the biological context, you can measure changes in cell viability, apoptosis, viral replication, or other relevant cellular processes.[6][7]
Q5: Are there any known off-target effects of this compound?
While this compound is a highly selective inhibitor for CLK1 and CLK4, some off-target activity against PIM1/3 and SGK085 has been reported at higher concentrations.[5] It is important to consider these potential off-target effects when interpreting your data, especially when using high concentrations of the inhibitor.
Experimental Protocols and Visualizations
Protocol: Western Blot Analysis of SR Protein Phosphorylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[17] Incubate the membrane with a primary antibody specific for the phosphorylated form of your target SR protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This compound Signaling Pathway
Caption: this compound inhibits CLK1/4, leading to SR protein dephosphorylation and altered alternative splicing.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the effects of this compound on cellular processes.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 5. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. sinobiological.com [sinobiological.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. praxilabs.com [praxilabs.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. ethosbiosciences.com [ethosbiosciences.com]
- 15. goldbio.com [goldbio.com]
- 16. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abinscience.com [abinscience.com]
- 18. researchgate.net [researchgate.net]
troubleshooting inconsistent results with KH-CB19
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4. Inconsistent experimental outcomes can be a significant challenge; this resource is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of CLK1 and CLK4. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream targets, primarily serine/arginine-rich (SR) proteins.[1] This inhibition of SR protein phosphorylation alters pre-mRNA splicing patterns, making this compound a valuable tool for studying alternative splicing.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the activity of this compound. The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[3][4] For use, prepare a stock solution in DMSO (soluble up to 40 mM). This stock solution should be aliquoted into single-use volumes and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year) to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][5]
Q3: In which cell lines and at what concentrations has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in various cell lines. For example, in human microvascular endothelial cells (HMEC-1), a concentration of 10 µM for 1 hour was sufficient to reduce the phosphorylation of SR proteins.[1][3] In A549 cells, a concentration of 50 µM for 6 hours was used to inhibit CLK4.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a highly selective inhibitor for CLK1 and CLK4, some off-target activity has been reported. For instance, it can inhibit DYRK1A with an IC50 of 55.2 nM.[3] Cross-screening against a large panel of kinases has shown strong interactions primarily with CLK family members.[2] Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound integrity to experimental variability. This guide provides a systematic approach to troubleshooting.
Problem 1: No observable effect of this compound on SR protein phosphorylation or alternative splicing.
| Possible Cause | Recommended Action |
| Compound Degradation | Confirm proper storage of this compound (aliquoted, -20°C or -80°C).[3][5] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. If degradation is suspected, consider purchasing a new batch. |
| Suboptimal Concentration | The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for your system. |
| Insufficient Incubation Time | The kinetics of SR protein dephosphorylation can vary. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration. |
| Low Target Expression | Confirm that your cell line expresses CLK1 and/or CLK4 at sufficient levels for this compound to elicit a response. This can be checked by Western blot or RT-qPCR. |
| Technical Issues with Assay | For Western blotting, ensure the use of phosphatase inhibitors during cell lysis. For RT-PCR, verify primer design to specifically amplify the splice variants of interest.[6][7] |
Problem 2: High variability between experimental replicates.
| Possible Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and growth phase across all experiments. Over-confluent or stressed cells may respond differently to treatment. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Uneven Drug Distribution | After adding this compound to the cell culture medium, ensure thorough but gentle mixing to achieve a uniform concentration in each well. |
| Inconsistent Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity in the incubator throughout the experiment. Temperature fluctuations can significantly impact kinase activity. |
| Variable DMSO Concentration | Ensure the final concentration of DMSO is the same in all wells, including vehicle controls, and is kept below 0.5% to avoid solvent-induced artifacts. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various kinases.
| Kinase | IC50 (nM) |
| CLK1 | 19.7[3] |
| CLK3 | 530[3] |
| DYRK1A | 55.2[3] |
Experimental Protocols
Western Blotting for Phosphorylated SR Proteins
This protocol provides a general framework for detecting changes in SR protein phosphorylation following this compound treatment.
-
Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentration of this compound or vehicle control (DMSO) for the determined time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated SR protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
RT-PCR for Alternative Splicing Analysis
This protocol outlines the steps to analyze changes in alternative splicing patterns.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a TRIzol-based method or a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of interest. This allows for the amplification of multiple splice isoforms in the same reaction.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the different splice variants. The relative intensity of the bands will indicate the changes in splicing patterns.
-
Quantitative Analysis (optional): For more precise quantification, perform quantitative real-time PCR (qRT-PCR) using primers specific to each splice isoform.[7][8]
Visualizations
Caption: Mechanism of action of this compound in regulating alternative splicing.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 2. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 7. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CLK Inhibitors: KH-CB19 versus TG003
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of protein kinases and for validating them as therapeutic targets. This guide provides a comprehensive comparison of two widely used inhibitors of the Cdc2-like kinase (CLK) family, KH-CB19 and TG003, with a focus on their inhibitory activity, cellular efficacy, and the experimental methodologies used for their characterization.
The CLK family of dual-specificity kinases, comprising CLK1, CLK2, CLK3, and CLK4, plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and viral infections, making these kinases attractive targets for therapeutic intervention. This guide offers an objective comparison of this compound and TG003 to aid researchers in selecting the appropriate tool for their specific research needs.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and TG003 against various CLK isoforms and the related DYRK1A kinase. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | TG003 IC50 (nM) |
| CLK1 | 19.7[1][2] | 20[3] |
| CLK2 | Not Reported | 200[3] |
| CLK3 | 530[1][2] | >10,000[3] |
| CLK4 | Not Reported | 15[3] |
| DYRK1A | 55.2[2] | 12 |
In Vitro and Cellular Activity Comparison
Biochemical assays demonstrate that this compound and TG003 are potent inhibitors of CLK1, with comparable IC50 values in the low nanomolar range.[1][2][3] However, their selectivity profiles across the CLK family differ. TG003 also potently inhibits CLK4, while being significantly less active against CLK2 and inactive against CLK3.[3] this compound, on the other hand, shows strong inhibition of CLK1 and moderate activity against CLK3.[1][2] Both inhibitors also exhibit potent activity against DYRK1A.[2]
In cellular assays, this compound has been shown to be more effective than TG003 at inhibiting the phosphorylation of SR proteins.[4] One study demonstrated that at a concentration of 10 µM, this compound had a much greater effect on reducing the phosphorylation of SR proteins in human microvascular endothelial cells compared to the same concentration of TG003.[4] This suggests that this compound may have better cell permeability or be less susceptible to cellular efflux mechanisms.
A key difference in their mechanism of action is that TG003 is an ATP-competitive inhibitor, whereas this compound binds to the ATP-binding site in a non-ATP mimetic fashion.[3] This alternative binding mode of this compound may contribute to its distinct selectivity profile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize CLK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
This compound and TG003
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound and TG003 in Kinase Assay Buffer.
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate. Include a DMSO-only control.
-
Add 2.5 µL of a solution containing the CLK1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cellular SR Protein Phosphorylation Assay (Western Blot)
This assay assesses the ability of inhibitors to block the phosphorylation of SR proteins within a cellular context.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
This compound and TG003
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-SR proteins (e.g., mAb104)
-
Primary antibody for a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or TG003 for a specified time (e.g., 1-4 hours). Include a DMSO-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the inhibitors on SR protein phosphorylation.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: CLK Signaling Pathway in Alternative Splicing.
Caption: Comparative Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of KH-CB19 and Other CLK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cdc2-like kinase (CLK) inhibitor KH-CB19 with other notable CLK inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their studies of alternative splicing, signaling pathways, and therapeutic development.
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and viral infections, making CLKs attractive therapeutic targets. This compound is a potent and selective inhibitor of CLK1 and CLK4. This guide compares its efficacy with other well-characterized CLK inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other prominent CLK inhibitors against CLK isoforms and the closely related DYRK kinases, which are common off-targets.
Table 1: Inhibitory Activity (IC50, nM) against CLK Isoforms
| Inhibitor | CLK1 | CLK2 | CLK3 | CLK4 | Reference(s) |
| This compound | 19.7 - 20 | - | 530 | Potent inhibition noted | [1][2] |
| TG003 | 20 | 200 | >10,000 | 15 | [3] |
| SM08502 (Cirtuvivint) | - | - | - | - | Data not available in sources |
| ML315 | Potent | Moderate | - | Potent | Data not available in sources |
| K00546 | - | - | - | - | Data not available in sources |
| Rogocekib (CTX-712) | - | - | - | - | Data not available in sources |
"-": Data not available in the searched resources.
Table 2: Inhibitory Activity (IC50, nM) against Off-Target DYRK Kinases
| Inhibitor | DYRK1A | DYRK1B | Reference(s) |
| This compound | 55.2 | - | [1] |
| TG003 | 24 | 34 | [3] |
| ML315 | Moderate inhibition | - | Data not available in sources |
"-": Data not available in the searched resources.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the central role of CLKs in the regulation of pre-mRNA splicing and a general workflow for evaluating CLK inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the IC50 value of a CLK inhibitor against a specific CLK isoform.
Materials:
-
Recombinant human CLK enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
CLK Inhibitor (e.g., this compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the CLK inhibitor in the Kinase Assay Buffer. A DMSO control should be included.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.
-
Prepare a master mix containing Kinase Assay Buffer, ATP (at a concentration near the Km for the specific CLK), and the substrate. Add 2 µL of this master mix to each well.
-
Prepare a solution of the CLK enzyme in Kinase Assay Buffer.
-
Initiate Reaction: Add 2 µL of the CLK enzyme solution to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][5][6]
Cellular SR Protein Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the effect of a CLK inhibitor on the phosphorylation of SR proteins in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
CLK Inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against a specific phosphorylated SR protein (e.g., anti-phospho-SRSF1)
-
Primary antibody against total SR protein (for loading control)
-
Primary antibody against a housekeeping protein (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CLK inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total SR protein and a housekeeping protein for normalization.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated SR protein signal to the total SR protein signal and/or the housekeeping protein signal.[9][10]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bioradiations.com [bioradiations.com]
Validating KH-CB19 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of KH-CB19, a potent and selective inhibitor of Cdc2-like kinases (CLKs). We present a comparative analysis with the alternative CLK inhibitor, TG003, and detail experimental protocols to assess direct target binding and downstream functional consequences of CLK inhibition.
Introduction to this compound and Target Engagement
This compound is a highly specific inhibitor of CLK isoforms 1 and 4 (CLK1/CLK4), playing a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Unlike many kinase inhibitors, this compound exhibits a non-ATP mimetic binding mode, interacting with the kinase hinge region through halogen bonding.[1][2] Validating that a compound like this compound reaches and binds to its intended target within a cellular context is a critical step in drug discovery. This confirmation of target engagement is essential to link the compound's biochemical activity to its cellular and physiological effects.
Comparative Analysis of CLK Inhibitors
This compound demonstrates potent inhibition of CLK1 with an IC50 value of approximately 20 nM.[1] In cellular assays, it has been shown to be more efficacious than the commonly used CLK inhibitor, TG003, in reducing the phosphorylation of SR proteins.[1] Below is a summary of the reported IC50 values for this compound and TG003 against various CLK isoforms.
| Kinase | This compound IC50 (nM) | TG003 IC50 (nM) |
| CLK1 | 19.7[3][4] | 20[5] |
| CLK3 | 530[3][4] | >10,000[1] |
| CLK4 | Not explicitly found | 15[5] |
Methods for Validating Target Engagement
Several robust methods can be employed to confirm the intracellular engagement of this compound with its target, CLK1. These techniques range from direct biophysical measurements of binding to the assessment of downstream functional outcomes.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle lies in the stabilization of the target protein upon ligand binding, leading to an increased resistance to thermal denaturation.
Experimental Workflow:
Detailed Protocol: A detailed protocol for performing a CETSA experiment can be found in the appendix.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.
Signaling Pathway:
Detailed Protocol: A specific protocol for a CLK1 NanoBRET™ assay is provided in the appendix.
Western Blot for Phosphorylated SR Proteins
A downstream functional validation of this compound target engagement involves measuring the phosphorylation status of its known substrates, the SR proteins. Inhibition of CLK1 by this compound leads to a decrease in the phosphorylation of these proteins.
Logical Relationship:
Detailed Protocol: A protocol for western blot analysis of phosphorylated SR proteins is available in the appendix.
Downstream Functional Validation: Alternative Splicing of Tissue Factor (TF)
This compound has been shown to affect the alternative splicing of tissue factor (TF), leading to changes in the ratio of full-length TF (flTF) and alternatively spliced human TF (asHTF).[2] This provides a robust functional assay to confirm target engagement.
Experimental Approach:
-
Cell Treatment: Treat a suitable cell line (e.g., human microvascular endothelial cells) with varying concentrations of this compound.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe to cDNA.
-
RT-PCR: Perform Reverse Transcription PCR (RT-PCR) using primers that flank the alternatively spliced region of the TF pre-mRNA.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to visualize the different splice isoforms.
-
Quantification: Quantify the band intensities to determine the relative abundance of flTF and asHTF.
Expected Outcome: Treatment with this compound is expected to alter the ratio of flTF to asHTF in a dose-dependent manner, providing functional evidence of CLK1 inhibition.
Conclusion
Validating the cellular target engagement of this compound is achievable through a combination of direct and indirect methods. The Cellular Thermal Shift Assay and NanoBRET™ provide direct evidence of binding to CLK1 in cells. Western blotting for phosphorylated SR proteins and analyzing the alternative splicing of downstream targets like Tissue Factor serve as robust functional readouts of target inhibition. By employing these methods, researchers can confidently establish a link between the biochemical activity of this compound and its cellular effects, a critical step in its development as a chemical probe or therapeutic agent.
Appendix: Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
-
Cell Culture: Plate HEK293 cells in a suitable format and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CLK1 by western blot using a CLK1-specific antibody. A loading control should also be used.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CLK1 against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target stabilization.
NanoBRET™ CLK1 Target Engagement Assay Protocol
-
Cell Transfection: Transfect HEK293 cells with a vector expressing a NanoLuc®-CLK1 fusion protein.
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well plate.[6]
-
Tracer and Compound Addition: Add the NanoBRET™ Tracer K-5 to the cells, followed by the addition of various concentrations of this compound or a vehicle control.[6]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[6]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 value for target engagement.
Western Blot Protocol for Phosphorylated SR Proteins
-
Cell Treatment and Lysis: Treat cells (e.g., human microvascular endothelial cells) with this compound. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the phosphorylated form of SR proteins (e.g., anti-phospho-SR-protein antibody, clone 1H4) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total SR proteins and a loading control (e.g., GAPDH or β-actin) to normalize the data.
RT-PCR Protocol for Tissue Factor Alternative Splicing
-
RNA Isolation: Isolate total RNA from this compound-treated and control cells using a standard RNA extraction method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and appropriate primers (oligo(dT) or random hexamers).
-
PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the Tissue Factor gene.
-
Agarose Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel.
-
Visualization and Quantification: Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and quantify the intensity of the bands corresponding to the different splice isoforms using densitometry software. The ratio of the isoforms can then be calculated.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. merckmillipore.com [merckmillipore.com]
KH-CB19: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor KH-CB19 with other alternatives, focusing on its selectivity profile. The information is supported by experimental data to aid in research and drug development decisions.
Executive Summary
This compound is a potent and highly selective inhibitor of the CDC2-like kinase (CLK) family, particularly CLK1 and CLK4.[1][2][3][4][5] It operates through a non-ATP mimetic binding mode, contributing to its high specificity.[2] This contrasts with broader-spectrum inhibitors like TG003, which, while potent against CLK1 and CLK4, also exhibits activity against other kinases. The selectivity of this compound makes it a valuable tool for specifically investigating the roles of CLK1 and CLK4 in cellular processes, most notably in the regulation of alternative splicing.
Kinase Selectivity Profile of this compound and Alternatives
The inhibitory activity of this compound and the alternative inhibitor TG003 against a panel of selected kinases is summarized below. This compound demonstrates a more focused inhibitory profile, primarily targeting the CLK family.
| Kinase Target | This compound IC50 (nM) | TG003 IC50 (nM) | Kinase Family |
| CLK1 | 19.7 - 20 [4][6] | 20 [6][7] | CMGC |
| CLK2 | - | 200[6][7] | CMGC |
| CLK3 | 530 [4] | >10,000[7] | CMGC |
| CLK4 | Potent inhibitor | 15[6][7] | CMGC |
| DYRK1A | 55.2 | 24 | CMGC |
| DYRK1B | - | 34 | CMGC |
| Casein Kinase 1 (CK1) | - | Active | Other |
Note: A lower IC50 value indicates higher potency.
Experimental Methodologies
The selectivity of this compound has been primarily characterized using two key experimental approaches: thermal shift assays for broad screening and enzymatic activity assays for detailed inhibitory potency assessment.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This technique was employed for the initial broad screening of this compound against a large panel of kinases to identify potential targets.
Principle: TSA measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A selective inhibitor will bind to and stabilize its target kinase, resulting in a significant increase in its Tm.
General Protocol:
-
Reaction Mixture Preparation: The target kinase is incubated with the inhibitor (this compound) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Thermal Denaturation: The temperature of the reaction mixture is gradually increased in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the resulting fluorescence curve. A significant shift in Tm in the presence of the inhibitor compared to a control (DMSO) indicates binding.
Enzymatic Activity Assay
Following the initial screening, the inhibitory potency (IC50) of this compound against specific kinases was determined using enzymatic activity assays.
Principle: These assays directly measure the catalytic activity of the kinase. The transfer of a phosphate (B84403) group from ATP to a substrate (a peptide or protein) is quantified. The ability of an inhibitor to block this phosphotransferase activity is measured.
General Protocol (Example using a luminescence-based assay):
-
Kinase Reaction: The target kinase, its specific substrate, and ATP are incubated in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of the inhibitor (this compound) is added to the reaction mixture.
-
ATP Detection: After the kinase reaction, the amount of remaining ATP is quantified using a luciferase/luciferin system. The amount of light produced is proportional to the ATP concentration.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the inhibition data against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
CLK-Mediated Regulation of Alternative Splicing
Cdc2-like kinases (CLKs) play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for generating protein diversity. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key splicing factors. This phosphorylation event modulates the activity of SR proteins, influencing their localization and their interaction with the spliceosome, thereby controlling the selection of splice sites. Inhibition of CLKs with compounds like this compound can alter these splicing patterns.
Caption: CLK1/4-mediated phosphorylation of SR proteins is a key step in regulating pre-mRNA splicing.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity profile of a kinase inhibitor like this compound typically involves a multi-step workflow, starting with a broad screen and narrowing down to specific targets for detailed characterization.
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific CLK inhibitors from a nov ... | Article | H1 Connect [archive.connect.h1.co]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
Assessing Off-Target Effects of KH-CB19 on DYRK1A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CDC2-like kinase (CLK) inhibitor, KH-CB19, with known inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Understanding the off-target effects of kinase inhibitors is crucial for the interpretation of experimental results and the development of selective therapeutics. This document presents key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate an objective assessment of this compound's activity on DYRK1A.
Data Presentation: Inhibitor Specificity and Potency
The following table summarizes the in vitro potency of this compound against its intended targets (CLK1 and CLK4) and its off-target activity towards DYRK1A. For comparative purposes, the potencies of well-characterized DYRK1A inhibitors, Harmine and EHT 1610, are also presented.
| Compound | Primary Target(s) | IC50 (nM) vs Primary Target(s) | Off-Target | IC50 (nM) vs Off-Target | Reference(s) |
| This compound | CLK1, CLK4 | CLK1: 19.7 - 20 | DYRK1A | 55.2 | [1][2] |
| Harmine | DYRK1A | 80 | MAO-A | - | [3] |
| EHT 1610 | DYRK1A, DYRK1B | DYRK1A: 0.36, DYRK1B: 0.59 | - | - | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (DYRK1A)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against DYRK1A using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant full-length human DYRK1A enzyme
-
DYRKtide substrate (RRRFRPASPLRGPPK)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle to the wells of a 96-well plate.
-
Add 2.5 µL of a solution containing the DYRK1A enzyme and DYRKtide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for DYRK1A.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: SR Protein Phosphorylation (Western Blot)
This protocol outlines the steps to assess the inhibitory effect of a compound on the phosphorylation of Serine/Arginine-rich (SR) proteins, which are downstream targets of CLK kinases, in a cellular context.
Materials:
-
Human cell line (e.g., HEK293 or U2OS)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SR protein (specific for a particular phosphorylation site), anti-total SR protein, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 1-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total SR protein and a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SR protein signal to the total SR protein signal and/or the loading control.
Mandatory Visualization
References
Comparative Analysis of CLK Inhibitors: KH-CB19 vs. T-025
A detailed guide for researchers on the biochemical potency, cellular activity, and experimental protocols for two prominent Cdc2-like kinase inhibitors.
This guide provides a comprehensive comparative analysis of two potent Cdc2-like kinase (CLK) inhibitors, KH-CB19 and T-025. Developed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows to facilitate an objective comparison of these two compounds.
Introduction to this compound and T-025
This compound is a potent and selective inhibitor of Cdc2-like kinase (CLK) isoforms 1 and 4.[1] It has been shown to suppress the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[1] T-025 is an orally available and potent pan-inhibitor of CLKs, with high affinity for all four CLK isoforms (CLK1, CLK2, CLK3, and CLK4).[2][3] It has demonstrated anti-proliferative effects in various cancer cell lines and has been investigated for its potential in treating MYC-driven cancers.[2][4] Both molecules represent valuable tools for studying the role of CLKs in cellular processes and as potential therapeutic agents.
Biochemical Potency and Kinase Selectivity
A direct comparison of inhibitory activity reveals differences in potency and selectivity between this compound and T-025 across the CLK family and other related kinases. T-025 exhibits broader and more potent inhibition across all CLK isoforms compared to this compound, which shows higher selectivity for CLK1 and CLK4.
| Inhibitor | Target Kinase | IC50 (nM) | Kd (nM) | Other Notable Targets (IC50/Kd in nM) |
| This compound | CLK1 | 19.7[5] | - | DYRK1A (55.2)[6] |
| CLK3 | 530[5] | - | ||
| T-025 | CLK1 | - | 4.8[2][7] | DYRK1A (0.074, Kd)[2] |
| CLK2 | - | 0.096[2][7] | DYRK1B (1.5, IC50)[7] | |
| CLK3 | - | 6.5[2][7] | DYRK2 (32, Kd)[2] | |
| CLK4 | - | 0.61[2][7] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary.
Cellular Activity: SR Protein Phosphorylation and Alternative Splicing
Both this compound and T-025 have been shown to modulate the phosphorylation of SR proteins and affect alternative splicing, consistent with their mechanism of action as CLK inhibitors.
This compound: In human microvascular endothelial cells (HMEC-1), treatment with 10 µM this compound for one hour led to a reduction in the phosphorylation of SRp75, SRp55, and SRp20.[5] Furthermore, this compound was effective in suppressing the TNF-α-induced increase in phosphorylation of all analyzed SR proteins.[8] This inhibition of SR protein phosphorylation by this compound has been shown to modulate the alternative splicing of tissue factor (TF) pre-mRNA, affecting the expression of full-length TF (flTF) and alternatively spliced human TF (asHTF).[8]
T-025: T-025 has been shown to reduce CLK-dependent phosphorylation in cancer cell lines, leading to the induction of exon skipping.[4] In MDA-MB-468 breast cancer cells, T-025 treatment resulted in decreased phosphorylation of CLK2.[2] In vivo studies in mice demonstrated that oral administration of T-025 (50 mg/kg) suppressed CLK-dependent phosphorylation and induced exon skipping in various genes.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: CLK-mediated phosphorylation of SR proteins and its inhibition.
Caption: Western blot workflow for analyzing SR protein phosphorylation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the IC50 value of an inhibitor against a specific CLK isoform.
Materials:
-
Recombinant human CLK enzyme (e.g., CLK1)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
Test inhibitor (this compound or T-025)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO control. Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate (MBP). Add the master mix to each well.
-
Initiate Reaction: Prepare a solution of the CLK enzyme in Kinase Assay Buffer. Add the enzyme solution to each well to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of SR Protein Phosphorylation
This protocol is designed to measure the phosphorylation status of SR proteins in cells treated with a CLK inhibitor.
Cell Culture and Treatment:
-
Culture cells (e.g., HMEC-1) to 70-80% confluency.
-
Pre-treat cells with the CLK inhibitor (e.g., 10 µM this compound) or vehicle (DMSO) for 1 hour.
-
If applicable, stimulate the cells with an agonist (e.g., 10 ng/ml TNF-α) for a short period (e.g., 2 minutes) to induce SR protein phosphorylation.
Sample Preparation and Western Blotting:
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR-specific antibodies) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound and T-025 are both potent inhibitors of the CLK family of kinases, with distinct selectivity profiles. T-025 acts as a pan-CLK inhibitor with high potency against all four isoforms, while this compound demonstrates selectivity for CLK1 and CLK4. Both compounds effectively reduce the phosphorylation of SR proteins and modulate alternative splicing in cellular contexts. The choice between these inhibitors will depend on the specific research question, whether broad inhibition of the CLK family or more selective targeting of specific isoforms is desired. The provided data and protocols serve as a valuable resource for researchers investigating the roles of CLKs in health and disease.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T025 | CDK | TargetMol [targetmol.com]
- 4. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 8. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CLK1 Inhibition: A Comparative Guide to KH-CB19 and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the potent and selective CDC2-like kinase 1 (CLK1) inhibitor, KH-CB19, with the gold-standard genetic approach of small interfering RNA (siRNA) knockdown to validate its on-target effects.
This guide will delve into the experimental data supporting this compound as a specific CLK1 inhibitor by demonstrating that its phenotypic effects are phenocopied by the targeted knockdown of CLK1. We will present quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Performance Comparison: this compound vs. CLK1 siRNA
The primary function of CLK1 is the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the regulation of pre-mRNA splicing. Inhibition of CLK1, therefore, leads to a reduction in SR protein phosphorylation and subsequent alterations in alternative splicing. The following table summarizes the comparative effects of this compound treatment and CLK1 siRNA knockdown on key cellular processes.
| Parameter | This compound | CLK1 siRNA Knockdown | Reference |
| CLK1 Inhibition | Potent and selective inhibitor with an IC50 of 19.7 nM for CLK1. | Direct reduction of CLK1 protein expression. | N/A |
| SR Protein Phosphorylation | Suppresses phosphorylation of SR proteins in cells.[1] | Correlates with reduced SR protein phosphorylation. | Implied by CLK1 function |
| Alternative Splicing | Alters splicing of tissue factor (TF) isoforms.[1] | Alters splicing of influenza A virus M protein mRNA, similar to this compound.[2] | [2] |
| Viral Replication (Influenza A) | Inhibits influenza virus replication with an IC50 of 13.6 µM. | Reduces influenza A/WSN/33 virus replication.[2][3] | [2][3] |
Experimental Validation: Phenocopying with siRNA
A key strategy to confirm that the observed effects of a chemical inhibitor are due to its interaction with the intended target is to compare them with the effects of genetically silencing that target. In the context of this compound, studies have demonstrated that siRNA-mediated knockdown of CLK1 produces similar downstream effects, thereby validating CLK1 as the primary target of the inhibitor.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the CLK1 signaling pathway and the experimental workflow for validating an inhibitor's specificity using siRNA.
Caption: CLK1 signaling pathway and points of intervention.
Caption: Workflow for validating inhibitor specificity using siRNA.
Detailed Experimental Protocols
The following are representative protocols for key experiments involved in confirming CLK1 inhibition by this compound using siRNA.
siRNA-Mediated Knockdown of CLK1
This protocol is adapted from methodologies used in studies investigating CLK1 function.
-
Cell Culture and Transfection:
-
Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For transfection, seed cells in 6-well plates to reach 50-70% confluency on the day of transfection.
-
Use a commercially available siRNA targeting human CLK1 (e.g., Dharmacon ON-TARGETplus SMARTpool) and a non-targeting control siRNA.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A final siRNA concentration of 25-50 nM is typically effective.
-
Add the transfection complexes to the cells and incubate for 48-72 hours before subsequent experiments.
-
-
Verification of Knockdown (Western Blot):
-
After incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CLK1 (e.g., from Santa Cruz Biotechnology or Abcam) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis of Alternative Splicing (RT-qPCR)
This protocol is based on the analysis of viral mRNA splicing as described by Artarini et al. (2019).
-
RNA Extraction and cDNA Synthesis:
-
Following siRNA knockdown and/or this compound treatment, extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Design primers to specifically amplify the different splice variants of the target gene (e.g., the spliced M2 and unspliced M1 transcripts of influenza A virus).
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative expression of each splice variant.
-
Conclusion
The convergence of phenotypic outcomes between chemical inhibition with this compound and genetic knockdown of CLK1 via siRNA provides strong evidence for the on-target activity of this compound. The reduction in SR protein phosphorylation and the congruent alterations in alternative splicing patterns solidify the role of this compound as a specific and valuable tool for studying CLK1-mediated cellular processes and as a potential therapeutic agent. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to validate the mechanism of action of this and other kinase inhibitors.
References
Unveiling the Potency of KH-CB19: A Comparative Guide to its Effect on SR Protein Phosphorylation
For Immediate Release
This guide provides a comprehensive analysis of KH-CB19, a potent inhibitor of Cdc2-like kinases (CLKs), and its significant impact on the phosphorylation of Serine/Arginine-rich (SR) proteins. Intended for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with other known inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.
Executive Summary
This compound has emerged as a highly selective and potent inhibitor of CLK1 and CLK4, key regulators of pre-mRNA splicing through their phosphorylation of SR proteins. Dysregulation of this pathway is implicated in numerous diseases, making targeted inhibition a promising therapeutic strategy. This guide presents a comparative analysis of this compound against other inhibitors, namely TG003 and SRPIN340, highlighting its efficacy and selectivity. Detailed experimental protocols for validating the effects of these inhibitors on SR protein phosphorylation are provided, alongside visual representations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of Kinase Inhibitors
The inhibitory activity of this compound and its alternatives, TG003 (a CLK inhibitor) and SRPIN340 (an SRPK1 inhibitor), has been quantified to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | CLK1 | 19.7 | [1][2][3][4] |
| CLK3 | 530 | [1][3][4] | |
| TG003 | CLK1 | 20 | [5][6][7][8] |
| CLK2 | 200 | [5][6] | |
| CLK4 | 15 | [5][7][8] | |
| CK1α | 330 | [9] | |
| CK1δ | 340 | [9] | |
| CK1ε | 1400 | [9] | |
| SRPIN340 | SRPK1 | 960 | [10] |
| SRPK2 | 7400 | [10] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
To ensure the accurate validation of this compound's effect on SR protein phosphorylation, the following detailed experimental protocols are provided.
Western Blot for Phosphorylated SR Proteins
This protocol outlines the steps to qualitatively and semi-quantitatively measure the phosphorylation status of SR proteins in cultured cells following treatment with kinase inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound, TG003, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-6 hours).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the SR protein of interest (e.g., anti-phospho-SRSF1) overnight at 4°C. Recommended antibody dilutions typically range from 1:500 to 1:2000, but should be optimized by the end-user.[11][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
7. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total SR protein or a housekeeping protein like GAPDH or β-actin.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro inhibitory activity of compounds against CLK1.
1. Reagents and Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound, TG003, or other test compounds
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test compound, recombinant CLK1 enzyme, and the substrate (MBP).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: SR Protein Phosphorylation Pathway and Inhibitor Action.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. This compound | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. boster.com [boster.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Splicing Modulators: KH-CB19 in Focus
In the intricate landscape of gene expression, alternative splicing stands as a pivotal mechanism for generating proteomic diversity from a finite set of genes. The dysregulation of this process is a hallmark of numerous diseases, propelling the development of splicing modulators as a promising therapeutic strategy. This guide provides a comprehensive comparison of KH-CB19, a selective inhibitor of CDC2-like kinases (CLKs), with other prominent splicing modulators, including Risdiplam, Branaplam, and H3B-8800. We delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Different Targets
Splicing modulators achieve their effects through diverse mechanisms, primarily by targeting key components of the splicing machinery or the pre-mRNA substrate itself.
This compound: Targeting the Kinases that Regulate Splicing
This compound is a potent and highly specific inhibitor of the CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4).[1][2] These kinases play a crucial role in regulating alternative splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2][3] SR proteins are essential splicing factors that bind to exonic splicing enhancers (ESEs) and recruit the spliceosome to the correct splice sites. By inhibiting CLK1/CLK4, this compound prevents the phosphorylation of SR proteins, thereby altering their activity and modulating splice site selection.[1][2] Notably, this compound exhibits a unique non-ATP mimetic binding mode, interacting with the kinase hinge region through halogen bonding.[1][2] This distinct interaction contributes to its high selectivity.
Risdiplam and Branaplam: Direct Modulation of SMN2 Splicing
In contrast to this compound, Risdiplam (Evrysdi®) and Branaplam act directly on the pre-mRNA of the Survival of Motor Neuron 2 (SMN2) gene.[4][5][6][7] In Spinal Muscular Atrophy (SMA), a deficiency in the SMN protein, primarily due to mutations in the SMN1 gene, leads to motor neuron degeneration. The SMN2 gene can produce some functional SMN protein, but inefficient splicing of its pre-mRNA leads to the exclusion of exon 7, resulting in a truncated, non-functional protein. Risdiplam and Branaplam bind to specific sites on the SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[7][8][9] Branaplam was also later found to modulate the splicing of the huntingtin (HTT) gene, leading to the degradation of the mutant HTT protein.[10][11]
H3B-8800: Inhibiting a Core Spliceosomal Component
H3B-8800 takes a different approach by targeting a core component of the spliceosome itself. It is an orally available small-molecule inhibitor of the SF3B1 protein, a key component of the SF3b complex within the U2 snRNP.[12][13][14] The SF3b complex is essential for the recognition of the branch point sequence during the early stages of spliceosome assembly.[13] H3B-8800 has shown preferential lethality in cancer cells harboring mutations in spliceosomal proteins like SF3B1.[12][13][15] By directly interacting with the SF3b complex, H3B-8800 disrupts the assembly of the spliceosome, leading to global splicing alterations that are particularly detrimental to cancer cells reliant on aberrant splicing.[15]
Diagram of Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of Action of Different Splicing Modulators.
Comparative Data
The following tables summarize key quantitative data for this compound and its comparators. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual studies.
Table 1: In Vitro Potency of Splicing Modulators
| Compound | Target | Assay | IC50 | Reference |
| This compound | CLK1 | Kinase Assay | 19.7 nM | [16] |
| CLK3 | Kinase Assay | 530 nM | [16] | |
| Risdiplam | SMN2 Splicing | Cell-based Reporter Assay | ~100 nM | [8] |
| Branaplam | HTT Splicing | Cell-based Assay | <10 nM | [11] |
| H3B-8800 | SF3b Complex Binding | Competitive Binding Assay | ~1 nM | [15] |
Table 2: Cellular Effects of Splicing Modulators
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | Human Microvascular Endothelial Cells | Inhibition of SR protein phosphorylation | 10 µM | [16] |
| A549 cells | Inhibition of influenza virus replication | IC50 = 13.6 µM | [16][17] | |
| Risdiplam | SMA Patient-derived Fibroblasts | Increased full-length SMN2 mRNA | Not specified | [8] |
| Branaplam | Huntington's Disease Patient-derived Fibroblasts | Reduction of mutant HTT protein | Not specified | [11] |
| H3B-8800 | K562 (SF3B1 mutant) | Preferential cell killing | Not specified | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of splicing modulators. Below are protocols for key experiments.
In Vitro Kinase Assay for CLK Inhibition (for this compound)
This assay determines the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human CLK1 or CLK4, kinase buffer, ATP, a suitable peptide substrate (e.g., a synthetic peptide containing an SR protein-derived sequence), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Splicing Reporter Assay (for Risdiplam and Branaplam)
This assay quantifies the ability of a compound to modulate the splicing of a specific target gene in living cells.
Methodology:
-
Constructs: A reporter plasmid containing the target exon and its flanking intronic sequences (e.g., SMN2 exon 7) flanked by two different fluorescent reporter genes (e.g., GFP and RFP). The reporters are in different reading frames, such that only one is expressed depending on whether the target exon is included or excluded.
-
Procedure: a. Transfect the reporter plasmid into a suitable cell line (e.g., HEK293). b. Treat the transfected cells with serial dilutions of the splicing modulator (e.g., Risdiplam) for 24-48 hours. c. Measure the fluorescence of both reporter proteins using a plate reader or flow cytometer.
-
Data Analysis: The ratio of the two fluorescent signals reflects the ratio of the two splice isoforms. Calculate the EC50 value, the concentration at which the compound produces 50% of its maximal effect.
RT-qPCR for Splice Isoform Quantification
This method directly measures the relative abundance of different splice variants of a target gene.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the splicing modulator of interest. After the desired incubation period, harvest the cells and extract total RNA using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers that specifically amplify the different splice isoforms (e.g., one primer pair that amplifies the exon-included transcript and another that amplifies the exon-skipped transcript).
-
Data Analysis: Use the ΔΔCt method to calculate the relative expression of each isoform, normalized to a housekeeping gene. The change in the ratio of the isoforms in treated versus untreated cells indicates the effect of the modulator.
Experimental Workflow for Splicing Modulator Evaluation
Caption: General Workflow for Evaluating Splicing Modulators.
Conclusion
This compound represents a distinct class of splicing modulators that acts by inhibiting the CLK family of kinases, key regulators of SR protein phosphorylation. This mechanism contrasts with that of modulators like Risdiplam and Branaplam, which directly target pre-mRNA, and H3B-8800, which inhibits a core component of the spliceosome. The choice of a particular splicing modulator for therapeutic development will depend on the specific disease, the desired level of target engagement, and the selectivity profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel splicing modulators. As our understanding of the complexities of splicing regulation deepens, so too will our ability to design and develop more precise and effective therapies for a wide range of diseases.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Modulators of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risdiplam - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Branaplam - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 11. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H3B-8800 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Facebook [cancer.gov]
- 15. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ora.ox.ac.uk [ora.ox.ac.uk]
Comparative Analysis of KH-CB19: A Highly Selective CLK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor KH-CB19 against other alternatives, supported by experimental data. This compound is a potent and highly specific inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] CLK kinases are crucial regulators of alternative pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] The exceptional selectivity of this compound makes it a valuable tool for studying the roles of CLK1 and CLK4 in cellular processes and a promising lead compound for drug discovery.[1]
Quantitative Performance Comparison
The inhibitory activity of this compound has been assessed against a panel of kinases and compared with the alternative CLK inhibitor, TG003. The data highlights the superior selectivity of this compound for CLK1 over other CLK isoforms and other kinase families.
| Kinase Target | This compound IC₅₀ (nM) | TG003 IC₅₀ (nM) | Notes |
| CLK1 | 19.7 - 20[3] | 20[4][5][6][7][8] | Both compounds are potent inhibitors of CLK1. |
| CLK2 | Reduced Affinity[1] | 200[4][5][6][7][8] | This compound shows lower affinity for CLK2 compared to TG003. |
| CLK3 | 530[3] | >10,000[5][7][8] | This compound is ~100-fold selective for CLK1 over CLK3.[1] TG003 has no significant effect on CLK3.[4] |
| CLK4 | Potent Inhibitor[1][2] | 15[4][5][6][7][8] | Both compounds are potent inhibitors of CLK4. |
| DYRK1A | 55.2 | 24[7] | TG003 shows off-target activity against DYRK1A.[9] |
| DYRK1B | Not Reported | 34[7] | TG003 also shows off-target activity against DYRK1B. |
| Casein Kinase 1 (CK1) | Not Reported | Inhibitor[5] | TG003 exhibits cross-reactivity with CK1. |
Kinase Selectivity Profile
This compound has demonstrated a remarkable selectivity profile in broad screening panels. In an initial screen against 71 different protein kinases, this compound showed no significant inhibition of any other kinase, confirming its high selectivity for CLKs. A subsequent cross-screening using a thermal shift assay against 129 kinases further confirmed that strong interactions were limited to CLK family members, particularly CLK1 and CLK4.[1] In contrast, the comparator compound TG003 shows cross-reactivity with several other kinases, including DYRK1A/B and Casein Kinase 1 (CK1).[5][7][9] This makes this compound a more precise tool for specifically probing the function of CLK1 and CLK4.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting CLK1 and CLK4, which are key regulators of mRNA splicing. By inhibiting these kinases, this compound prevents the phosphorylation of SR proteins, altering the splicing of pre-mRNA into its mature isoforms. This mechanism has been shown to effectively suppress the phosphorylation of SR proteins in cells.[1]
Caption: this compound inhibits CLK1/4, preventing SR protein phosphorylation and altering alternative splicing.
Experimental Protocols
In Vitro Radiometric Kinase Assay for IC₅₀ Determination
This protocol describes a representative method for determining the potency of inhibitors like this compound against a target kinase.
1. Materials and Reagents:
-
Recombinant Kinase (e.g., human CLK1)
-
Protein Substrate (e.g., a suitable SR protein-derived peptide)
-
Inhibitor Stock: this compound dissolved in 100% DMSO.
-
Kinase Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
ATP Solution: A mix of non-radiolabeled ATP and [γ-³³P]-ATP.
-
P81 Phosphocellulose Membrane or Filter Plate.
-
Stop Solution: 3% or 5% Phosphoric Acid.
-
Scintillation Fluid.
2. Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in 100% DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically around 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase Assay Buffer.
-
Diluted this compound or DMSO for control wells.
-
A master mix containing the kinase enzyme and the protein substrate.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/[γ-³³P]-ATP mixture to all wells.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding the phosphoric acid stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane or filter plate. The phosphorylated substrate will bind to the paper, while unincorporated ATP is washed away.
-
Washing: Wash the membrane/plate multiple times with 0.75% phosphoric acid to remove non-incorporated [γ-³³P]-ATP.
-
Detection: After drying the membrane/plate, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Kinase Cross-Screening Workflow
To determine the selectivity of an inhibitor, it is screened against a large panel of kinases. The workflow below illustrates this process.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor against a diverse panel.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of KH-CB19: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of KH-CB19, a potent inhibitor of CDC2-like kinases (CLKs), against other antiviral compounds. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating novel antiviral strategies.
Performance Comparison of Antiviral Compounds
The antiviral efficacy of this compound has been demonstrated, particularly against the influenza virus. Its primary mechanism involves the inhibition of CLK1, a key regulator of pre-mRNA splicing. This inhibition disrupts the normal splicing of viral messenger RNA (mRNA), thereby impeding viral replication. The following tables summarize the quantitative data available for this compound and comparable CLK inhibitors.
| Compound | Target Kinase(s) | IC50 (CLK1) | IC50 (CLK3) | Antiviral Activity (Influenza) IC50 |
| This compound | CLK1, CLK4 | 19.7 nM[1][2] | 530 nM[1][2] | 13.6 µM[1][3] |
| TG003 | CLK1, CLK4 | 20 nM | - | Mentioned as less effective than other compounds in one study[3] |
| NIH39 | CLK family | - | - | 6.6 µM[3] |
Table 1: Comparative Inhibitory Activity of CLK Inhibitors. This table outlines the half-maximal inhibitory concentrations (IC50) of this compound and other CLK inhibitors against their target kinases and influenza virus replication. Lower IC50 values indicate greater potency.
Mechanism of Action: Inhibition of SR Protein Phosphorylation
This compound exerts its antiviral effect by targeting the host cellular machinery rather than the virus directly. As a potent inhibitor of CLK1 and CLK4, it prevents the phosphorylation of serine/arginine-rich (SR) proteins.[2][4][5] These SR proteins are crucial for the regulation of alternative splicing of pre-mRNA. By inhibiting their phosphorylation, this compound disrupts the splicing of viral mRNA, a critical step for the production of new viral particles.[3]
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits CLK1/CLK4, leading to a downstream disruption of viral pre-mRNA splicing and replication.
Experimental Protocols
Validating the antiviral activity of a compound like this compound involves a series of in vitro experiments. Below are detailed methodologies for key assays.
Influenza Virus Replication Assay
This assay is fundamental to determining the dose-dependent antiviral effect of the compound.
Objective: To quantify the inhibition of influenza virus replication in a cell-based model.
Materials:
-
A549 cells (human lung adenocarcinoma cell line)
-
Influenza A virus (e.g., A/WSN/33 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound (and other test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
96-well plates
-
MTT or similar cell viability reagent
-
Plaque assay reagents or RT-qPCR reagents for viral titer determination
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in infection medium (DMEM with 0.5% FBS).
-
Infection: When cells are confluent, wash them with phosphate-buffered saline (PBS) and infect with influenza A virus at a specific multiplicity of infection (MOI), for example, MOI of 0.1.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum, wash the cells, and add the medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Quantification of Viral Replication:
-
Plaque Assay: Collect the supernatant and perform a plaque assay on MDCK cells to determine the viral titer (plaque-forming units per mL).
-
RT-qPCR: Extract viral RNA from the supernatant or infected cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the amount of a specific viral gene (e.g., M gene).
-
-
Cell Viability Assay: To assess the cytotoxicity of the compounds, perform an MTT assay on a parallel plate of uninfected A549 cells treated with the same concentrations of the compounds.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for antiviral activity and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50) can then be determined.
Figure 2: Experimental Workflow. This flowchart outlines the key steps for validating the antiviral activity of this compound.
SR Protein Phosphorylation Assay
This assay helps to confirm the mechanism of action of this compound by observing its effect on the phosphorylation of SR proteins.
Objective: To determine if this compound inhibits the phosphorylation of SR proteins in cells.
Materials:
-
Human microvascular endothelial cells (HMEC-1) or another suitable cell line
-
This compound
-
TNF-α (or another stimulus to induce SR protein phosphorylation)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
Antibodies:
-
Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR)
-
Primary antibody against a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture HMEC-1 cells to near confluency. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with TNF-α for a short period (e.g., 15 minutes) to induce the phosphorylation of SR proteins.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated SR protein levels to the loading control. Compare the levels of phosphorylation in treated versus untreated cells.
Conclusion
This compound represents a promising antiviral candidate that functions through the inhibition of host cell CLK kinases, thereby disrupting viral pre-mRNA splicing. Its potent activity against influenza virus in vitro, coupled with a well-defined mechanism of action, warrants further investigation and comparative studies against a broader range of viruses and established antiviral therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel antiviral compounds.
References
A Comparative Analysis of the Anti-Cancer Efficacy of KH-CB19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of KH-CB19, a potent and selective inhibitor of CDC2-like kinases (CLKs), against other established anti-cancer agents. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and the underlying mechanisms of action.
Introduction to this compound and Comparator Compounds
This compound is a small molecule inhibitor targeting CLK1 and CLK4, kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of splicing is a hallmark of cancer, making CLK inhibitors a promising class of anti-neoplastic agents.
For this comparative study, we will focus on two well-characterized CDK inhibitors:
-
Dinaciclib (B612106): A potent pan-cyclin-dependent kinase (CDK) inhibitor that targets CDK1, CDK2, CDK5, and CDK9. It has demonstrated broad anti-tumor activity by inducing cell cycle arrest and apoptosis.
-
Palbociclib: A selective inhibitor of CDK4 and CDK6, which are key regulators of the G1-S phase transition of the cell cycle. It is an established therapy for certain types of breast cancer.
Comparative Efficacy: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the comparator compounds across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target(s) | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | CLK1, CLK3, DYRK1A | - | - | 19.7 (CLK1), 530 (CLK3), 55.2 (DYRK1A) | [1][2][3] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Ovarian Cancer | SKOV-3 | 15 | [4] |
| Pancreatic Cancer | MIAPaCa-2 | ~10 | [5] | ||
| Pancreatic Cancer | Pa20C | ~20 | [5] | ||
| Lung Cancer | H1299, HOP62 | 25-50 (effective concentration) | [6] | ||
| Palbociclib | CDK4, CDK6 | Breast Cancer | MCF-7 | 148 ± 25.7 | [7] |
| Breast Cancer | MDA-MB-231 | 432 ± 16.1 | [7] | ||
| Breast Cancer | KB-3-1 | 5014 | [8] | ||
| Breast Cancer | SW620 | 3921 | [8] |
Mechanism of Action: Signaling Pathways
The anti-cancer effects of this compound, Dinaciclib, and Palbociclib are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Dinaciclib.
Caption: Mechanism of action of Palbociclib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compounds (this compound, Dinaciclib, Palbociclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[9]
-
Drug Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[10]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells after treatment. Centrifuge the cell suspension and discard the supernatant.[12][13]
-
Washing: Wash the cells once with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[12]
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle after drug treatment.
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for at least 20-30 minutes at room temperature in the dark.[15][16][17]
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
In Vivo Anti-Tumor Activity
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of novel compounds.
-
Dinaciclib: In preclinical models of ovarian cancer, Dinaciclib, both alone and in combination with cisplatin (B142131), significantly inhibited the growth of subcutaneous A2780 xenografts in nude mice.[19][20][21][22]
-
Palbociclib: Palbociclib has demonstrated anti-tumor activity in various breast cancer xenograft models, including patient-derived xenografts (PDXs).[23][24][25][26] It has been shown to reduce breast cancer metastasis to the lung in vivo.[24]
Conclusion
This compound, as a selective CLK1/4 inhibitor, presents a novel mechanism of action with potential for anti-cancer therapy. Its ability to modulate pre-mRNA splicing distinguishes it from CDK inhibitors like Dinaciclib and Palbociclib, which primarily target cell cycle progression. The available in vitro data suggests that this compound is a potent inhibitor of its target kinases.
Further direct comparative studies, particularly in vivo, are necessary to fully elucidate the therapeutic potential of this compound relative to established anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses. The distinct mechanisms of action of these inhibitors may also suggest opportunities for combination therapies to achieve synergistic anti-tumor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 4. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 6. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. researchgate.net [researchgate.net]
- 23. app.synthesize.bio [app.synthesize.bio]
- 24. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Atypical Binding of KH-CB19: A Comparative Guide for Kinase Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of kinase inhibition is paramount for the development of targeted and effective therapeutics. This guide provides a comprehensive comparison of KH-CB19, a non-ATP mimetic inhibitor of Cdc2-like kinases (CLKs), with the conventional ATP-competitive inhibitor, TG003. We present supporting experimental data, detailed protocols, and visual representations of the distinct binding modes to elucidate the unique properties of this compound.
Differentiating Binding Mechanisms: A Head-to-Head Comparison
This compound represents a distinct class of kinase inhibitors that do not mimic the binding of ATP, the natural substrate for kinases. This contrasts with the majority of kinase inhibitors, such as TG003, which are designed to be ATP-competitive. The fundamental difference in their mechanism of action is rooted in how they interact with the kinase's active site.
Cocrystal structures of this compound in complex with CLK1 and CLK3 have revealed its non-ATP mimetic binding mode.[1] Instead of forming canonical hydrogen bonds with the kinase hinge region, a hallmark of ATP-mimetic inhibitors, this compound utilizes halogen bonding.[1] Specifically, a chlorine atom on the dichloroindolyl ring of this compound forms a halogen bond with the main chain carbonyl of a hinge residue.[1] This unique interaction, coupled with other contacts in the ATP-binding pocket, accounts for its inhibitory activity.
In contrast, TG003 functions as a classical ATP-competitive inhibitor, directly competing with ATP for binding to the active site of CLK kinases. Its binding is characterized by the formation of hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine (B156593) moiety of ATP.
The inhibitory potency of both compounds against CLK isoforms has been quantified, with the half-maximal inhibitory concentration (IC50) values presented in the table below.
| Inhibitor | Target Kinase | IC50 (nM) | Binding Mechanism |
| This compound | CLK1 | 19.7[2] | Non-ATP Mimetic |
| CLK3 | 530[2] | Non-ATP Mimetic | |
| TG003 | CLK1 | 20[3] | ATP-Competitive |
| CLK4 | 15[3] | ATP-Competitive |
Visualizing the Binding Modes
To further illustrate the distinct binding mechanisms of this compound and an ATP-mimetic inhibitor, the following diagrams depict their interactions within the kinase active site.
Experimental Protocols
To enable researchers to independently verify and build upon these findings, detailed protocols for key experiments are provided below.
In Vitro CLK1 Kinase Inhibition Assay
This assay is designed to measure the inhibitory effect of compounds on the enzymatic activity of recombinant CLK1.
Materials:
-
Recombinant human CLK1 (e.g., from BPS Bioscience, Cat. No. 40196)[2]
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (this compound, TG003) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase assay buffer.
-
Add the diluted test compounds to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the MBP substrate to all wells.
-
Add recombinant CLK1 to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for CLK1.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of SR Protein Phosphorylation
This protocol is used to assess the effect of kinase inhibitors on the phosphorylation of Serine/Arginine-rich (SR) proteins, which are key substrates of CLK kinases, in a cellular context.
Materials:
-
Cell line (e.g., HeLa or other suitable cell line)
-
Cell culture medium and supplements
-
Test compounds (this compound, TG003)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Anti-phospho-SR protein antibody (e.g., clone 1H4)[4]
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration.
-
Lyse the cells using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR protein antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
References
Evaluating the Specificity of KH-CB19 in Cellular Assays: A Comparative Guide
This guide provides a detailed comparison of the kinase inhibitor KH-CB19 with other alternatives, focusing on its specificity in cellular assays. The information is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, signal transduction, and cancer research.
Introduction to this compound
This compound is a potent and highly specific inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2] CLKs are dual-specificity kinases that play a crucial role in the regulation of alternative splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][3] By inhibiting CLK1 and CLK4, this compound effectively suppresses the phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing.[1] This makes this compound a valuable tool for studying the roles of CLKs in various cellular processes and a potential lead compound for therapeutic development.[1]
Comparative Analysis of Kinase Inhibitor Specificity
The following table summarizes the in vitro and cellular activity of this compound and compares it with another known CLK inhibitor, TG003.
| Inhibitor | Target(s) | IC50 (in vitro) | Cellular Activity | Off-Target Effects |
| This compound | CLK1, CLK4 | CLK1: 19.7 nM[4], 20 nM[1] CLK3: 530 nM[4] DYRK1A: 55.2 nM[4][5] | Suppresses phosphorylation of SR proteins (SRp75, SRp55, SRp20) in HMEC-1 cells at 10 µM.[2][6] Modulates alternative splicing of tissue factor (TF) pre-mRNA in HMEC-1 cells.[1] Inhibits influenza virus replication with an IC50 of 13.6 µM.[4][7] | No significant inhibition observed against a panel of 71 other protein kinases.[1][5] |
| TG003 | CLK1, CLK4 | CLK1: 20 nM[1] CLK4: 15 nM[1] | Reduces phosphorylation of SR proteins (SRp75, SRp55, SF2/ASF).[1] Reduces expression of both full-length and alternatively spliced TF isoforms.[1] | Shows cross-reactivity with casein kinase (CK1δ and CK1ɛ), DYRK1B, and others.[1] |
Visualizing Cellular Mechanisms and Workflows
To better understand the context of this compound's function and evaluation, the following diagrams illustrate the relevant signaling pathway and experimental procedures.
CLK1/4 Signaling Pathway
The diagram below illustrates the central role of CLK1 and CLK4 in regulating alternative splicing. The kinases phosphorylate SR proteins, which are essential components of the spliceosome. This phosphorylation event is critical for the proper selection of splice sites on pre-mRNA molecules. This compound acts by directly inhibiting the kinase activity of CLK1 and CLK4.
Caption: CLK1/4-mediated regulation of alternative splicing and its inhibition by this compound.
Experimental Workflow for Specificity Assay
This workflow outlines the key steps in a cellular assay designed to evaluate the specificity of a kinase inhibitor like this compound. The process involves treating cells with the inhibitor, followed by the analysis of downstream signaling events.
Caption: Workflow for evaluating kinase inhibitor specificity in cellular assays.
Comparative Specificity of CLK Inhibitors
This diagram provides a logical comparison of the specificity profiles of this compound and TG003. It highlights the broader range of targets for TG003 compared to the more focused activity of this compound.
Caption: Comparison of the target specificity between this compound and TG003.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are generalized protocols for key experiments cited in the evaluation of this compound.
Western Blot for SR Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of SR proteins in response to inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate Human Microvascular Endothelial Cells (HMEC-1) and grow to 80-90% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 10 µM) or a vehicle control for a specified duration (e.g., 1 hour).[2][6]
-
For experiments involving stimulation, add a stimulating agent (e.g., TNF-α) for a defined period before harvesting.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the total protein concentration of the supernatant using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of SR proteins (e.g., anti-phospho-SRp75, anti-phospho-SRp55) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the results to a loading control, such as β-actin or GAPDH.
-
RT-PCR for Alternative Splicing of Tissue Factor
This protocol is used to analyze changes in the alternative splicing of a target gene, such as tissue factor (TF), following inhibitor treatment.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described for the Western blot protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcriptase enzyme.
-
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the alternatively spliced region of the target gene (e.g., tissue factor). This allows for the amplification of different splice variants.
-
Use a sufficient number of PCR cycles to ensure the reaction is in the exponential phase.
-
-
Analysis of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Visualize the different splice variants as distinct bands on the gel.
-
Quantify the intensity of each band to determine the relative abundance of each splice isoform.
-
Alternatively, quantitative real-time PCR (qRT-PCR) with isoform-specific primers can be used for more precise quantification.
-
Conclusion
The available data strongly indicates that this compound is a highly specific inhibitor of CLK1 and CLK4 in cellular assays.[1] Its limited off-target effects, especially when compared to other inhibitors like TG003, make it an excellent research tool for dissecting the roles of CLK1 and CLK4 in the regulation of alternative splicing and other cellular processes.[1] The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings in their own cellular models.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1354037-26-5 | CLK | MOLNOVA [molnova.com]
- 3. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cdc2-Like Kinase Inhibitor IV, this compound - Calbiochem | 219511 [merckmillipore.com]
- 6. This compound | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Cellular Potency: KH-CB19 vs. TG003
An In-depth Comparison of Two Prominent CLK Inhibitors for Researchers and Drug Development Professionals
In the landscape of cellular signaling and gene regulation, the CDC2-like kinases (CLKs) have emerged as critical players, particularly in the control of alternative splicing. The dysregulation of this process is implicated in numerous diseases, including cancer, making CLK inhibitors valuable tools for research and potential therapeutic development. This guide provides a comprehensive comparison of the cellular potency of two widely used CLK inhibitors: KH-CB19 and TG003. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
At a Glance: Key Differences in Cellular Potency
| Feature | This compound | TG003 |
| Primary Targets | CLK1, CLK4[1] | CLK1, CLK2, CLK4[2] |
| Binding Mode | Non-ATP mimetic, halogen bonding to hinge region[1] | ATP-competitive[2] |
| Potency in Cellular Assays | More potent in suppressing SR protein phosphorylation[1] | Less potent in suppressing SR protein phosphorylation[1] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and TG003 against various CLK isoforms. This data highlights the potency and selectivity of each compound.
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) |
| This compound | 20[1] | - | >10,000 | - |
| TG003 | 20[2] | 200[2] | >10,000 | 15[2] |
Mechanism of Action: Targeting the Splicing Machinery
Both this compound and TG003 exert their effects by inhibiting CLK kinases, which are crucial for the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Phosphorylated SR proteins are key components of the spliceosome, the cellular machinery responsible for alternative splicing of pre-mRNA. By inhibiting CLKs, these compounds prevent the proper phosphorylation of SR proteins, leading to alterations in splicing patterns.
This compound is a potent and highly specific inhibitor of CLK1 and CLK4.[1] Its unique, non-ATP mimetic binding mode, which involves halogen bonding to the kinase hinge region, contributes to its high selectivity.[1]
TG003 is also a potent, ATP-competitive inhibitor of CLK1 and CLK4, and to a lesser extent, CLK2.[2] It has been shown to suppress SR protein phosphorylation and affect the regulation of alternative splicing both in vitro and in vivo.
The signaling pathway below illustrates the mechanism of action of these inhibitors.
Cellular Potency: A Direct Comparison
A key study directly compared the cellular efficacy of this compound and TG003 in human microvascular endothelial cells (HMEC-1).[1] The results demonstrated that This compound is significantly more potent than TG003 in suppressing the phosphorylation of SR proteins, such as SRp75 and SRp55, under both normal and pro-inflammatory conditions (induced by TNF-α).[1] While both compounds led to a reduction in the phosphorylation of all analyzed SR proteins, the effect of 10 µM this compound was far greater than that of 10 µM TG003.[1]
This superior cellular potency of this compound suggests it may be a more effective tool for studying the cellular consequences of CLK inhibition and for developing more targeted therapeutic strategies.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified CLK kinases.
Materials:
-
Purified recombinant CLK1, CLK2, or CLK4
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution and [γ-32P]ATP
-
Substrate (e.g., a synthetic peptide corresponding to the SR domain of a known SR protein)
-
This compound and TG003 stock solutions (in DMSO)
-
Phosphocellulose membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified CLK enzyme, kinase buffer, and substrate.
-
Add varying concentrations of this compound or TG003 to the reaction mixture. Include a DMSO control.
-
Initiate the reaction by adding the ATP/[γ-32P]ATP mix.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Assay: Western Blot for Phospho-SR Proteins
This assay assesses the ability of the inhibitors to suppress the phosphorylation of SR proteins within a cellular context.
Materials:
-
Cell line of interest (e.g., HMEC-1)
-
Cell culture medium and supplements
-
This compound and TG003
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SR proteins (e.g., mAb104)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound, TG003, or a DMSO vehicle control for a specified time.
-
Lyse the cells in lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the relative levels of SR protein phosphorylation.
Cellular Assay: RT-PCR for Alternative Splicing
This assay is used to analyze changes in the splicing patterns of specific genes in response to inhibitor treatment.
Materials:
-
Treated cells (as described in the Western blot protocol)
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
PCR master mix
-
Gene-specific primers flanking the alternatively spliced exon of interest
-
Agarose (B213101) gel and electrophoresis equipment
Procedure:
-
Extract total RNA from the treated and control cells.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers that flank the alternatively spliced region of the target gene.
-
Separate the PCR products on an agarose gel.
-
Visualize the bands and analyze the relative abundance of the different splice isoforms. Changes in the ratio of these isoforms indicate an effect on alternative splicing.
Conclusion
Both this compound and TG003 are valuable chemical probes for investigating the role of CLK kinases in cellular processes. However, the available data strongly suggests that This compound exhibits superior cellular potency in inhibiting SR protein phosphorylation, a direct downstream consequence of CLK activity. This enhanced efficacy, coupled with its unique binding mode, makes this compound a particularly powerful tool for researchers seeking to modulate alternative splicing in cellular models. For drug development professionals, the higher cellular potency of this compound may translate to a more desirable therapeutic window and reduced off-target effects, warranting further investigation into its potential as a lead compound. This guide provides the necessary information and protocols for researchers to independently evaluate and compare these two important inhibitors in their own experimental systems.
References
Safety Operating Guide
Proper Disposal Procedures for KH-CB19: A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of the research chemical KH-CB19, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document provides clear, step-by-step procedures for the proper disposal of this compound, its solutions, and contaminated materials.
This compound is a potent inhibitor of CDC2-like kinases (CLKs) used in laboratory research.[1][2][3] As with any chemical compound, adherence to strict safety and disposal protocols is paramount to maintaining a safe research environment and preventing environmental contamination.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with its properties and potential hazards. The following table summarizes key information for this compound.
| Property | Value | Source |
| CAS Number | 1354037-26-5 | [4] |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | [4][5] |
| Molecular Weight | 338.19 g/mol | [4] |
| Appearance | White to light yellow solid powder | [6] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [4][5] |
| Storage | Store at -20°C | [4] |
A comprehensive Material Safety Data Sheet (MSDS) should always be consulted before working with this compound. The MSDS for this compound indicates that the compound is not flammable or combustible.[7] However, it is essential to avoid dust formation and contact with skin and eyes.[7] In case of accidental release, appropriate personal protective equipment (PPE) should be worn, and the spill should be contained and collected in a suitable container for disposal.[7]
Disposal of this compound Waste
The proper disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, is critical. As a chlorinated organic compound, it should be treated as hazardous chemical waste. Sink disposal is not an option for this compound or its solutions.[8]
The following workflow outlines the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: Spill Cleanup Procedure
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination. The following protocol outlines the steps for a safe and effective cleanup.
Materials:
-
Personal Protective Equipment (PPE):
-
Spill containment materials (e.g., absorbent pads, sand, or vermiculite)
-
Scoop or dustpan and brush (for solid spills)
-
Sealable, labeled hazardous waste container
-
Soap and water
-
Paper towels
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. If the spill is large or involves a significant amount of dust, evacuate the immediate area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill:
-
For solid this compound powder: Gently cover the spill with absorbent pads or a dry, inert material like sand to prevent the powder from becoming airborne.[9]
-
For this compound in DMSO solution: Surround the spill with absorbent materials to prevent it from spreading.
-
-
Clean Up the Spill:
-
Decontaminate the Area: Once the bulk of the spill has been collected, clean the affected area with soap and water.[9] Use paper towels to dry the area and dispose of them in the hazardous waste container.
-
Dispose of Waste: Seal the hazardous waste container and label it clearly with the contents ("this compound Spill Debris"). Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.
-
Report the Incident: Report the spill to your laboratory supervisor and the EH&S department, following your institution's specific reporting procedures.
The following diagram illustrates the workflow for a this compound spill cleanup.
Caption: Step-by-step workflow for cleaning up a this compound spill.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific guidelines and EH&S department for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. invivochem.net [invivochem.net]
- 4. DMSO disposal - General Lab Techniques [protocol-online.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 7. biocrick.com [biocrick.com]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. depts.washington.edu [depts.washington.edu]
Standard Operating Procedure: Safe Handling of Novel Potent Compound KH-CB19
Disclaimer: The compound "KH-CB19" is not a recognized chemical entity. This document provides essential safety and logistical guidance based on established protocols for handling novel, potent, or cytotoxic compounds in a research and drug development setting.[1][2] It is imperative to treat any new chemical entity with unknown toxicological properties as hazardous until proven otherwise.[1][3] A thorough risk assessment must be conducted before any handling of a new compound.[1][4][5]
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the researcher and the hazardous material, mitigating risks from inhalation, skin contact, and ingestion.[1][6] The selection of PPE should be based on a comprehensive risk assessment of the planned procedures.[1]
1.1 Standard PPE for Handling this compound (Powder and Solution)
All personnel handling this compound must wear the following minimum PPE. This equipment is the last line of defense after engineering and administrative controls have been implemented.[1][7]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[7][8] | Provides a robust barrier against chemical permeation. Double-gloving allows for safe removal of the outer contaminated layer. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[6][9] | Protects skin and personal clothing from splashes and spills.[9] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield worn over safety glasses.[3][7] | Protects eyes from splashes, aerosols, and airborne particles.[7][9] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[6][9] | Prevents inhalation of aerosolized particles, especially when handling the powdered form of the compound.[9] |
| Additional PPE | Disposable shoe covers and armlets (sleeve protectors).[7][10] | Minimizes the risk of spreading contamination outside of the designated handling area. |
Operational Plan: From Receipt to Use
A structured operational plan ensures that the compound is handled safely at every stage.
2.1 Receiving and Storage
-
Receipt: Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
Labeling: The container must be clearly labeled as "Hazardous," including appropriate pictograms.[3]
-
Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials.[3] The storage location should be clearly marked with warning signs.
2.2 Engineering Controls
-
Primary Containment: All handling of powdered this compound (e.g., weighing, aliquoting) must be performed within a certified chemical fume hood or a ventilated balance enclosure to control exposure at the source.[1][2]
-
Secondary Containment: Use secondary containers (e.g., trays) to contain any potential spills during transport and handling.[3]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution from a powdered, potent compound like this compound.
Methodology:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the workspace within the chemical fume hood by lining it with absorbent, plastic-backed pads.
-
Assemble all necessary equipment (e.g., analytical balance, spatula, weigh paper, vials, solvent, pipettes) inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with a piece of weigh paper or a tared vial.
-
Carefully weigh the desired amount of this compound powder. Avoid any abrupt movements that could generate airborne particles.
-
Document the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriately sized vial.
-
Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the vial.
-
Secure the cap tightly and mix gently by inversion or vortexing until the compound is fully dissolved.
-
-
Post-Procedure:
-
Wipe the exterior of the vial with a suitable decontaminating solution (e.g., 70% ethanol) and place it in a labeled secondary container.
-
Proceed with the disposal plan for all contaminated disposable materials as outlined in Section 4.0.
-
Decontaminate all surfaces within the fume hood.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[1]
4.1 Waste Segregation and Collection
-
Solid Waste: All contaminated disposable items (e.g., gloves, gowns, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][11]
-
Liquid Waste: Unused solutions or rinsates containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[12][13] Do not dispose of this waste down the sanitary sewer.[13][14]
-
Sharps: Contaminated needles, syringes, or glass Pasteur pipettes must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[13]
4.2 Decontamination and Spill Management
-
Routine Decontamination: At the end of each procedure, decontaminate all work surfaces and equipment. The effectiveness of a cleaning agent should be verified if possible.[15]
-
Spill Response:
-
Minor Spill (inside a fume hood): Alert others in the area. Use a chemical spill kit to absorb the material. Clean the area with a deactivating agent if known, or a suitable solvent, and dispose of all cleanup materials as hazardous waste.[1]
-
Major Spill: Evacuate the immediate area and notify the institutional Environmental Health & Safety (EHS) office immediately.[1]
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of a potent novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. twu.edu [twu.edu]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. ipservices.care [ipservices.care]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
